Product packaging for Lauryl Stearate(Cat. No.:CAS No. 5303-25-3)

Lauryl Stearate

Cat. No.: B1582512
CAS No.: 5303-25-3
M. Wt: 452.8 g/mol
InChI Key: JRTVEUGOGWTHTR-UHFFFAOYSA-N
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Description

The CIR Expert Panel concluded that the alkyl esters, listed subsequently, are safe in the present practices of use and concentration described in this safety assessment when formulated to be non-irritating.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H60O2 B1582512 Lauryl Stearate CAS No. 5303-25-3

Properties

IUPAC Name

dodecyl octadecanoate
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InChI

InChI=1S/C30H60O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30(31)32-29-27-25-23-21-14-12-10-8-6-4-2/h3-29H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTVEUGOGWTHTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H60O2
Source PubChem
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DSSTOX Substance ID

DTXSID2063765, DTXSID201022413
Record name Octadecanoic acid, dodecyl ester
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Record name Octadecanoic acid, C12-18-alkyl esters
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Molecular Weight

452.8 g/mol
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CAS No.

5303-25-3, 68412-12-4, 68201-20-7
Record name Dodecyl stearate
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Record name Lauryl stearate
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Record name Octadecanoic acid, C12-14-alkyl esters
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Record name Octadecanoic acid, dodecyl ester
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Record name Octadecanoic acid, dodecyl ester
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Record name LAURYL STEARATE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Lauryl Stearate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl Stearate (CAS No. 5303-25-3) is the ester of lauryl alcohol and stearic acid.[1] It belongs to the class of long-chain fatty acid esters, which are widely utilized in the cosmetic and pharmaceutical industries for their emollient and skin-conditioning properties.[2] In pharmaceutical formulations, particularly in topical and transdermal drug delivery systems, this compound serves as an excipient that can modify the texture of a product and enhance the penetration of active pharmaceutical ingredients (APIs) through the skin.[3][4] Its lipophilic nature and waxy consistency at room temperature make it a valuable component in the formulation of creams, lotions, and ointments. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and its applications in drug development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are critical for its application in pharmaceutical formulations, influencing factors such as solubility of APIs, stability of emulsions, and the sensory profile of topical products.

Chemical Identification
PropertyValue
IUPAC Name dodecyl octadecanoate[2]
Synonyms Dodecyl stearate, Octadecanoic acid, dodecyl ester, Stearic acid, lauryl ester[1][3]
CAS Number 5303-25-3[1]
Molecular Formula C₃₀H₆₀O₂[3][5]
Molecular Weight 452.8 g/mol [3][5]
Appearance White to almost white powder or crystalline solid[6]
Physicochemical Data
PropertyValueMethod/Conditions
Melting Point 41°C[6][7]ASTM D87
Boiling Point 484.9 °C[6]at 760 mmHg (estimated)
Density 0.858 g/cm³[6]ASTM D792
Water Solubility 3.259 x 10⁻⁹ mg/L[6]at 25 °C (estimated), OECD 105
Log P (o/w) 14.032[8](estimated)

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is essential for its effective use in research and drug development. The following sections detail the methodologies for key experiments.

Determination of Melting Point (Cooling Curve Method)

This protocol is based on the principles of the ASTM D87 Standard Test Method for Melting Point of Petroleum Wax (Cooling Curve) . This method is suitable for waxy, crystalline substances like this compound.

3.1.1 Principle A molten sample of the wax is allowed to cool at a specified rate. The temperature is recorded at regular intervals. As the substance solidifies, the heat of fusion released temporarily slows the rate of cooling, creating a plateau in the temperature-time curve. The temperature at which this plateau occurs is the melting point.

3.1.2 Apparatus

  • Test tube (25 x 150 mm)

  • Air bath and water bath assembly

  • Calibrated thermometer or digital temperature probe with a resolution of 0.1°C

  • Heating apparatus (e.g., water bath, oven)

3.1.3 Procedure

  • A representative sample of this compound is heated in a suitable container to at least 8°C above its expected melting point, ensuring it is completely molten.

  • The molten sample is poured into the test tube to a height of 51 mm.

  • A calibrated thermometer is inserted into the molten sample, ensuring the bulb is centrally located and 10 mm from the bottom of the test tube.

  • The test tube assembly is placed in an air bath, which is then immersed in a water bath maintained at 16-28°C.

  • Temperature readings are taken and recorded every 15 seconds as the sample cools.

  • The readings are observed to identify a plateau, which is defined as the first five consecutive readings that agree within 0.1°C.

  • The average of these five readings is reported as the melting point.

G cluster_prep Sample Preparation cluster_cool Cooling & Measurement cluster_analysis Data Analysis Heat Heat this compound (>49°C) Pour Pour into Test Tube Heat->Pour Insert Insert Thermometer Pour->Insert Place Place in Cooling Apparatus Insert->Place Record Record Temp. every 15s Place->Record Plateau Identify Plateau (5 readings within 0.1°C) Record->Plateau Average Average Plateau Readings Plateau->Average Report Report Melting Point Average->Report

Melting Point Determination Workflow

Determination of Water Solubility

Due to the extremely low water solubility of this compound, the Column Elution Method as described in OECD Test Guideline 105 is appropriate.[4][9][10][11]

3.2.1 Principle Water is passed through a column packed with the test substance supported on an inert material. The contact time is sufficient to achieve saturation. The concentration of the substance in the eluate is then determined by a suitable analytical method.

3.2.2 Apparatus

  • Chromatography column with a thermostat jacket

  • Inert support material (e.g., glass wool, glass beads)

  • Pump for continuous water flow

  • Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

3.2.3 Procedure

  • A carrier material is coated with an excess of this compound.

  • The coated carrier is packed into the chromatography column.

  • Degassed, distilled water is pumped through the column at a low flow rate to ensure saturation. The column is thermostatted, typically at 25°C.

  • Fractions of the eluate are collected.

  • The concentration of this compound in each fraction is determined using a validated analytical method (e.g., GC-MS after liquid-liquid extraction).

  • The collected fractions are analyzed until a plateau of concentration is observed, indicating saturation.

  • The mean of the plateau concentrations is reported as the water solubility.

Determination of Density (Displacement Method)

This protocol is based on the principles of ASTM D792, Test Method A , for determining the density of solid plastics by displacement in water.[9]

3.3.1 Principle The density of a solid is determined by first weighing the sample in air, and then weighing it while suspended in a liquid of known density (in this case, water). The density is calculated from the difference in these weights.

3.3.2 Apparatus

  • Analytical balance with a resolution of 0.1 mg

  • Suspension apparatus (a wire or cradle to hold the sample)

  • Beaker of distilled water at a known temperature (e.g., 23°C)

  • Thermometer

3.3.3 Procedure

  • A solid, void-free specimen of this compound is prepared.

  • The specimen is weighed in air. This is the mass in air (a).

  • The specimen is attached to the suspension apparatus and completely submerged in the beaker of distilled water. Care is taken to ensure no air bubbles are adhering to the sample's surface.

  • The apparent mass of the immersed specimen is determined. This is the apparent mass in water (b).

  • The density of the this compound specimen is calculated using the formula: Density = (a / (a - b)) * ρ_water where ρ_water is the density of water at the test temperature.

Applications in Drug Development

This compound's physicochemical properties make it a valuable excipient in pharmaceutical formulations, particularly for topical applications.[3][4]

Emollient and Skin Conditioning Agent

As an emollient, this compound helps to soften and smooth the skin by forming an occlusive layer on the stratum corneum, which reduces transepidermal water loss. This property is beneficial in dermatological products designed to treat dry skin conditions. Its waxy nature contributes to the desired viscosity and texture of creams and ointments.

Penetration Enhancer

Long-chain fatty acid esters can act as penetration enhancers for transdermal drug delivery.[3][4] They are thought to function by disrupting the highly organized lipid structure of the stratum corneum. This disruption increases the fluidity of the lipid bilayers, thereby enhancing the diffusion of APIs through this primary skin barrier. The lipophilic nature of this compound also improves the partitioning of lipophilic drugs into the skin.

Formulation Stabilizer

In emulsion-based formulations (creams and lotions), this compound can function as a co-emulsifier and stabilizer. Its presence in the oil phase can increase the viscosity of the formulation, preventing the coalescence of dispersed droplets and improving the overall stability of the product.

G cluster_props Physicochemical Properties cluster_apps Pharmaceutical Applications Prop1 High Lipophilicity (Log P ~14) App1 Emollient in Topical Formulations Prop1->App1 Improves skin feel & reduces water loss App2 Skin Penetration Enhancer Prop1->App2 Enhances partitioning of lipophilic drugs Prop2 Waxy Solid (M.P. 41°C) Prop2->App1 Provides structure to creams/ointments App3 Viscosity Modifier & Stabilizer Prop2->App3 Increases viscosity Prop3 Long Alkyl Chains (C30) Prop3->App2 Disrupts stratum corneum lipids

Relationship between this compound Properties and Applications

Safety and Regulatory Information

This compound is generally considered safe for use in cosmetic and topical pharmaceutical products.[2] The Cosmetic Ingredient Review (CIR) Expert Panel concluded that alkyl esters, including this compound, are safe in the present practices of use and concentration when formulated to be non-irritating.[2] It is not classified as a hazardous substance. However, as with any chemical, appropriate safety precautions, such as wearing gloves and eye protection, should be taken during handling in a laboratory or manufacturing setting.

Conclusion

This compound possesses a unique combination of chemical and physical properties that make it a highly functional excipient for drug development, especially in the field of dermatology and transdermal delivery. Its emollient, skin-conditioning, and penetration-enhancing effects are directly linked to its long-chain, lipophilic structure. A thorough understanding of its properties, supported by standardized experimental evaluation, is crucial for formulators to harness its full potential in creating stable, effective, and aesthetically pleasing pharmaceutical products.

References

Dodecyl stearate synthesis and characterization

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Characterization of Dodecyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyl stearate, the ester of dodecanol and stearic acid, is a wax monoester with significant applications in the cosmetic, personal care, and pharmaceutical industries.[1] Its properties as an emollient, lubricant, and viscosity-increasing agent make it a valuable component in various formulations. This guide provides a comprehensive overview of the synthesis of dodecyl stearate via Fischer esterification, detailing the experimental protocol and reaction parameters. Furthermore, it outlines a complete characterization workflow, including physicochemical, spectroscopic (FTIR, NMR), and chromatographic methods to ensure the identity, purity, and quality of the synthesized product. All quantitative data is presented in structured tables, and key processes are visualized through logical diagrams.

Synthesis of Dodecyl Stearate

Dodecyl stearate (C30H60O2) is synthesized through the direct esterification of stearic acid with 1-dodecanol.[1] This reaction, known as Fischer esterification, involves heating the carboxylic acid and alcohol in the presence of an acid catalyst.[2] The reaction is reversible, and to drive it towards the product, it is common to use an excess of one reactant (typically the less expensive one) or to remove the water formed during the reaction.

Chemical Reaction Pathway

The synthesis follows the general mechanism of acid-catalyzed esterification.[2] The process begins with the protonation of the carbonyl oxygen of stearic acid, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen of dodecanol attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a proton transfer and the elimination of a water molecule, the final ester, dodecyl stearate, is formed.

G cluster_reactants Reactants cluster_products Products Stearic_Acid Stearic Acid (C18H36O2) Reaction Fischer Esterification Stearic_Acid->Reaction Dodecanol 1-Dodecanol (C12H26O) Dodecanol->Reaction Dodecyl_Stearate Dodecyl Stearate (C30H60O2) Water Water (H2O) Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reaction Heat Heat (150-160 °C) Heat->Reaction Reaction->Dodecyl_Stearate Reaction->Water

Caption: Synthesis of Dodecyl Stearate via Fischer Esterification.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a laboratory-scale synthesis of dodecyl stearate.

Materials:

  • Stearic Acid (C18H36O2)

  • 1-Dodecanol (C12H26O)

  • Sulfuric Acid (H2SO4, concentrated, 98%) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene (for azeotropic removal of water, optional)

  • 5% Sodium Bicarbonate (NaHCO3) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Organic solvents for purification (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus (if using azeotropic removal)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reactant Setup: In a round-bottom flask, combine stearic acid and 1-dodecanol. A slight excess of the alcohol (e.g., a 1:1.2 molar ratio of stearic acid to dodecanol) can be used to shift the equilibrium towards the product.

  • Catalyst Addition: Carefully add the acid catalyst. A typical catalytic amount is 1-2% of the total weight of the reactants.

  • Reaction: Heat the mixture to 150-160 °C with vigorous stirring. If using a Dean-Stark apparatus with toluene, heat the mixture to reflux. The reaction progress can be monitored by collecting the water byproduct in the Dean-Stark trap or by thin-layer chromatography (TLC). The reaction is typically run for several hours until completion.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent like diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a colorless to pale yellow liquid or solid, can be further purified by vacuum distillation or flash column chromatography on silica gel to remove any unreacted starting materials and byproducts.[3][4]

Reaction Parameters and Yield

The efficiency of dodecyl stearate synthesis is influenced by several factors. Optimizing these parameters is crucial for achieving high yields.

ParameterConditionRationale / Impact on YieldReference
Molar Ratio (Acid:Alcohol) 1:1 to 1:15Increasing the excess of alcohol shifts the equilibrium, increasing the yield.[5]
Catalyst H2SO4, p-TsOH, Acidic ClaysStrong acid catalysts accelerate the reaction rate. Homogeneous catalysts are generally faster.[5][6]
Temperature 65 °C to 160 °CHigher temperatures increase the reaction rate. A temperature of 150-160°C is common.[5][7]
Reaction Time 4 - 8 hoursLonger reaction times lead to higher conversion, but the rate slows as equilibrium is approached.
Water Removal Azeotropic distillationContinuous removal of water drives the reaction to completion, significantly increasing the yield.
Achievable Yield Up to 99%With optimized conditions, near-quantitative yields can be achieved for similar esterifications.[5][8]

Characterization of Dodecyl Stearate

After synthesis and purification, the identity and purity of the dodecyl stearate must be confirmed through various analytical techniques.

Physicochemical Properties

Dodecyl stearate is a colorless to pale yellow solid or liquid at room temperature, with low volatility and high viscosity.[1]

PropertyValueReference
Molecular Formula C30H60O2[1][9]
Molecular Weight 452.8 g/mol [9]
Appearance Colorless to pale yellow solid/liquid[1]
Melting Point 41 °C[9]
Boiling Point 484.9 ± 13.0 °C at 760 mmHg[9]
Density 0.9 ± 0.1 g/cm³[9]
Refractive Index 1.454[9]
Solubility Insoluble in water; Soluble in organic solvents.[1][10]
Spectroscopic Characterization

Spectroscopic methods are essential for elucidating the molecular structure of the synthesized ester.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: A small amount of the purified dodecyl stearate is placed directly on the ATR crystal or prepared as a thin film on a salt plate (e.g., NaCl).

  • Data Acquisition: The infrared spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

  • Analysis: The spectrum is analyzed for characteristic functional group absorptions. Successful synthesis is confirmed by the disappearance of the broad O-H stretch from the stearic acid and the appearance of the ester C=O and C-O stretches.

Expected FTIR Peaks:

  • ~2919 and 2848 cm⁻¹: Strong, sharp peaks corresponding to the asymmetric and symmetric C-H stretching of the long alkyl chains (-CH2-).[11]

  • ~1740 cm⁻¹: A very strong, sharp peak characteristic of the C=O (carbonyl) stretching vibration of the ester group. The corresponding peak for the starting carboxylic acid (~1701 cm⁻¹) should be absent.[11]

  • ~1170 cm⁻¹: A strong C-O stretching vibration corresponding to the ester linkage.

  • Absence of ~3300-2500 cm⁻¹: The characteristic broad O-H stretching band of the carboxylic acid group in stearic acid should be absent in the purified product.

Experimental Protocol: NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the purified dodecyl stearate in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Analysis: Analyze the chemical shifts, integration, and multiplicity of the signals to confirm the structure.

Expected ¹H NMR Signals (in CDCl₃):

  • ~4.05 ppm (triplet): Protons on the carbon adjacent to the ester oxygen (-O-CH₂ -), from the dodecanol moiety.

  • ~2.28 ppm (triplet): Protons on the carbon alpha to the carbonyl group (-CH₂ -C=O), from the stearic acid moiety.

  • ~1.62 ppm (multiplet): Protons on the carbons beta to the carbonyl group and the ester oxygen.

  • ~1.25 ppm (large singlet/multiplet): A large, broad signal corresponding to the numerous methylene (-CH₂-) protons in the long alkyl chains of both the stearic acid and dodecanol parts.

  • ~0.88 ppm (triplet): Protons of the terminal methyl groups (-CH₃) at the ends of both alkyl chains.

Expected ¹³C NMR Signals (in CDCl₃):

  • ~174 ppm: The carbonyl carbon (C=O) of the ester.

  • ~64 ppm: The carbon adjacent to the ester oxygen (-O-C H₂-).

  • ~34 ppm: The carbon alpha to the carbonyl group (-C H₂-C=O).

  • ~32-22 ppm: A series of signals for the numerous methylene carbons (-CH₂-) in the alkyl chains.

  • ~14 ppm: The terminal methyl carbons (-CH₃).

Characterization Workflow

The overall process for synthesizing and confirming the final product follows a logical progression of steps.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage s1 Fischer Esterification (Stearic Acid + Dodecanol) s2 Reaction Work-up (Neutralization & Washing) s1->s2 s3 Purification (e.g., Vacuum Distillation) s2->s3 c1 Physicochemical Analysis (Melting Point, Density) s3->c1 c2 FTIR Spectroscopy (Confirm Functional Groups) s3->c2 c3 NMR Spectroscopy (¹H, ¹³C) (Elucidate Structure) s3->c3 c4 Purity Analysis (GC/HPLC) (Assess Purity) c3->c4 end_node Final Product: Pure Dodecyl Stearate c4->end_node

Caption: General workflow for the synthesis and characterization of Dodecyl Stearate.

Conclusion

This guide provides a detailed framework for the synthesis and characterization of dodecyl stearate. The Fischer esterification method, when optimized, is a robust and high-yielding route to this valuable ester. A thorough characterization using a combination of physicochemical and spectroscopic techniques is imperative to confirm the structure and ensure the purity of the final product, making it suitable for its intended applications in research, drug development, and other advanced industries.

References

Lauryl Stearate (CAS 5303-25-3): A Technical Guide for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryl Stearate (Dodecyl Stearate), with the CAS number 5303-25-3, is a long-chain fatty acid ester with significant potential in the pharmaceutical industry. Primarily recognized for its emollient and skin-conditioning properties in cosmetics, its application as a pharmaceutical excipient is an area of growing interest. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, synthesis, and potential roles in drug delivery systems, particularly in topical and oral formulations. The document details its function as a lipid matrix component in solid lipid nanoparticles (SLNs), a lubricant in tablet manufacturing, and a potential skin penetration enhancer. Safety and toxicological data are also presented, alongside outlines of relevant experimental protocols and analytical methods.

Chemical and Physical Properties

This compound is the ester of lauryl alcohol (1-dodecanol) and stearic acid (octadecanoic acid). Its lipophilic nature governs its physical properties and applications in pharmaceutical formulations.

PropertyValueReference(s)
CAS Number 5303-25-3[1]
Molecular Formula C₃₀H₆₀O₂[2]
Molecular Weight 452.80 g/mol [2]
Physical State Solid at room temperature[1]
Melting Point 41°C
Boiling Point 484.9 ± 13.0 °C at 760 mmHg
Density 0.9 ± 0.1 g/cm³
Flash Point 255.5 ± 9.7 °C
logP (octanol/water) 14.52 (calculated)
Solubility Insoluble in water; Soluble in organic solvents like ethanol, acetone, and ethyl acetate.[3]

Synthesis

This compound is synthesized through the esterification of lauryl alcohol and stearic acid. This reaction is typically catalyzed by an acid.

General Synthesis Protocol

A general protocol for the synthesis of fatty acid esters like this compound involves the following steps:

  • Reactant Mixture: Lauryl alcohol and stearic acid are combined in a suitable molar ratio in a reaction vessel.

  • Catalyst Addition: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.

  • Reaction Conditions: The mixture is heated, often under reflux, to drive the esterification reaction. The reaction temperature and time are optimized for maximum yield.

  • Water Removal: The water produced during the reaction is removed to shift the equilibrium towards the formation of the ester.

  • Neutralization and Purification: After the reaction is complete, the mixture is neutralized to remove the acid catalyst. The crude this compound is then purified, typically through distillation or recrystallization, to remove unreacted starting materials and byproducts.

Diagram: Synthesis of this compound

G lauryl_alcohol Lauryl Alcohol (1-Dodecanol) reaction Esterification Reaction (Heat) lauryl_alcohol->reaction stearic_acid Stearic Acid (Octadecanoic Acid) stearic_acid->reaction catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reaction lauryl_stearate This compound reaction->lauryl_stearate water Water reaction->water

Caption: General workflow for the synthesis of this compound.

Pharmaceutical Applications

The physicochemical properties of this compound make it a versatile excipient in various pharmaceutical dosage forms.

Solid Lipid Nanoparticles (SLNs)

As a solid lipid at room and body temperature, this compound is a suitable candidate for the lipid matrix in Solid Lipid Nanoparticles (SLNs).[4] SLNs are colloidal carriers that can encapsulate lipophilic drugs, offering advantages such as controlled release, improved bioavailability, and protection of the drug from degradation.[5]

  • Lipid Phase Preparation: this compound and the lipophilic drug are melted together at a temperature approximately 5-10°C above the melting point of the lipid.

  • Aqueous Phase Preparation: An aqueous solution of a surfactant (e.g., Poloxamer 188, Tween 80) is heated to the same temperature as the lipid phase.

  • Pre-emulsion Formation: The hot lipid phase is dispersed in the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.

  • Homogenization: The pre-emulsion is then subjected to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.

  • Cooling and Solidification: The resulting nanoemulsion is cooled down to room temperature, leading to the crystallization of the lipid and the formation of solid lipid nanoparticles.[6]

Diagram: SLN Preparation Workflow

G start Start melt Melt this compound and Lipophilic Drug start->melt heat_aq Heat Aqueous Surfactant Solution start->heat_aq pre_emulsion Form Pre-emulsion (High-Speed Stirring) melt->pre_emulsion heat_aq->pre_emulsion homogenize High-Pressure Homogenization pre_emulsion->homogenize cool Cool to Room Temperature homogenize->cool sln Solid Lipid Nanoparticles (SLNs) cool->sln

Caption: Workflow for preparing Solid Lipid Nanoparticles (SLNs).

Tablet Lubricant

In tablet manufacturing, lubricants are essential to reduce the friction between the tablet surface and the die wall during ejection. While magnesium stearate is the most common lubricant, it can sometimes negatively impact tablet hardness and dissolution.[7] Fatty acid esters, such as this compound, are explored as alternatives. Studies on similar lubricants like sodium lauryl sulfate have shown comparable lubrication efficiency to magnesium stearate without compromising tabletability.[8]

Skin Penetration Enhancement

For topical and transdermal drug delivery, overcoming the barrier function of the stratum corneum is a major challenge. Lipids and esters can act as penetration enhancers by interacting with the lipids of the stratum corneum, thereby increasing the permeation of active pharmaceutical ingredients (APIs). The mechanism is believed to involve the disruption of the highly ordered lipid structure of the stratum corneum, leading to increased fluidity and permeability.[9][10] While direct studies on this compound are limited, its long alkyl chains suggest it could interact with and fluidize the intercellular lipids of the skin.

Diagram: Skin Penetration Enhancement Mechanism

G lauryl_stearate This compound interaction Interaction and Fluidization of Lipids lauryl_stearate->interaction stratum_corneum Stratum Corneum (Lipid Bilayers) stratum_corneum->interaction increased_permeability Increased Skin Permeability interaction->increased_permeability drug_penetration Enhanced Drug Penetration increased_permeability->drug_penetration

Caption: Proposed mechanism of skin penetration enhancement.

Safety and Toxicology

The safety of alkyl esters, including this compound, has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that they are safe for use in cosmetic formulations when formulated to be non-irritating.[2] For a structurally similar compound, octyldodecyl stearoyl stearate, the oral LD50 in rats was found to be greater than 20 g/kg, indicating very low acute toxicity.[11][12]

Toxicity EndpointDataReference(s)
Acute Oral Toxicity For Octyldodecyl Stearoyl Stearate: LD50 > 20 g/kg (rat). This suggests very low acute toxicity for similar long-chain esters.[11][12]
Skin Irritation Considered non- to mildly irritating at concentrations used in cosmetics.[13]
Sensitization Not considered to be a sensitizer.[13]
Genotoxicity For Octyldodecyl Stearoyl Stearate: Not mutagenic in an Ames test and did not produce a significant increase in micronucleated cells in a mouse in vivo study.[13]

Analytical Methods

The quantification of this compound in pharmaceutical formulations is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.

General HPLC Method Outline
  • Sample Preparation: Extraction of this compound from the formulation matrix using a suitable organic solvent.

  • Chromatographic System: A reverse-phase HPLC system is typically used.

  • Column: A C18 column is a common choice for separating lipophilic compounds.

  • Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and water is often employed.[14]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of a standard of known concentration.

Biological Activity and Signaling Pathways

Currently, there is no substantial scientific evidence to suggest that this compound is directly involved in any specific biological signaling pathways. Its primary roles in biological systems are related to its physical properties as a lipid, such as forming barriers and interacting with lipid membranes. Upon topical application, it is expected to be metabolized by esterases present in the skin into its constituent parts: lauryl alcohol and stearic acid.

Conclusion

This compound is a promising excipient for pharmaceutical formulations, offering a range of potential applications from a lipid matrix in advanced drug delivery systems like SLNs to a lubricant in conventional tablet manufacturing. Its favorable safety profile and physicochemical properties make it an attractive candidate for further investigation in drug development. Future research should focus on detailed studies of its performance in various drug formulations, its specific mechanisms of skin penetration enhancement, and the establishment of comprehensive analytical methods for its quantification in different pharmaceutical matrices.

References

An In-depth Technical Guide to the Scientific Applications of Octadecanoic Acid, Dodecyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecanoic acid, dodecyl ester, also known as dodecyl stearate or lauryl stearate, is the ester formed from stearic acid and dodecanol.[1] While extensively utilized in the cosmetics industry as an emollient and viscosity-controlling agent, its applications within the scientific research and drug development landscape are emerging and hold significant potential.[2][3] This technical guide provides an in-depth overview of the current and prospective scientific applications of octadecanoic acid, dodecyl ester, with a focus on its utility in drug delivery systems, its potential biological activities, and its role as a pharmaceutical excipient.

This document is intended for researchers and professionals in the fields of pharmaceutical sciences, materials science, and biochemistry who are interested in exploring the novel applications of this long-chain fatty acid ester.

Physicochemical Properties

Understanding the physicochemical properties of octadecanoic acid, dodecyl ester is crucial for its application in scientific research.

PropertyValueReference
Synonyms Dodecyl stearate, this compound[1]
Molecular Formula C30H60O2[1]
Molecular Weight 452.8 g/mol [1]
Appearance Waxy solid
Solubility Insoluble in water; Soluble in organic solvents[2]

Applications in Drug Delivery

The lipophilic nature of octadecanoic acid, dodecyl ester makes it a promising candidate for various drug delivery applications, particularly in the formulation of lipid-based nanoparticles and as a matrix for controlled release.

Solid Lipid Nanoparticles (SLNs)

Solid lipid nanoparticles (SLNs) are colloidal carriers made from solid lipids, which are biocompatible and biodegradable. Dodecyl stearate, being a solid lipid at room temperature, can serve as the core matrix for encapsulating lipophilic drugs, protecting them from degradation and enabling controlled release.

Hypothetical Experimental Protocol for SLN Preparation (Microemulsion Method):

This protocol is a general method adapted for dodecyl stearate based on established procedures for other solid lipids like stearic acid.

  • Preparation of the Oil Phase: Melt octadecanoic acid, dodecyl ester by heating it to approximately 70-80°C. Dissolve the lipophilic drug in the molten lipid.

  • Preparation of the Aqueous Phase: In a separate vessel, heat an aqueous solution containing a surfactant (e.g., Tween 80, Poloxamer 188) and a co-surfactant (e.g., soy lecithin) to the same temperature as the oil phase.

  • Formation of the Microemulsion: Add the hot aqueous phase to the hot oil phase with continuous stirring to form a clear, hot microemulsion.

  • Formation of SLNs: Disperse the hot microemulsion into cold water (2-5°C) under moderate stirring. The rapid cooling of the microemulsion droplets leads to the precipitation of the lipid, forming solid lipid nanoparticles with the drug encapsulated within.

  • Purification and Characterization: The resulting SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant. Characterization of the SLNs would involve determining particle size, zeta potential, drug entrapment efficiency, and in vitro drug release profile.

Diagram of a Hypothetical SLN Preparation Workflow:

G cluster_oil Oil Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_formation SLN Formation cluster_characterization Purification & Characterization melt Melt Dodecyl Stearate dissolve Dissolve Lipophilic Drug melt->dissolve ~75°C microemulsion Form Hot Microemulsion dissolve->microemulsion heat_aq Heat Aqueous Surfactant/Co-surfactant Solution heat_aq->microemulsion dispersion Disperse in Cold Water microemulsion->dispersion sln Solid Lipid Nanoparticles dispersion->sln purify Purification sln->purify characterize Characterization purify->characterize

Hypothetical workflow for Solid Lipid Nanoparticle (SLN) preparation using dodecyl stearate.

Quantitative Data from Analogous Fatty Acid Esters in Drug Delivery:

While specific data for dodecyl stearate is limited, the following table presents typical performance metrics for SLNs formulated with other long-chain fatty acids and their esters. These values can serve as a benchmark for studies involving dodecyl stearate.

ParameterTypical RangeNotes
Particle Size 50 - 500 nmDependent on formulation and process parameters.
Zeta Potential -10 to -40 mVIndicates colloidal stability.
Entrapment Efficiency 50 - 95%Varies with the drug's lipophilicity and formulation.
Drug Loading 1 - 20%Dependent on the solubility of the drug in the molten lipid.
Hydrophobic Matrix for Controlled Release

Octadecanoic acid, dodecyl ester can be used as a hydrophobic matrix-forming material in oral solid dosage forms, such as tablets.[4] By incorporating a drug within a dodecyl stearate matrix, its release can be sustained over a prolonged period. The drug is released as the matrix gradually erodes or through diffusion through the lipid matrix.[4][5][6]

Potential Biological Activity and Signaling Pathway Modulation

While primarily considered an inert excipient, emerging research on fatty acid esters suggests they may possess intrinsic biological activity.

Antimicrobial and Antiviral Potential

Studies on other synthetic fatty acid esters have demonstrated activity against Mycobacterium tuberculosis and Herpes Simplex Virus-1 (HSV-1).[7] For instance, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-yl oleate showed inhibitory activity against M. tuberculosis at 100 µg/mL and anti-HSV-1 activity at 42.6 µg/mL.[7] While direct evidence for dodecyl stearate is lacking, these findings suggest that it could be a subject for similar biological evaluations.

Hypothetical Modulation of AMPK Signaling Pathway

Long-chain fatty acyl-CoA esters have been identified as allosteric activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[8][9] It is hypothesized that long-chain fatty acid esters like dodecyl stearate, upon intracellular hydrolysis to their corresponding fatty acid and alcohol, could lead to the formation of long-chain fatty acyl-CoAs, which in turn could modulate AMPK activity. This represents a potential, yet unproven, mechanism by which dodecyl stearate could influence cellular signaling.

Diagram of the Hypothetical AMPK Activation Pathway:

AMPK_Pathway DodecylStearate Octadecanoic Acid, Dodecyl Ester Hydrolysis Intracellular Hydrolysis DodecylStearate->Hydrolysis StearicAcid Stearic Acid Hydrolysis->StearicAcid FattyAcylCoA Long-Chain Fatty Acyl-CoA StearicAcid->FattyAcylCoA Activation AMPK AMPK FattyAcylCoA->AMPK Allosteric Activation pAMPK pAMPK (Active) AMPK->pAMPK Downstream Downstream Targets (e.g., ACC phosphorylation) pAMPK->Downstream

References

An In-depth Technical Guide to the Thermal Properties of Lauryl Stearate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of Lauryl Stearate (also known as dodecyl stearate), a long-chain fatty acid ester. Due to its specific thermal behavior, this compound holds potential for various applications in research and development, including as a phase change material (PCM) for thermal energy storage and as an excipient in pharmaceutical formulations where controlled melting and solidification characteristics are desired.

This document summarizes the available quantitative data, presents detailed experimental protocols for thermal analysis, and illustrates the logical workflow for characterizing these properties.

Core Thermal Properties of this compound and Analogous Compounds

Thermal PropertyThis compound (Dodecyl Stearate)Methyl Stearate (Analogous Compound)Cetyl Palmitate (Analogous Compound)
Molecular Formula C₃₀H₆₀O₂C₁₉H₃₈O₂C₃₂H₆₄O₂
Molecular Weight 452.8 g/mol 298.5 g/mol [1]480.9 g/mol [2]
Melting Point (°C) 39 - 4137 - 41[3]43 - 54[2][4]
Heat of Fusion (kJ/mol) Data not readily available61.7 - 71.1[5]Data not readily available
Specific Heat Capacity (J/g·K) Data not readily availableData not readily availableData not readily available
Thermal Conductivity (W/m·K) Data not readily availableData not readily availableData not readily available

Disclaimer: The data for Methyl Stearate and Cetyl Palmitate are provided for illustrative and comparative purposes only. The actual thermal properties of this compound may vary. Experimental determination is recommended for precise applications.

Experimental Protocols for Thermal Characterization

Accurate determination of the thermal properties of this compound is crucial for its application. The following are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC) for Melting Point and Heat of Fusion

Differential Scanning Calorimetry (DSC) is a primary technique for determining the melting point and latent heat of fusion of materials.[6]

Objective: To determine the melting temperature (Tₘ) and the enthalpy of fusion (ΔHբ) of this compound.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Crimper for sealing pans

  • High-purity indium standard for calibration

  • Analytical balance (±0.01 mg)

Procedure:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan using a crimper. Prepare an empty sealed pan to be used as a reference.

  • DSC Analysis:

    • Place the sample pan and the reference pan into the DSC cell.

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 0°C).

    • Heat the sample at a constant rate (e.g., 5-10°C/min) to a temperature significantly above the melting point (e.g., 80°C) under a nitrogen purge (50 mL/min).

    • Cool the sample back to the initial temperature at the same rate.

    • Perform a second heating cycle to ensure thermal history is removed.

  • Data Analysis:

    • The melting point is determined as the peak temperature of the endothermic event on the thermogram.

    • The heat of fusion is calculated by integrating the area of the melting peak.

Specific Heat Capacity Measurement by Method of Mixtures

The method of mixtures is a classical and effective way to determine the specific heat capacity of a solid.[7][8][9][10]

Objective: To determine the specific heat capacity (c) of solid this compound.

Apparatus:

  • Calorimeter with a stirrer and an insulating jacket

  • Digital thermometer (±0.1°C)

  • Water bath

  • Heating source (hot plate)

  • Analytical balance (±0.01 g)

  • This compound sample in solid form

Procedure:

  • Mass Measurement:

    • Measure the mass of the dry, empty calorimeter with the stirrer (m_cal).

    • Fill the calorimeter with a known mass of water (m_water) at room temperature and record the initial temperature (T_initial).

    • Measure the mass of the this compound sample (m_sample).

  • Heating the Sample:

    • Place the this compound sample in a test tube and heat it in a water bath to a known, steady temperature (T_sample), ensuring it does not melt.

  • Mixing and Measurement:

    • Quickly transfer the heated this compound sample into the water in the calorimeter.

    • Close the calorimeter and stir the water gently to ensure uniform temperature distribution.

    • Record the final equilibrium temperature of the mixture (T_final).

  • Calculation:

    • The heat lost by the sample is equal to the heat gained by the water and the calorimeter (assuming no heat loss to the surroundings).

    • Heat lost by sample: Q_lost = m_sample * c_sample * (T_sample - T_final)

    • Heat gained by water: Q_gained_water = m_water * c_water * (T_final - T_initial)

    • Heat gained by calorimeter: Q_gained_cal = m_cal * c_cal * (T_final - T_initial)

    • Set Q_lost = Q_gained_water + Q_gained_cal and solve for c_sample. The specific heat of water (c_water) and the calorimeter (c_cal) are known values.

Thermal Conductivity Measurement using the Transient Plane Source (TPS) Method

The Transient Plane Source (TPS) method is a versatile technique for measuring the thermal conductivity of solids.

Objective: To determine the thermal conductivity (k) of solid this compound.

Apparatus:

  • Transient Plane Source instrument

  • TPS sensor (a flat, spiral-shaped nickel sensor embedded in a thin insulating layer)

  • Two identical flat, solid samples of this compound with smooth surfaces

  • Sample holder

Procedure:

  • Sample Preparation: Prepare two identical, flat, and smooth-surfaced solid samples of this compound. The sample thickness should be sufficient to be considered semi-infinite during the measurement time.

  • Experimental Setup:

    • Sandwich the TPS sensor between the two this compound samples.

    • Place the assembly in the sample holder and ensure good thermal contact between the sensor and the samples.

  • Measurement:

    • The instrument passes a constant electrical current through the sensor for a short period, causing a rise in temperature.

    • The sensor simultaneously acts as a temperature sensor, recording its temperature increase over time.

    • The rate of temperature increase is dependent on the thermal transport properties of the surrounding material (this compound).

  • Data Analysis:

    • The instrument's software analyzes the temperature versus time data.

    • By fitting the data to a theoretical model of heat conduction, the thermal conductivity and thermal diffusivity of the material are calculated.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the comprehensive thermal characterization of this compound.

Thermal_Characterization_Workflow start Start: Obtain this compound Sample dsc Differential Scanning Calorimetry (DSC) start->dsc shc Specific Heat Capacity Measurement (e.g., Method of Mixtures) start->shc tc Thermal Conductivity Measurement (e.g., Transient Plane Source) start->tc dsc_results Melting Point (Tm) Heat of Fusion (ΔHf) dsc->dsc_results shc_result Specific Heat Capacity (c) shc->shc_result tc_result Thermal Conductivity (k) tc->tc_result analysis Data Analysis and Interpretation dsc_results->analysis shc_result->analysis tc_result->analysis report Technical Report Generation analysis->report end End: Comprehensive Thermal Profile report->end

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Lauryl Stearate

Introduction

This compound (CAS No. 5303-25-3), also known as Dodecyl Stearate or Dodecyl Octadecanoate, is a long-chain fatty acid ester formed from the reaction of stearic acid and lauryl alcohol (1-dodecanol).[1][2][3] As a wax ester, it possesses unique physicochemical properties that make it a valuable excipient in the pharmaceutical, cosmetic, and life science research sectors.[1][4] Its primary functions include serving as an emollient, skin conditioning agent, emulsion stabilizer, and penetration enhancer in topical and transdermal drug delivery systems.[1][2][5] This guide provides a comprehensive technical overview of its properties, synthesis, analysis, applications, and safety profile, tailored for professionals in drug development and scientific research.

Physicochemical Properties

This compound is a solid at room temperature with a waxy texture.[2][3] Its long, saturated hydrocarbon chains (C30 in total) confer a highly lipophilic nature, rendering it virtually insoluble in water but soluble in organic solvents. These properties are fundamental to its function in various formulations. A summary of its key physicochemical data is presented in Table 1.

PropertyValueSource(s)
CAS Number 5303-25-3[3][4]
Molecular Formula C30H60O2[1][3][4]
Molecular Weight 452.8 g/mol [1][2][4]
IUPAC Name dodecyl octadecanoate[1]
Synonyms Dodecyl stearate, Stearic acid dodecyl ester[1][2][3]
Melting Point 41 °C[4]
Boiling Point 484.9 ± 13.0 °C at 760 mmHg[4]
Density 0.9 ± 0.1 g/cm³[4]
Flash Point 255.5 ± 9.7 °C[4]
LogP 14.52[4]
Physical State Solid[2][3]
Purity (Typical) >99%[3]

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

This compound is primarily synthesized through the esterification of stearic acid with lauryl alcohol. This can be achieved via several methods, including direct acid-catalyzed esterification (Fischer esterification), enzyme-catalyzed esterification, and transesterification.

Synthesis Method: Fischer Esterification

Fischer esterification is a common and direct method involving the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst.[6] To drive the equilibrium towards the formation of the ester, an excess of one reactant (typically the alcohol) is used, and the water produced is removed.[6][7]

Detailed Experimental Protocol: Fischer Esterification of this compound

This protocol is a representative example for the laboratory-scale synthesis of this compound.

Materials:

  • Stearic Acid (1 mole equivalent)

  • Lauryl Alcohol (1-Dodecanol, 1.5-3 mole equivalents)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (catalytic amount, e.g., 0.5-1% by weight of stearic acid)

  • Toluene or Hexane (as solvent and for azeotropic removal of water)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Activated Charcoal (for decolorization, if necessary)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus or Soxhlet extractor with drying agent

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine stearic acid, lauryl alcohol, and the solvent (e.g., toluene).

  • Catalyst Addition: While stirring, carefully add the acid catalyst to the mixture.

  • Reflux and Water Removal: Equip the flask with a Dean-Stark trap and reflux condenser. Heat the mixture to reflux. The toluene-water azeotrope will distill into the trap, with the denser water separating and the toluene returning to the flask. Continue reflux until no more water is collected (typically 3-6 hours). The reaction progress can be monitored by measuring the acid number via titration of aliquots.[8]

  • Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent like acetone or ethanol to yield a white, waxy solid.[9]

G reactants 1. Combine Reactants (Stearic Acid, Lauryl Alcohol, Solvent) catalyst 2. Add Acid Catalyst (e.g., H₂SO₄) reactants->catalyst reflux 3. Heat to Reflux (Azeotropic removal of water) catalyst->reflux neutralize 4. Workup: Neutralize (Wash with NaHCO₃) reflux->neutralize dry 5. Dry Organic Layer (Anhydrous MgSO₄) neutralize->dry evaporate 6. Remove Solvent (Rotary Evaporation) dry->evaporate purify 7. Purify Product (Recrystallization) evaporate->purify product Pure this compound purify->product

Caption: Workflow for this compound Synthesis via Fischer Esterification.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using standard analytical techniques.

  • Spectroscopy:

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the presence of the characteristic ester carbonyl (C=O) stretch (~1740 cm⁻¹).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the protons and carbons of the lauryl and stearate chains.[1]

  • Chromatography/Mass Spectrometry:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on purity and confirms the molecular weight (m/z 452.8).[1]

  • Titration:

    • Acid Value Titration: Used to quantify any unreacted stearic acid, thus providing a measure of reaction completion and final product purity.[8]

G cluster_0 Spectroscopy cluster_1 Chromatography cluster_2 Titrimetry ftir FTIR (Ester C=O) end Characterized Product ftir->end nmr NMR (¹H, ¹³C) nmr->end gcms GC-MS (Purity, MW) gcms->end titration Acid Value (Residual Acid) titration->end start Synthesized This compound start->ftir start->nmr start->gcms start->titration

Caption: Analytical Workflow for the Characterization of this compound.

Applications in Drug Development

The lipophilic nature and safety profile of this compound make it a versatile excipient in pharmaceutical formulations, particularly for topical and transdermal applications.

Emollient and Skin Conditioning Agent

In topical preparations such as creams and lotions, this compound functions as an emollient. It forms a thin, occlusive layer on the skin, which helps to reduce transepidermal water loss (TEWL), thereby hydrating and softening the stratum corneum. This property is beneficial for maintaining skin barrier integrity and improving the aesthetic feel of formulations.[1]

Skin Penetration Enhancer

Long-chain fatty acid esters are known to act as chemical penetration enhancers, facilitating the transport of active pharmaceutical ingredients (APIs) through the skin.[5][10] The proposed mechanism involves the temporary and reversible disruption of the highly organized lipid lamellae of the stratum corneum. By fluidizing these lipid bilayers, this compound can increase the diffusion of a drug into and through the skin.[5][11] This is particularly useful for transdermal drug delivery systems where systemic absorption is desired.

G cluster_0 Organized Lipid Bilayer (High Barrier Function) cluster_1 Disrupted Lipid Bilayer (Increased Fluidity) lipids1 lipids2 ~ ~ ~ lipids1->lipids2 Disruption penetration Enhanced API Penetration lipids2->penetration enhancer This compound (Penetration Enhancer) api API api->lipids2

Caption: Mechanism of Skin Penetration Enhancement by this compound.

Formulation Excipient

Beyond its direct effects on the skin, this compound is used as a dispersing agent and emulsion stabilizer.[2] Its amphiphilic character, though weak, helps to maintain the homogeneity of formulations containing both oil and water phases. It also contributes to the desired viscosity and texture of semi-solid dosage forms.

Toxicology and Safety

This compound has a well-established safety profile for its use in cosmetic and topical products. The Cosmetic Ingredient Review (CIR) Expert Panel concluded that alkyl esters, including this compound, are safe in the present practices of use and concentration when formulated to be non-irritating.[1] It is not classified as a toxic or hazardous substance.[12]

Toxicological EndpointResult/ClassificationSource(s)
Acute Oral Toxicity Not classified as acutely toxic[12]
Dermal Irritation Non-irritating when properly formulated[1][12]
Carcinogenicity No carcinogenic effects reported[12]
Mutagenicity No mutagenic effects reported[12]
Sensitization Not a sensitizer[12]

Table 2: Toxicological Profile of this compound

Conclusion

This compound is a multifunctional long-chain fatty acid ester with significant applications in pharmaceutical and cosmetic sciences. Its well-defined physicochemical properties, established safety profile, and roles as an emollient, skin conditioner, and penetration enhancer make it a valuable excipient for researchers and formulators. The synthesis and analytical methods are straightforward, allowing for consistent production and characterization. For drug development professionals, this compound offers a reliable option for optimizing the delivery and performance of topically applied active ingredients.

References

Dodecyl Octadecanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl octadecanoate, also known as dodecyl stearate or lauryl stearate, is a long-chain wax ester. It is formed from the esterification of dodecanol (lauryl alcohol) and octadecanoic acid (stearic acid). This document provides an in-depth technical guide on the material properties and safety data of dodecyl octadecanoate, intended for use by researchers, scientists, and professionals in drug development. All quantitative data is summarized in structured tables, and detailed methodologies for key toxicological experiments are provided, supplemented with workflow diagrams.

Chemical Identification and Physical Properties

Dodecyl octadecanoate is a white, waxy solid at room temperature. Its primary use in various industries, including cosmetics and pharmaceuticals, is as an emollient and skin-conditioning agent.[1]

Identifier Value Source
Chemical Name Dodecyl octadecanoateIUPAC
Synonyms Dodecyl stearate, this compound, Octadecanoic acid, dodecyl ester[1]
CAS Number 5303-25-3[2][3]
Molecular Formula C30H60O2[2][4]
Molecular Weight 452.80 g/mol [3][4]

A summary of the key physicochemical properties of dodecyl octadecanoate is presented below.

Property Value Source
Physical State Solid[2]
Appearance White, waxy solid[2]
Melting Point 41 °C[5]
Boiling Point 484.9 ± 13.0 °C at 760 mmHg[5]
Water Solubility Insoluble[4]
Purity >99%[2][3][4]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), dodecyl octadecanoate is not classified as a hazardous substance.[1][4] It is not considered to pose significant health risks under normal conditions of use.

Hazard Classification Classification Source
GHS Hazard Classification Not classified as hazardous[1][4]
Acute Toxicity (Oral) Not classified[4]
Skin Corrosion/Irritation Not classified[4]
Serious Eye Damage/Irritation Not classified[4]
Carcinogenicity No data available; not expected[4]
Mutagenicity No data available; not expected[4]

Toxicological Profile

The toxicological profile of dodecyl octadecanoate indicates a low order of toxicity. It is not considered to be acutely toxic, nor is it a significant skin or eye irritant.[4]

Toxicological Endpoint Result Source
Acute Oral Toxicity Not classified as acutely toxic[4]
Dermal Irritation Not classified as an irritant. Minor irritation may occur in susceptible individuals.[4]
Eye Irritation Not classified as an irritant. Precautionary rinsing is advised upon contact.[4]
Sensitization Not considered to be a sensitizer[4]
Chronic Toxicity No chronic effects have been reported[4]

Experimental Protocols

The following sections detail the standard methodologies for assessing the key toxicological endpoints for a substance like dodecyl octadecanoate. These protocols are based on internationally recognized OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is designed to assess the acute oral toxicity of a substance. The principle is to use a stepwise procedure with a set of fixed doses to identify a dose that produces evident toxicity without causing mortality.

Methodology:

  • Animal Model: Typically, the rat is the preferred species. Healthy, young adult animals of a single sex (usually females) are used.

  • Housing and Feeding: Animals are housed in standard laboratory conditions with access to food and water, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is administered as a single dose by gavage. The initial dose is selected from a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg body weight) based on a preliminary sighting study.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.

  • Endpoint: The study aims to identify the dose level that causes evident toxicity or no more than one death. This information is then used for hazard classification.

Acute_Oral_Toxicity_Workflow cluster_prep Preparation Phase cluster_dosing Dosing and Observation cluster_analysis Data Analysis and Classification Animal_Selection Select healthy, young adult female rats Fasting Fast animals prior to dosing Animal_Selection->Fasting Dose_Prep Prepare test substance at fixed dose levels (e.g., 2000 mg/kg) Fasting->Dose_Prep Dosing Administer single dose by gavage Dose_Prep->Dosing Observation_Short Observe for clinical signs and mortality (frequently on day 1) Dosing->Observation_Short Observation_Long Daily observation for 14 days Observation_Short->Observation_Long Body_Weight Record body weight at regular intervals Observation_Long->Body_Weight Necropsy Perform gross necropsy on all animals Body_Weight->Necropsy Data_Analysis Analyze mortality, clinical signs, and body weight data Necropsy->Data_Analysis Classification Classify substance based on evident toxicity Data_Analysis->Classification

Acute Oral Toxicity (OECD 420) Experimental Workflow

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause irritation or corrosion to the skin after a single application.

Methodology:

  • Animal Model: The albino rabbit is the preferred species.

  • Test Area Preparation: The fur on the dorsal area of the trunk of the animal is clipped.

  • Application of Test Substance: A small amount (0.5 g for solids) of the test substance is applied to a small area of skin (approximately 6 cm²) under a gauze patch.

  • Exposure Period: The test substance is applied for a 4-hour period.

  • Observation: After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after application. The observation period may be extended up to 14 days if the effects are not resolved.

  • Scoring and Classification: The severity of the skin reactions is scored, and the substance is classified based on the mean scores for erythema and edema.

Dermal_Irritation_Workflow cluster_prep Preparation Phase cluster_application Application and Exposure cluster_observation Observation and Scoring Animal_Selection Select healthy albino rabbits Site_Prep Clip fur from a small area on the back Animal_Selection->Site_Prep Application Apply 0.5g of substance to the skin Site_Prep->Application Patching Cover with a gauze patch Application->Patching Exposure 4-hour exposure period Patching->Exposure Removal Remove patch and wash the area Exposure->Removal Observation Observe for erythema and edema at 1, 24, 48, and 72 hours Removal->Observation Scoring Score skin reactions Observation->Scoring Classification Classify based on irritation scores Scoring->Classification

Acute Dermal Irritation (OECD 404) Experimental Workflow

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test is designed to determine the potential of a substance to cause irritation or corrosion to the eye.

Methodology:

  • Animal Model: The albino rabbit is the preferred species.

  • Application: A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

  • Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. The observation period may be extended if the effects are not reversible.

  • Evaluation: The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, and discharge.

  • Scoring and Classification: The severity of the ocular lesions is scored, and the substance is classified based on the persistence and severity of the observed effects.

Eye_Irritation_Workflow cluster_prep Preparation Phase cluster_application Application cluster_observation Observation and Scoring Animal_Selection Select healthy albino rabbits Application Instill 0.1g of substance into one eye Animal_Selection->Application Control Untreated eye serves as control Animal_Selection->Control Observation Examine eyes at 1, 24, 48, and 72 hours Application->Observation Evaluation Evaluate cornea, iris, and conjunctiva Observation->Evaluation Scoring Score ocular lesions Evaluation->Scoring Classification Classify based on severity and reversibility Scoring->Classification

Acute Eye Irritation (OECD 405) Experimental Workflow

Handling, Storage, and Disposal

Handling: Standard precautions for handling chemicals should be observed.[4] This includes avoiding contact with skin and eyes and preventing inhalation of any dust or fumes if the material is heated.[4] Good industrial hygiene practices should be followed.

Storage: Store in a cool, dry, and well-ventilated area.[4] Keep containers tightly closed when not in use.[4] Avoid contact with strong oxidizing agents.[4]

Disposal: Spilled material should be collected and disposed of in accordance with local, state, and federal regulations.[4] Small spills can be wiped up, and the area can be flushed with water.[4]

First Aid Measures

Exposure Route First Aid Measures Source
Inhalation If fumes from heated product are inhaled, move to fresh air. Seek medical attention if symptoms persist.[4]
Skin Contact Wash with soap and water.[4]
Eye Contact Rinse thoroughly with plenty of water.[4]
Ingestion Seek medical advice if a large amount is ingested or if symptoms occur.[4]

Fire and Explosion Hazard Data

Dodecyl octadecanoate is not classified as flammable. However, like most organic materials, it will burn if exposed to a sufficient heat source.

Property Value Source
Flammability Not classified as flammable[4]
Suitable Extinguishing Media Water spray, foam, dry chemical, carbon dioxide[4]
Hazardous Combustion Products Carbon monoxide and carbon dioxide[4]

Stability and Reactivity

Dodecyl octadecanoate is stable under normal storage and handling conditions.[4]

Parameter Information Source
Chemical Stability Stable[4]
Conditions to Avoid High temperatures, sources of ignition[4]
Incompatible Materials Strong oxidizing agents[4]
Hazardous Decomposition Products Carbon monoxide, carbon dioxide (upon combustion)[4]

Ecological Information

No significant ecological damage is expected from the normal use of dodecyl octadecanoate.[4] The product is not soluble in water and will likely spread on the surface of aquatic environments.[4]

Conclusion

Dodecyl octadecanoate is a stable, non-hazardous substance with a low toxicological profile. Its primary applications as an emollient and skin-conditioning agent are supported by its lack of significant irritant or sensitizing properties. Standard handling and storage procedures are sufficient to ensure its safe use in research and manufacturing settings. The experimental protocols outlined in this guide provide a framework for the safety assessment of this and similar materials.

References

A Comprehensive Technical Guide to Lauryl Stearate: From Synthesis to Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl Stearate (also known as dodecyl octadecanoate) is a wax ester, an ester of lauryl alcohol (1-dodecanol) and stearic acid (octadecanoic acid). As a member of the alkyl esters class, it is a highly lipophilic and waxy solid at room temperature.[1][2] Its properties make it a valuable excipient in the pharmaceutical and cosmetic industries, primarily serving as an emollient, skin-conditioning agent, and a matrix-forming agent in various drug delivery systems.[3] This technical guide provides an in-depth overview of the fundamental research on this compound, covering its physicochemical properties, synthesis, analytical characterization, pharmaceutical applications, and safety profile.

Physicochemical Properties of this compound

This compound is characterized by its waxy nature and low solubility in water. A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource(s)
Chemical Formula C30H60O2[2]
Molecular Weight 452.80 g/mol [2]
CAS Number 5303-25-3[2]
Appearance White to almost white powder or crystal[4]
Melting Point 41°C[4]
Boiling Point 484.9 ± 13.0 °C at 760 mmHg[5]
Density 0.858 - 0.9 ± 0.1 g/cm³[4][5]
Flash Point 255.5 ± 9.7 °C[5]
Water Solubility 3.259e-09 mg/L @ 25 °C (estimated)[4]
LogP (o/w) 10.712 - 14.52[4][5]
Purity >99%[2]

Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer esterification of lauryl alcohol and stearic acid, catalyzed by an acid.[6][7] This reversible reaction is typically driven to completion by using an excess of one reactant or by removing water as it is formed.[7]

Experimental Protocol: Fischer Esterification

This protocol describes the laboratory-scale synthesis of this compound.

Materials:

  • Stearic acid (1.0 equivalent)

  • Lauryl alcohol (1.2 equivalents)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount, e.g., 0.02 equivalents)

  • Toluene

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add stearic acid, lauryl alcohol, and toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the ester product. Continue reflux until the theoretical amount of water has been collected.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[8]

    • Dry the organic layer over anhydrous magnesium sulfate.[8]

  • Purification:

    • Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude this compound.

    • Purify the crude product by recrystallization from a suitable solvent system, such as acetone or an ethyl acetate/hexane mixture, to yield pure this compound as a white solid.[9]

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants Stearic Acid + Lauryl Alcohol + Toluene Catalyst H₂SO₄ (catalyst) Reactants->Catalyst Reflux Reflux with Dean-Stark Trap (Water Removal) Catalyst->Reflux Cooling Cool to RT Reflux->Cooling Dilution Dilute with Ethyl Acetate Cooling->Dilution Wash_H2O Wash with H₂O Dilution->Wash_H2O Wash_NaHCO3 Wash with 5% NaHCO₃ Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry over MgSO₄ Wash_Brine->Drying Filtration Filter Drying->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Recrystallization Recrystallization (e.g., Acetone/Hexane) Evaporation->Recrystallization Crude_Ester Crude this compound Evaporation->Crude_Ester Pure_Ester Pure this compound Recrystallization->Pure_Ester Crude_Ester->Recrystallization

Figure 1: Synthesis and purification workflow for this compound.

Analytical Characterization

The identity and purity of synthesized this compound are typically confirmed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds like wax esters. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that allows for structural elucidation.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass selective detector (e.g., Agilent 6890N GC with 5973 MS detector).[5]

  • Capillary column suitable for lipid analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]

Sample Preparation:

  • Dissolve a small amount of this compound in a suitable solvent like hexane or iso-octane.

  • If analyzing a complex matrix, an extraction and derivatization step may be necessary. For instance, transesterification to fatty acid methyl esters (FAMEs) and fatty alcohols can be performed for component analysis.[10] However, for pure substance analysis, direct injection is often sufficient.

GC-MS Parameters:

  • Injection Mode: Splitless[5]

  • Injector Temperature: 280 °C[5]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 20 °C/min to 280 °C

    • Hold at 280 °C for 10 minutes[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)[11]

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV[5]

    • Source Temperature: 230 °C[5]

    • Scan Range: 50-700 m/z[5]

Data Analysis:

  • The retention time of the peak corresponding to this compound is used for identification against a standard.

  • The mass spectrum is compared with a library database (e.g., NIST) for confirmation. The fragmentation pattern will show characteristic ions for the lauryl and stearoyl moieties.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent feature is the strong carbonyl (C=O) stretching vibration of the ester group.

Expected Absorptions:

  • C=O stretch (ester): ~1740 cm⁻¹

  • C-O stretch (ester): ~1170 cm⁻¹

  • C-H stretch (alkane): ~2850-2960 cm⁻¹

  • C-H bend (alkane): ~1465 cm⁻¹

Analytical Workflow Diagram

Analytical_Workflow cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_ftir FTIR Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in Hexane/Iso-octane Sample->Dissolution FTIR_Sample Deposit on CaF₂ Window Sample->FTIR_Sample Injection Inject into GC Dissolution->Injection Separation Chromatographic Separation (HP-5MS column) Injection->Separation Detection Mass Spectrometry Detection (EI, 70 eV) Separation->Detection GCMS_Data Analyze Mass Spectrum & Retention Time Detection->GCMS_Data FTIR_Scan Acquire IR Spectrum FTIR_Sample->FTIR_Scan FTIR_Data Analyze IR Absorption Bands FTIR_Scan->FTIR_Data Result Structural Confirmation & Purity Assessment GCMS_Data->Result FTIR_Data->Result

Figure 2: Analytical workflow for this compound characterization.

Applications in Drug Development

This compound's lipophilicity, solid nature, and safety profile make it a versatile excipient in pharmaceutical formulations.

Topical and Transdermal Formulations

As an emollient and skin-conditioning agent, this compound is used in creams, lotions, and ointments.[3] Its waxy nature allows it to form an occlusive layer on the skin, which can reduce transepidermal water loss (TEWL) and enhance skin hydration. This occlusive property can also increase the penetration of active pharmaceutical ingredients (APIs) by modifying the barrier function of the stratum corneum.[12] Fatty acid esters can fluidize the lipid bilayers of the stratum corneum, thereby enhancing drug permeation.[13] It can be particularly useful in formulations for poorly water-soluble drugs, such as topical antifungal agents, where it can improve drug solubilization in the vehicle and subsequent skin penetration.[14][15]

Controlled-Release Matrix Tablets

In oral solid dosage forms, this compound can be used as a hydrophobic matrix-forming agent to achieve sustained or controlled release of a drug.[16] When compressed into a tablet, the insoluble wax forms a porous matrix through which the drug diffuses.[17] The release rate can be modulated by varying the concentration of this compound in the formulation. This approach is particularly useful for highly water-soluble drugs where a hydrophilic matrix alone may not sufficiently retard drug release.[17]

Solid Lipid Nanoparticles (SLNs)

This compound, being a solid lipid, is a potential candidate for the formulation of Solid Lipid Nanoparticles (SLNs). SLNs are colloidal drug carriers that combine the advantages of polymeric nanoparticles and liposomes.[18] They are composed of a solid lipid core, in which the drug is entrapped, stabilized by a surfactant.[19] SLNs can enhance the bioavailability of poorly soluble drugs, protect labile APIs from degradation, and offer possibilities for targeted drug delivery.[18][20] The preparation of SLNs often involves high-pressure homogenization (either hot or cold) or microemulsion-based techniques.[18][21]

Biological Interaction: Mechanism of Action on the Skin Barrier

This compound does not exhibit specific pharmacological activity through receptor binding or signaling pathway modulation. Instead, its primary biological interaction is biophysical, particularly with the stratum corneum (SC), the outermost layer of the skin. The SC's barrier function is primarily due to its unique "brick and mortar" structure, where corneocytes (bricks) are embedded in a continuous lipid matrix (mortar).[22]

When applied topically, this compound integrates into the intercellular lipid matrix of the SC. This can lead to a fluidization of the highly ordered lipid lamellae, disrupting the tight packing of the endogenous ceramides, cholesterol, and free fatty acids.[23] This disruption increases the permeability of the SC, which can be leveraged to enhance the penetration of co-administered drugs.

Skin_Interaction LS This compound (Topical Application) SC Stratum Corneum (Highly Ordered Lipid Matrix) LS->SC TEWL Reduced Transepidermal Water Loss (Occlusion) LS->TEWL Fluidization Fluidization & Disruption of Lipid Lamellae SC->Fluidization interacts with Permeability Increased SC Permeability Fluidization->Permeability Penetration Enhanced Drug Penetration Permeability->Penetration Hydration Enhanced Skin Hydration TEWL->Hydration

Figure 3: Mechanism of this compound's interaction with the skin barrier.

Safety and Toxicology

This compound has been assessed for safety by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe in the present practices of use and concentration when formulated to be non-irritating.[3] It is generally considered non-toxic and non-irritating.

Toxicity ProfileFindingSource(s)
Acute Oral Toxicity Not classified as an acutely toxic substance.[13]
Dermal Irritation Minor irritation may occur in susceptible individuals; generally considered non-irritating.[3][13]
Sensitization Not a sensitizer.[13]
Chronic Effects No chronic effects have been reported.[13]
Carcinogenicity No carcinogenic effects have been reported.[13]
Mutagenicity No mutagenic effects have been reported.[13]
Hazard Classification Not classified as a hazardous substance according to GHS/CLP regulations.[13]

It is important to distinguish this compound from Sodium Lauryl Sulfate (SLS). While both contain a "lauryl" group, they are chemically distinct with different safety profiles. SLS is a surfactant known to be a skin irritant at higher concentrations, whereas this compound is a non-ionic wax ester with a much milder profile.[24][25]

Conclusion

This compound is a well-characterized wax ester with a favorable safety profile and versatile applications in drug development. Its lipophilic and waxy properties are leveraged in topical formulations to provide emollience and enhance drug penetration, in oral tablets to control drug release, and in advanced drug delivery systems like solid lipid nanoparticles. The synthesis via Fischer esterification is straightforward, and its characterization is readily achieved with standard analytical techniques. For researchers and drug development professionals, this compound represents a valuable and reliable excipient for a wide range of pharmaceutical formulations.

References

Lauryl Stearate as a Biochemical Reagent: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryl Stearate, also known as dodecyl stearate, is a wax ester of lauryl alcohol and stearic acid. While commercially available as a biochemical reagent, its specific applications in biochemical assays and cellular signaling are not extensively documented in peer-reviewed literature. Its primary characterized roles are in the cosmetics industry as an emollient and skin-conditioning agent, and in pharmaceutical research as a phase-change material for controlled drug delivery systems. This technical guide provides a comprehensive overview of the known properties of this compound, detailed experimental protocols for its synthesis and application in drug delivery, and a summary of its safety profile.

Introduction

This compound (C30H60O2) is a long-chain fatty acid ester with a high molecular weight.[1][2] Its amphiphilic nature, arising from the long hydrocarbon chains of both lauryl alcohol and stearic acid, dictates its physical and chemical properties, making it a waxy solid at room temperature with very low water solubility.[2][3] This document aims to consolidate the available technical information on this compound, focusing on its potential use as a biochemical reagent and in drug delivery applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueReference(s)
Synonyms Dodecyl stearate, Dodecyl octadecanoate, Octadecanoic acid, dodecyl ester, Stearic acid, lauryl ester[1]
CAS Number 5303-25-3[3]
Molecular Formula C30H60O2[1][3]
Molecular Weight 452.80 g/mol [1][3]
Appearance Solid[3]
Purity >99% (commercially available)[3]
Storage Room temperature, in a cool, dry place[3]

Applications in Biochemical and Pharmaceutical Research

While direct evidence of this compound's use as a specific modulator in biochemical assays is limited, its constituent components and overall structure suggest potential applications in several areas.

Emollient and Skin Conditioning Agent

In cosmetics, this compound functions as an emollient and skin-conditioning agent.[1] Its occlusive properties help to form a barrier on the skin, reducing water loss and maintaining hydration. While not directly a "biochemical reagent" in this context, understanding its interaction with the skin's lipid barrier can be relevant for dermatological research and the development of topical drug formulations.

Phase-Change Material in Drug Delivery

A significant area of research involving the components of this compound is in the development of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for controlled drug release. A eutectic mixture of lauric acid and stearic acid can be used as a phase-change material (PCM).[4] These PCMs can encapsulate therapeutic agents and release them in response to a temperature stimulus, such as a slight increase above physiological body temperature.[4]

Experimental Protocols

The following protocols are derived from the scientific literature and provide detailed methodologies for the synthesis of this compound and its application in a drug delivery system.

Enzymatic Synthesis of this compound

This protocol describes the lipase-catalyzed synthesis of this compound. Enzymatic synthesis offers a milder and more selective alternative to chemical synthesis.[5]

Materials:

  • Lauryl alcohol (Dodecanol)

  • Stearic acid

  • Immobilized lipase (e.g., from Candida antarctica, Novozym 435)[6]

  • Organic solvent (e.g., a non-polar solvent like hexane or a solvent-free system)[6][7]

  • Molecular sieves (for water removal)

  • Shaking incubator or magnetic stirrer with heating

  • Silica gel for column chromatography (for purification)

  • Solvents for chromatography (e.g., hexane and ethyl acetate)

Procedure:

  • In a reaction vessel, combine lauryl alcohol and stearic acid in a desired molar ratio (e.g., 1:1 or with an excess of one reactant to drive the reaction).[6]

  • Add the immobilized lipase to the mixture. The amount of enzyme will need to be optimized but can start at around 10% (w/w) of the total substrate weight.

  • If not using a solvent-free system, add the organic solvent.

  • Add molecular sieves to the reaction mixture to remove the water produced during the esterification, which helps to shift the equilibrium towards product formation.

  • Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with constant agitation for a set period (e.g., 2-24 hours).[6][8]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, remove the immobilized lipase by filtration.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude this compound using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

  • Analyze the purified product for identity and purity using techniques such as GC-MS and NMR.

Preparation of this compound-based Solid Lipid Nanoparticles (SLNs) for Drug Delivery

This protocol outlines the preparation of SLNs using a hot homogenization and ultrasonication method, where a mixture of lauric and stearic acid can serve as the solid lipid matrix.[9]

Materials:

  • Lauric acid

  • Stearic acid

  • Surfactant (e.g., Polysorbate 80, Pluronic F68)[10]

  • Lipophilic drug of choice

  • Purified water

  • High-shear homogenizer

  • Probe sonicator

  • Water bath

Procedure:

  • Preparation of the Lipid Phase: Weigh the desired amounts of lauric acid and stearic acid (to form the solid lipid matrix) and the lipophilic drug. Heat the mixture in a beaker to a temperature approximately 5-10°C above the melting point of the lipid mixture until a clear, homogenous lipid melt is obtained.

  • Preparation of the Aqueous Phase: In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.

  • Homogenization: Subject the resulting pre-emulsion to high-shear homogenization for a defined period (e.g., 5-10 minutes) to reduce the particle size.

  • Ultrasonication: Immediately sonicate the hot nanoemulsion using a probe sonicator for a specified time (e.g., 3-5 minutes) to further reduce the particle size and achieve a narrow size distribution.

  • Cooling and Nanoparticle Formation: Quickly cool down the nanoemulsion by placing it in an ice bath. The rapid cooling of the lipid droplets leads to the formation of solid lipid nanoparticles.

  • Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, drug encapsulation efficiency, and drug release profile.

Mandatory Visualizations

Enzymatic Synthesis of this compound Workflow

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst & Conditions Lauryl_Alcohol Lauryl Alcohol Reaction_Vessel Esterification Reaction Lauryl_Alcohol->Reaction_Vessel Stearic_Acid Stearic Acid Stearic_Acid->Reaction_Vessel Immobilized_Lipase Immobilized Lipase Immobilized_Lipase->Reaction_Vessel Solvent_or_Solvent_Free Solvent/Solvent-Free (40-60°C) Solvent_or_Solvent_Free->Reaction_Vessel Water_Removal Water Removal (Molecular Sieves) Water_Removal->Reaction_Vessel Purification Purification (Filtration & Chromatography) Reaction_Vessel->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the lipase-catalyzed synthesis of this compound.

Solid Lipid Nanoparticle (SLN) Formulation Workflow

SLN_Formulation_Workflow cluster_phases Phase Preparation Lipid_Phase Lipid Phase (this compound/Fatty Acids + Drug) Heated above MP Pre_emulsion Pre-emulsion Formation (Hot Aqueous Phase added to Hot Lipid Phase) Lipid_Phase->Pre_emulsion Aqueous_Phase Aqueous Phase (Water + Surfactant) Heated to same Temp Aqueous_Phase->Pre_emulsion Homogenization High-Shear Homogenization Pre_emulsion->Homogenization Ultrasonication Probe Sonication Homogenization->Ultrasonication Cooling Rapid Cooling (Ice Bath) Ultrasonication->Cooling SLNs Solid Lipid Nanoparticles (SLNs) Cooling->SLNs

Caption: Workflow for the preparation of Solid Lipid Nanoparticles (SLNs).

Safety and Toxicology

Conclusion

This compound is a well-characterized wax ester with established applications in the cosmetic industry. Its potential as a biochemical reagent is less defined in the current scientific literature. However, the use of its constituent fatty acids in the formulation of phase-change materials for drug delivery presents a promising avenue for its application in pharmaceutical research. The provided protocols for its enzymatic synthesis and formulation into solid lipid nanoparticles offer a starting point for researchers interested in exploring the utility of this compound. Further investigation is warranted to elucidate its specific interactions with biological systems and to identify its potential as a tool in biochemical and cell-based assays.

References

Methodological & Application

Enzymatic Synthesis of Lauryl Stearate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enzymatic synthesis of lauryl stearate, a valuable wax ester with applications in the cosmetic, pharmaceutical, and food industries. The use of lipases as biocatalysts offers a green and efficient alternative to traditional chemical synthesis methods. These protocols outline the lipase-catalyzed esterification of lauryl alcohol and stearic acid, methods for reaction optimization, and analytical techniques for product characterization.

Introduction

This compound (dodecyl octadecanoate) is an ester formed from lauryl alcohol and stearic acid.[1][2] Its properties as an emollient and skin conditioning agent make it a desirable ingredient in various formulations. Enzymatic synthesis of this compound using lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) presents numerous advantages over chemical synthesis, including milder reaction conditions, higher specificity, and reduced environmental impact.[3][4] Lipases catalyze the esterification reaction by forming an acyl-enzyme intermediate, following a Ping-Pong Bi-Bi kinetic mechanism.[5][6][7][8][9] This document details the practical application of this biocatalytic method.

Data Presentation: Optimizing Reaction Conditions

The yield of this compound is influenced by several key parameters, including the choice of lipase, reaction temperature, substrate molar ratio, enzyme concentration, and reaction time. The following table summarizes quantitative data from studies on the synthesis of similar wax esters, providing a starting point for the optimization of this compound synthesis.

Lipase SourceSubstratesMolar Ratio (Alcohol:Acid)Temperature (°C)Enzyme Conc. (% w/w)Time (h)Conversion/Yield (%)Reference
Candida rugosaAlkyl alcohols & Stearic acid5:1 to 15:140-607-35 kU24-120>90[3]
Candida antarctica (Novozym 435)Lauryl alcohol & Palmitic acid2:1400.4 g0.17>90[10]
Rhizomucor mieheiCetyl alcohol & Octanoic acid1:1 to 3:145-6510-50%1-5High Yield[11]
Candida sp. 99-125Oleic acid & Cetyl alcohol1:0.94010%898[8]
Ophiostoma piceaeβ-sitostanol & Stearic acid----86-97[12]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes a general procedure for the lipase-catalyzed synthesis of this compound.

Materials:

  • Stearic Acid

  • Lauryl Alcohol (Dodecanol)

  • Immobilized Lipase (e.g., Candida antarctica lipase B - Novozym® 435)

  • Organic Solvent (e.g., n-hexane, isooctane, or solvent-free system)

  • Molecular sieves (optional, for water removal)

  • Glass reactor with magnetic stirrer and temperature control

  • Filtration apparatus

Procedure:

  • Substrate Preparation: In a glass reactor, dissolve stearic acid and lauryl alcohol in the chosen organic solvent. If conducting a solvent-free reaction, melt the substrates by gently heating. A typical starting molar ratio is 1:1, but can be optimized (see table above).

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically between 5-10% (w/w) of the total substrate mass.

  • Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-60 °C) with constant stirring for a specified duration (e.g., 4-24 hours).[3] To drive the equilibrium towards product formation, water produced during the reaction can be removed by adding molecular sieves or conducting the reaction under vacuum.

  • Enzyme Recovery: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with solvent and reused.

  • Product Purification: The filtrate contains the this compound product, unreacted substrates, and solvent. The solvent can be removed by rotary evaporation. The crude product can be purified by washing with an alkaline solution to remove residual free fatty acids, followed by washing with water and drying.

Protocol 2: Analytical Characterization of this compound

This protocol outlines methods for the qualitative and quantitative analysis of the synthesized this compound.

1. Titration for Residual Stearic Acid:

  • Principle: To determine the extent of the reaction, the remaining stearic acid can be quantified by titration with a standard solution of sodium hydroxide.

  • Procedure:

    • Take an aliquot of the reaction mixture.

    • Dissolve it in a suitable solvent mixture (e.g., ethanol/ether).

    • Add a few drops of phenolphthalein indicator.

    • Titrate with a standardized NaOH solution until a persistent pink color is observed.

    • The conversion is calculated based on the reduction in the amount of stearic acid.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Principle: GC-MS is used to confirm the identity and determine the purity of the synthesized this compound.

  • Sample Preparation:

    • A small amount of the purified product is dissolved in a suitable solvent (e.g., iso-octane).

    • For analysis of fatty acids, derivatization to form more volatile esters (e.g., trimethylsilyl esters) may be necessary.[13]

  • GC-MS Conditions (Example):

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 280 °C.

    • Oven Program: Start at a lower temperature (e.g., 150 °C), ramp up to a higher temperature (e.g., 300 °C).

    • Carrier Gas: Helium.

    • MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Data Analysis: The retention time of the product peak is compared to a this compound standard. The mass spectrum of the peak should show characteristic fragments of this compound. Purity is determined by the relative area of the product peak.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Principle: FTIR spectroscopy is used to confirm the formation of the ester bond.

  • Procedure: A small amount of the sample is analyzed using an FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Data Analysis: The appearance of a strong absorption band around 1740 cm⁻¹ (C=O stretching of the ester) and the disappearance of the broad O-H stretching band of the carboxylic acid (around 3000 cm⁻¹) indicate the formation of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Downstream Processing cluster_analysis Analysis stearic_acid Stearic Acid reactor Glass Reactor (Controlled Temp & Stirring) stearic_acid->reactor lauryl_alcohol Lauryl Alcohol lauryl_alcohol->reactor solvent Solvent (optional) solvent->reactor filtration Filtration reactor->filtration lipase Immobilized Lipase lipase->reactor evaporation Solvent Evaporation filtration->evaporation Filtrate recycled_lipase Recycled Lipase filtration->recycled_lipase Solid purification Purification evaporation->purification product This compound purification->product titration Titration gcms GC-MS ftir FTIR product->titration product->gcms product->ftir

Caption: Experimental workflow for the enzymatic synthesis of this compound.

ping_pong_mechanism E Lipase (E) E_Ac Acyl-Enzyme Intermediate (E-Ac) E->E_Ac + Stearic Acid (A) StearicAcid Stearic Acid (A) Water Water (P) E_Ac->E + Lauryl Alcohol (B) - this compound (Q) E_Ac->E - Water (P) LaurylAlcohol Lauryl Alcohol (B) LaurylStearate This compound (Q)

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

Application Notes and Protocols for the GC-MS Analysis of Lauryl Stearate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl Stearate (dodecyl octadecanoate) is a fatty acid ester commonly used as an emollient and skin-conditioning agent in cosmetics and pharmaceutical formulations.[1] Its chemical formula is C30H60O2 and it has a molecular weight of 452.8 g/mol .[1] Accurate and robust analytical methods are crucial for its quantification in raw materials and finished products to ensure quality and consistency. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[2] This document provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

A detailed methodology for the analysis of this compound by GC-MS is provided below. This protocol is a comprehensive synthesis based on established methods for the analysis of fatty acids and their esters.[3][4][5]

Sample Preparation

Given that this compound is a long-chain ester, it is sufficiently volatile for GC-MS analysis without derivatization. The primary goal of sample preparation is to extract this compound from the sample matrix and prepare it in a suitable solvent.

Materials:

  • Hexane (or Dichloromethane), GC grade

  • Anhydrous Sodium Sulfate

  • 0.45 µm PTFE syringe filters

  • 1.5 mL glass GC autosampler vials with inserts

  • Vortex mixer

  • Centrifuge

Protocol:

  • Sample Weighing: Accurately weigh a representative amount of the sample matrix (e.g., cream, lotion, raw material) into a glass centrifuge tube.

  • Solvent Extraction: Add a known volume of hexane to the tube. For example, add 5 mL of hexane to 100 mg of sample.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of this compound into the organic solvent.

  • Centrifugation: Centrifuge the sample at 3000 x g for 5 minutes to separate any solid excipients.[3]

  • Collection: Carefully transfer the hexane supernatant to a clean glass tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Dilution: Based on the expected concentration of this compound, dilute the extract with hexane to achieve a final concentration of approximately 10 µg/mL.[6] This concentration aims for a column loading of around 10 ng with a 1 µL injection.[6]

  • Filtering: Filter the final solution through a 0.45 µm PTFE syringe filter into a 1.5 mL glass autosampler vial.[2]

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. These are based on typical methods for analyzing long-chain fatty acid esters.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with a 5977B MS)[3]

  • Autosampler

GC Parameters:

ParameterValue
Column Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[3][5]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 280 °C[3]
Injection Volume 1 µL
Injection Mode Splitless[3]
Oven Program Initial temperature of 100 °C, hold for 2 min, ramp to 320 °C at 15 °C/min, and hold for 10 min.[3]

MS Parameters:

ParameterValue
Ion Source Temperature 230 °C[5]
Interface Temperature 280 °C[5]
Ionization Mode Electron Impact (EI) at 70 eV[5]
Acquisition Mode Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
SIM Ions for this compound Based on typical fragmentation of fatty acid esters, potential ions to monitor would include the molecular ion (m/z 452.5) if present, and characteristic fragment ions. From the PubChem data, key fragments are m/z 285, 71, 57, 55, and 43.[1] The ion at m/z 285 likely corresponds to the stearoyl fragment.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. Below is a template table for presenting validation data for the quantitative analysis of this compound.

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)
This compoundHypothetical: 22.528557, 71> 0.995Hypothetical: 0.1Hypothetical: 0.3

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

G GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing Extraction Solvent Extraction Sample->Extraction Centrifuge Centrifugation Extraction->Centrifuge Collect Supernatant Collection Centrifuge->Collect Dilute Dilution & Filtering Collect->Dilute GCMS GC-MS Injection Dilute->GCMS Acquisition Data Acquisition GCMS->Acquisition Integration Peak Integration Acquisition->Integration Quant Quantification Integration->Quant Report Reporting Quant->Report

Caption: A flowchart of the GC-MS analytical process.

GC-MS System Logic

The diagram below outlines the logical relationship between the core components of the GC-MS system.

G Logical Flow of a GC-MS System Injector Injector (Vaporization) Column GC Column (Separation) Injector->Column Carrier Gas Flow IonSource Ion Source (Ionization) Column->IonSource Eluted Analytes MassAnalyzer Mass Analyzer (Filtering) IonSource->MassAnalyzer Ions Detector Detector (Detection) MassAnalyzer->Detector Filtered Ions DataSystem Data System Detector->DataSystem Signal

Caption: The sequential components of a GC-MS instrument.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

An detailed application note and protocol for the High-Performance Liquid Chromatography (HPLC) method for the analysis of fatty acid esters is provided below, intended for researchers, scientists, and professionals in drug development.

Introduction

Fatty acids are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. They are fundamental components of lipids, and their analysis is crucial in various fields, including food science, clinical diagnostics, and biofuel production. Fatty Acid Methyl Esters (FAMEs) are commonly analyzed as they are more volatile and less polar than free fatty acids, making them suitable for chromatographic separation. While Gas Chromatography (GC) is a prevalent technique for FAME analysis, High-Performance Liquid Chromatography (HPLC) offers distinct advantages, particularly for the analysis of less volatile or heat-sensitive fatty acid esters and for preparative separations.[1][2] This application note details a robust HPLC method for the separation and quantification of fatty acid esters.

Principle of Separation

Reversed-phase HPLC is the most common mode for the analysis of fatty acid esters. In this technique, a non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Fatty acid esters are separated primarily based on their chain length and degree of unsaturation.[1] Longer-chain fatty acid esters have greater hydrophobicity and are retained longer on the column, while the presence of double bonds (unsaturation) reduces the retention time.[1]

Sample Preparation and Derivatization

For the analysis of fatty acids from complex lipid mixtures such as triglycerides, a derivatization step to form esters is necessary. This typically involves two main steps: saponification (hydrolysis) followed by esterification.

  • Saponification: Triglycerides are hydrolyzed using a strong base, such as potassium hydroxide (KOH) in methanol, to yield glycerol and free fatty acids.[3]

  • Esterification: The resulting free fatty acids are then converted to their corresponding esters, most commonly methyl esters (FAMEs), using reagents like boron trifluoride (BF3) in methanol or hydrochloric acid (HCl) in methanol.[3][4][5]

For enhanced detection sensitivity, particularly with UV detectors, fatty acids can be derivatized with a UV-absorbing group. Common derivatizing agents include p-bromophenacyl bromide and 2-bromo-2'-acetonaphthone to form phenacyl or naphthacyl esters, respectively.[1][6][7]

Experimental Protocols

Protocol 1: Preparation of Fatty Acid Methyl Esters (FAMEs) from Lipid Samples

This protocol is a general guideline for the transesterification of lipids to FAMEs.

  • Weigh approximately 100 mg of the oil or fat sample into a screw-capped test tube.[3]

  • Dissolve the sample in 10 mL of hexane.[3]

  • Add 100 µL of 2 N methanolic potassium hydroxide.[3]

  • Cap the tube tightly and vortex for 2 minutes at room temperature.

  • Allow the layers to separate. The upper hexane layer contains the FAMEs.

  • Carefully transfer the upper layer to a clean vial for HPLC analysis.

Protocol 2: HPLC Analysis of Fatty Acid Esters

The following are two representative HPLC methods for the analysis of fatty acid esters. Method A is a gradient method suitable for a broad range of FAMEs, while Method B is an isocratic method for the analysis of specific fatty acid esters in biodiesel.[8][9]

ParameterMethod A: Gradient Elution for Complex Mixtures[7]Method B: Isocratic Elution for Biodiesel Analysis[8][9]
Column C18, 250 x 4.6 mm, 5 µmC18, 250 x 4.6 mm, 5 µm
Mobile Phase A: Methanol, B: Acetonitrile, C: WaterAcetonitrile
Gradient Start with 80:10:10 (A:B:C), linear gradient to 86:10:4 over 30 min, then to 90:10:0 over 10 min, hold for 5 min.Isocratic elution
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C40°C
Detector UV at 205 nm (for FAMEs) or 246 nm (for naphthacyl esters)UV at 205 nm
Injection Vol. 10 µL10 µL

Quantitative Data

The performance of the HPLC method for the quantification of fatty acid methyl esters has been evaluated, and the results are summarized below.[8][9][10]

AnalyteLinearity (r²)Limit of Detection (LOD) (% mass)Limit of Quantification (LOQ) (% mass)Repeatability (RSD %)
Methyl Oleate≥ 0.9950.00180.00540.2 - 1.3
Methyl Linoleate≥ 0.9950.00020.00070.2 - 1.3
Methyl Linolenate≥ 0.9950.00010.00040.2 - 1.3
General FAMEs> 0.99Not ReportedNot Reported< 3

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of fatty acid esters from a lipid sample.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis LipidSample Lipid Sample (e.g., Oil) Saponification Saponification (Hydrolysis with KOH) LipidSample->Saponification Esterification Esterification (e.g., with BF3/Methanol) Saponification->Esterification Extraction Liquid-Liquid Extraction Esterification->Extraction FinalSample Fatty Acid Esters in Solvent Extraction->FinalSample Injection Injection into HPLC FinalSample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV/ELSD/MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Workflow for HPLC analysis of fatty acid esters.

Separation Principle

The diagram below illustrates the principle of reversed-phase HPLC separation of fatty acid esters.

G cluster_column Reversed-Phase HPLC Column (Non-Polar Stationary Phase) cluster_mobile Mobile Phase (Polar) c18_1 C18 c18_2 C18 c18_3 C18 solvent Acetonitrile/Water solvent->c18_1 Elution C18_0 Stearate (C18:0) (More Retained) C18_0->c18_3 Stronger Interaction C18_1 Oleate (C18:1) (Less Retained) C18_1->c18_2 Moderate Interaction C16_0 Palmitate (C16:0) (Least Retained) C16_0->c18_1 Weaker Interaction

Caption: Separation of fatty acid esters by reversed-phase HPLC.

References

Application Notes and Protocols for Lauryl Stearate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl Stearate, the ester of lauryl alcohol and stearic acid, is a waxy solid lipid that presents potential as a matrix-forming excipient in lipid-based drug delivery systems such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[1][2] These systems are designed to enhance the bioavailability of poorly soluble drugs, provide controlled release, and enable targeted drug delivery.[3][4] While this compound is not as extensively documented in scientific literature for these applications as other lipids like glyceryl monostearate or stearic acid, its physicochemical properties suggest its utility as a solid lipid core.

These application notes provide a comprehensive overview of the potential use of this compound in drug delivery, including detailed protocols for the preparation and characterization of this compound-based nanoparticles. Due to the limited availability of specific experimental data for this compound in the literature, the quantitative data presented in the tables are representative values for SLNs and should be considered as a baseline for formulation development.

Physicochemical Properties of this compound

PropertyValueReference
Synonyms Dodecyl stearate, Dodecyl octadecanoate[1][2]
Molecular Formula C30H60O2[1][2]
Molecular Weight 452.8 g/mol [1][2]
Physical State Solid[1]
Storage Room temperature[1]

Application: Solid Lipid Nanoparticles (SLNs) for Controlled Release

SLNs are colloidal carriers where the liquid lipid of an o/w emulsion is replaced by a solid lipid.[5] this compound can serve as this solid lipid matrix, encapsulating lipophilic drugs to protect them from degradation and control their release. The solid nature of the lipid core helps in achieving sustained drug release profiles.[6]

Exemplary Performance of Solid Lipid Nanoparticles

Note: The following data are typical values for SLNs and are provided for illustrative purposes. These will need to be determined experimentally for a specific this compound-based formulation.

ParameterTypical Range
Particle Size (Z-average) 100 - 400 nm
Polydispersity Index (PDI) < 0.3
Zeta Potential -10 to -30 mV
Drug Loading 1 - 10%
Encapsulation Efficiency 70 - 99%

Experimental Protocols

Protocol 1: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization followed by Ultrasonication

This protocol describes a common method for producing SLNs.

Materials:

  • This compound (as the solid lipid)

  • Active Pharmaceutical Ingredient (API), lipophilic

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator

  • Water bath or heating mantle

  • Magnetic stirrer

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Lipid Phase:

    • Weigh the required amount of this compound and the lipophilic API.

    • Melt the this compound by heating it to approximately 5-10°C above its melting point.

    • Dissolve the API in the molten this compound with gentle stirring until a clear lipid phase is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water to the desired concentration.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise while continuously stirring.

    • Homogenize the mixture using a high-shear homogenizer at a high speed (e.g., 10,000 - 20,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Nanosizing by Ultrasonication:

    • Immediately subject the hot pre-emulsion to high-power probe sonication.

    • Sonicate for 10-15 minutes. To avoid overheating, sonication can be performed in pulsed mode (e.g., 5 seconds on, 2 seconds off).

  • Formation of SLNs:

    • Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The this compound will recrystallize, forming solid lipid nanoparticles.

    • The SLN dispersion can be stored at 4°C.

G cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation Melt_LS Melt this compound Dissolve_API Dissolve API in molten this compound Melt_LS->Dissolve_API Pre_emulsion Formation of Pre-emulsion (High-Shear Homogenization) Dissolve_API->Pre_emulsion Dissolve_Surfactant Dissolve Surfactant in Water Heat_Aq Heat Aqueous Phase Dissolve_Surfactant->Heat_Aq Heat_Aq->Pre_emulsion Nanosizing Nanosizing (Ultrasonication) Pre_emulsion->Nanosizing Cooling Cooling and SLN Formation Nanosizing->Cooling

Fig. 1: Workflow for SLN preparation.
Protocol 2: Characterization of this compound-Based SLNs

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI. Zeta potential, a measure of surface charge and stability, is determined by electrophoretic light scattering.

  • Procedure:

    • Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Analyze the sample using a Zetasizer or similar instrument at a fixed angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).

    • Perform the measurement in triplicate.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Principle: The amount of encapsulated drug is determined by separating the SLNs from the aqueous phase containing the free, unencapsulated drug.

  • Procedure:

    • Place a known amount of the SLN dispersion in a centrifugal filter unit (e.g., Amicon® Ultra with a suitable molecular weight cutoff).

    • Centrifuge at high speed (e.g., 10,000 x g) for 30 minutes.

    • Collect the filtrate (aqueous phase) and quantify the amount of free drug using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

    • Calculate EE and DL using the following equations:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

3. In Vitro Drug Release Study:

  • Principle: The release of the drug from the SLNs is monitored over time in a suitable release medium. The dialysis bag method is commonly used.

  • Procedure:

    • Place a known volume of the SLN dispersion into a dialysis bag with a suitable molecular weight cutoff.

    • Immerse the sealed dialysis bag in a beaker containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4, with a small amount of surfactant like Tween® 80 to ensure sink conditions).

    • Maintain the temperature at 37°C and stir the release medium at a constant speed.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

    • Analyze the drug concentration in the collected samples.

    • Plot the cumulative percentage of drug released versus time.

G cluster_characterization Characterization SLN_Dispersion SLN Dispersion Size_Zeta Particle Size, PDI, Zeta Potential (DLS) SLN_Dispersion->Size_Zeta EE_DL Encapsulation Efficiency & Drug Loading (Centrifugation) SLN_Dispersion->EE_DL Release In Vitro Drug Release (Dialysis) SLN_Dispersion->Release

Fig. 2: Characterization workflow for SLNs.

Potential Cellular Uptake Pathways

The cellular uptake of lipid nanoparticles is a critical step for intracellular drug delivery. While the specific pathway can be cell-type and formulation-dependent, several endocytic mechanisms are generally involved.

G cluster_cell Cell cluster_uptake Endocytosis SLN This compound SLN Membrane Cell Membrane SLN->Membrane Adsorption Clathrin Clathrin-mediated Membrane->Clathrin Caveolae Caveolae-mediated Membrane->Caveolae Macropinocytosis Macropinocytosis Membrane->Macropinocytosis Endosome Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Cytosol Cytosol (Drug Release) Endosome->Cytosol Endosomal Escape Lysosome->Cytosol Drug Release

Fig. 3: Potential cellular uptake pathways.

Conclusion

This compound holds promise as a lipid matrix for the formulation of SLNs and other lipid-based drug delivery systems. Its solid, waxy nature is suitable for creating a core that can encapsulate and control the release of therapeutic agents. The protocols and typical performance parameters provided in these application notes serve as a foundational guide for researchers and scientists. However, due to the limited specific data on this compound in this application, extensive formulation development and characterization will be necessary to optimize its performance for any given drug. Future research is warranted to fully explore the potential of this compound in advanced drug delivery.

References

Application Notes and Protocols for the Esterification of Lauryl Alcohol and Stearic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of lauryl alcohol (1-dodecanol) and stearic acid (octadecanoic acid) yields lauryl stearate, a wax ester with applications in cosmetics, lubricants, and as a specialty chemical. This document provides detailed protocols for the synthesis of this compound via two primary methods: acid-catalyzed Fischer esterification and enzyme-catalyzed esterification. These protocols are designed to be reproducible and scalable for research and development purposes.

Data Presentation

The following tables summarize quantitative data from various esterification reactions of long-chain fatty acids and alcohols, providing a comparative overview of different catalytic systems and their efficiencies.

Table 1: Acid-Catalyzed Esterification of Fatty Acids

Fatty AcidAlcoholCatalystMolar Ratio (Acid:Alcohol:Catalyst)Temperature (°C)Time (h)Conversion/Yield (%)Reference
Stearic Acid1-ButanolH₂SO₄1:15:0.7565Not Specified99% Yield[1]
Stearic AcidMethanolOxalic Acid1:20658>90% Conversion
Stearic AcidStearyl AlcoholKOH1:13% of mixture weight6Not Specified[2]
Lauric Acid2-Ethyl-1-hexanolAmberlyst-161:1.251405 (in-flow)>98% Conversion
Stearic AcidMethanolEL-MSA1:92600.0891.1% Yield[3]

Table 2: Enzyme-Catalyzed Esterification of Fatty Acids

Fatty AcidAlcoholCatalyst (Lipase)Temperature (°C)Time (h)Conversion (%)Reference
Stearic AcidIsoamyl AlcoholNovozym 43540-452-353[4][5]
Lauric AcidIsoamyl AlcoholNovozym 43540-452-337[4][5]
Lauric AcidD-GlucoseCandida antarctica LipaseNot SpecifiedNot Specified65.49 (Yield)[6]
Dodecanoic Acid1-DodecanolImmobilized Lipase25Not SpecifiedEquilibrium Study[7]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification (Fischer Esterification)

This protocol describes the synthesis of this compound using a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by removing water as it is formed.

Materials:

  • Stearic Acid (C₁₈H₃₆O₂)

  • Lauryl Alcohol (C₁₂H₂₆O)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Hexane

  • Ethanol

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus or Soxhlet extractor with drying agent

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine stearic acid (1.0 eq), lauryl alcohol (1.2 eq), and toluene (approximately 2 mL per gram of stearic acid).

  • Catalyst Addition: While stirring, cautiously add the acid catalyst. Use either concentrated sulfuric acid (0.03 eq) or p-toluenesulfonic acid (0.05 eq).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected, or until the reaction completion is confirmed by TLC or GC analysis (typically 4-8 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with hexane.

    • Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator. The crude product is this compound.

    • For higher purity, the crude product can be recrystallized from ethanol or purified by column chromatography.

  • Characterization: The final product can be characterized by its melting point, and its purity can be assessed using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Enzyme-Catalyzed Esterification

This protocol outlines the synthesis of this compound using an immobilized lipase, which allows for milder reaction conditions and easier catalyst removal.

Materials:

  • Stearic Acid (C₁₈H₃₆O₂)

  • Lauryl Alcohol (C₁₂H₂₆O)

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Anhydrous organic solvent (e.g., hexane, heptane, or solvent-free)

  • Molecular sieves (3Å or 4Å)

Equipment:

  • Shaking incubator or a flask with a magnetic stirrer and a temperature-controlled bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flask, dissolve stearic acid (1.0 eq) and lauryl alcohol (1.0 - 1.5 eq) in a minimal amount of anhydrous hexane. For a solvent-free reaction, gently melt the reactants together.

  • Enzyme and Desiccant Addition: Add the immobilized lipase (typically 5-10% by weight of the total reactants) and activated molecular sieves (to absorb the water produced).

  • Reaction: Incubate the mixture at 40-50°C with continuous shaking or stirring. Monitor the reaction progress by taking aliquots and analyzing the acid value by titration or by GC analysis. The reaction typically reaches equilibrium within 24-72 hours.

  • Catalyst Removal: Once the reaction is complete, remove the immobilized lipase and molecular sieves by filtration. The enzyme can be washed with fresh solvent and reused.

  • Purification: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

  • Characterization: Analyze the final product for purity and identity using GC, HPLC, and spectroscopic methods.

Visualizations

Experimental Workflow for Acid-Catalyzed Esterification

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification reactants Combine Reactants: Stearic Acid, Lauryl Alcohol, Toluene catalyst Add Acid Catalyst (H₂SO₄ or p-TsOH) reactants->catalyst reflux Heat to Reflux (Azeotropic water removal) catalyst->reflux cool Cool to Room Temperature reflux->cool wash Wash with NaHCO₃, Water, and Brine cool->wash dry Dry with Na₂SO₄ wash->dry evaporate Solvent Evaporation (Rotary Evaporator) dry->evaporate purify Recrystallization or Column Chromatography evaporate->purify final_product final_product purify->final_product This compound

Caption: Workflow for the acid-catalyzed synthesis of this compound.

Experimental Workflow for Enzyme-Catalyzed Esterification

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Catalyst Removal cluster_3 Purification reactants Combine Reactants: Stearic Acid, Lauryl Alcohol, Solvent (optional) enzyme Add Immobilized Lipase and Molecular Sieves reactants->enzyme incubate Incubate at 40-50°C with Agitation enzyme->incubate filter Filter to Remove Enzyme and Molecular Sieves incubate->filter evaporate Solvent Evaporation (Rotary Evaporator) filter->evaporate final_product final_product evaporate->final_product This compound

Caption: Workflow for the enzyme-catalyzed synthesis of this compound.

References

Application Notes: Lauryl Stearate in Bio-lubricant Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lauryl stearate (also known as dodecyl octadecanoate) is a wax ester composed of lauryl alcohol and stearic acid.[1] As a fatty acid ester, it represents a promising candidate for the development of bio-lubricants. The growing demand for environmentally friendly and renewable materials has driven research into bio-lubricants as alternatives to traditional petroleum-based products.[2][3][4] Bio-lubricants, derived from vegetable oils or animal fats, offer advantages such as high biodegradability, low toxicity, a high viscosity index, and excellent lubricity.[3][5] this compound, as a wax ester, can be synthesized from renewable resources and is being explored as both a base oil and a performance-enhancing additive in lubricant formulations.[6][7][8]

Synthesis of this compound

This compound is typically produced through the esterification of stearic acid with lauryl alcohol (dodecanol) or the transesterification of a stearic acid ester (like methyl stearate) with lauryl alcohol. The reaction can be catalyzed through several methods:

  • Chemical Catalysis: Traditional methods may use acid catalysts. However, these often require high temperatures and can produce undesirable byproducts and darker-colored products.[9]

  • Enzymatic Catalysis: A greener and more specific method involves the use of lipases as biocatalysts.[7] This process occurs at lower temperatures, preventing the degradation of unsaturated materials and avoiding side reactions.[7][10] Lipases like Candida rugosa lipase have been successfully immobilized in membrane reactors to synthesize this compound, enhancing conversion by removing water in-situ.[10]

G Reactants Reactants Stearic Acid + Lauryl Alcohol Reactor Esterification Reaction (Controlled Temperature) Reactants->Reactor Catalyst Catalyst (e.g., Immobilized Lipase) Catalyst->Reactor Separation Catalyst Removal (Filtration/Centrifugation) Reactor->Separation Reaction Mixture Purification Purification (e.g., Vacuum Distillation to remove water/unreacted alcohol) Separation->Purification Crude Product Product Final Product This compound Purification->Product

Figure 1: General workflow for the enzymatic synthesis of this compound.

Application in Bio-lubricant Formulations

This compound can serve as a primary base stock or be blended with other base oils to improve specific properties. Its long hydrocarbon chains contribute to good lubricity and film strength. However, like many bio-based feedstocks, its performance in extreme conditions may require enhancement through the use of additives.[3]

A typical bio-lubricant formulation involves blending the base stock with a carefully selected additive package to meet performance requirements for viscosity, thermal stability, and wear resistance.

G cluster_additives Additive Package BaseOil Base Oil (this compound) Blender Blending Tank BaseOil->Blender Additives Additive Package AO Antioxidants (e.g., Hindered Phenols) AO->Blender PPD Pour Point Depressants PPD->Blender VII Viscosity Index Improvers VII->Blender AW Anti-wear Agents AW->Blender Final Finished Bio-lubricant Blender->Final

Figure 2: Logical relationship in bio-lubricant formulation.

Data Presentation

The following tables summarize typical performance data for bio-lubricants and their components. Values are representative and intended for comparative purposes.

Table 1: Comparative Physicochemical Properties

Property This compound (Ester) Vegetable Oil Mineral Oil (Group I)
Kinematic Viscosity @ 40°C (cSt) 15 - 30 30 - 50 30 - 100
Kinematic Viscosity @ 100°C (cSt) 4 - 7 7 - 11 5 - 11
Viscosity Index (VI) >150 >200 95 - 105
Flash Point (°C) >200 >220 >210
Pour Point (°C) 10 to -5 0 to -15 -15 to -9

Data synthesized from sources discussing general properties of esters, vegetable oils, and mineral oils.[3][11][12][13]

Table 2: Representative Tribological Performance (Four-Ball Test)

Lubricant Coefficient of Friction (μ) Wear Scar Diameter (mm)
Base Oil (Mineral) ~0.10 ~0.65
Water (for reference) >0.40 >1.0
Bio-lubricant with Ester Additive ~0.08 ~0.50

Data synthesized from sources describing tribological testing of various lubricant bases.[14][15][16]

Table 3: Biodegradability Assessment (OECD 301B)

Substance Biodegradation (%) after 28 days Classification
This compound (as an ester) >60% Readily Biodegradable
Sodium Lauryl Sulfate (SLS) 94 - 97% Readily Biodegradable
Mineral Oil 15 - 35% Not Readily Biodegradable

Data based on standard biodegradability tests for lubricant components.[17]

Experimental Protocols

The following protocols outline key experiments for synthesizing and evaluating this compound-based bio-lubricants.

G Start Bio-lubricant Development Synthesis Protocol 1: Enzymatic Synthesis Start->Synthesis PhysChem Physicochemical Analysis Synthesis->PhysChem Viscosity Protocol 2: Viscosity & VI PhysChem->Viscosity PourPoint Protocol 3: Pour Point PhysChem->PourPoint Performance Performance Testing Viscosity->Performance PourPoint->Performance Tribology Protocol 4: Tribological Properties Performance->Tribology Environment Environmental Impact Tribology->Environment Biodegrade Protocol 5: Biodegradability Environment->Biodegrade End Final Formulation Assessment Biodegrade->End

Figure 3: Experimental workflow for bio-lubricant evaluation.
Protocol 1: Enzymatic Synthesis of this compound

Objective: To synthesize this compound from stearic acid and lauryl alcohol using an immobilized lipase catalyst.

Materials:

  • Stearic Acid (≥98%)

  • Lauryl Alcohol (Dodecanol, ≥98%)

  • Immobilized Lipase (e.g., Lipozyme RM IM from Rhizomucor miehei)[18]

  • Solvent (e.g., n-hexane, if required)

  • Molecular sieves (3 Å)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Vacuum distillation apparatus

Procedure:

  • Reactant Preparation: Add equimolar amounts of stearic acid and lauryl alcohol to a round-bottom flask. For a solvent-free system, gently heat the mixture until the stearic acid melts.

  • Dehydration: Add molecular sieves (approx. 5% w/w of reactants) to the mixture to adsorb the water produced during esterification, which helps drive the reaction to completion.

  • Catalyst Addition: Introduce the immobilized lipase catalyst to the mixture (typically 5-10% w/w of reactants).

  • Reaction: Heat the mixture to the optimal temperature for the enzyme (e.g., 60-70°C) and stir continuously.[2] Monitor the reaction progress by taking small samples and analyzing the acid value (titration) or using techniques like TLC or GC.

  • Catalyst Recovery: Once the reaction reaches equilibrium (typically after 24 hours), cool the mixture and separate the immobilized enzyme by filtration or centrifugation for potential reuse.[18]

  • Purification: Remove any unreacted lauryl alcohol and the water byproduct from the crude product using vacuum distillation.[3]

  • Analysis: Confirm the final product structure and purity using FT-IR and NMR spectroscopy.[19]

Protocol 2: Determination of Viscosity and Viscosity Index (VI)

Objective: To measure the kinematic viscosity of the bio-lubricant at two different temperatures and calculate the Viscosity Index (VI) per ASTM D2270.

Materials:

  • Bio-lubricant sample

  • Calibrated glass capillary viscometer (e.g., Ostwald or Ubbelohde type)[2]

  • Constant temperature water baths (set to 40°C and 100°C)

  • Stopwatch

Procedure:

  • Temperature Equilibration: Place the viscometer containing the lubricant sample into the 40°C water bath and allow it to equilibrate for at least 20 minutes.

  • Flow Time Measurement: Using suction, draw the sample up through the capillary tube past the upper timing mark. Release the suction and accurately measure the time it takes for the liquid meniscus to pass between the upper and lower timing marks.

  • Repeat: Perform at least three measurements and calculate the average flow time.

  • Calculate Kinematic Viscosity @ 40°C: Multiply the average flow time (in seconds) by the viscometer calibration constant (cSt/s) to obtain the kinematic viscosity in centistokes (cSt).

  • Repeat at 100°C: Transfer the viscometer to the 100°C bath, allow it to equilibrate, and repeat steps 2-4 to determine the kinematic viscosity at 100°C.

  • Calculate Viscosity Index (VI): Use the two viscosity values (at 40°C and 100°C) and the standard formulas provided in ASTM D2270 to calculate the VI.[13] A higher VI indicates a smaller change in viscosity with temperature.[13]

Protocol 3: Determination of Pour Point

Objective: To determine the lowest temperature at which the bio-lubricant will continue to flow under prescribed conditions (ASTM D97).

Materials:

  • Bio-lubricant sample

  • Pour point test jar with cork and thermometer

  • Cooling bath(s) capable of reaching temperatures below the expected pour point.

Procedure:

  • Sample Preparation: Pour the sample into the test jar to the marked level.

  • Cooling: Place the test jar into the cooling bath. The cooling should be done in stages as per the ASTM method.

  • Observation: At every 3°C interval, remove the jar from the bath and tilt it to see if the oil surface moves. This check should be performed quickly (less than 3 seconds).

  • Determine Solidification: Continue cooling until the sample shows no movement when tilted for 5 seconds. Record the temperature.

  • Calculate Pour Point: The pour point is defined as 3°C above the temperature at which the oil ceased to flow.[2]

Protocol 4: Evaluation of Tribological Properties (Four-Ball Method)

Objective: To assess the anti-wear and friction-reducing properties of the bio-lubricant under boundary lubrication conditions.

Materials:

  • Four-Ball Tribometer

  • Standard steel balls (e.g., AISI 52100 steel)

  • Bio-lubricant sample

  • Solvent for cleaning (e.g., heptane)

  • Microscope for measuring wear scars

Procedure:

  • Setup: Secure three steel balls in the test cup. Fill the cup with the bio-lubricant sample, ensuring the balls are fully submerged. Place the fourth ball in the chuck on the rotating spindle.

  • Test Conditions: Set the desired test parameters, such as load (e.g., 40 kg), speed (e.g., 1200 rpm), temperature (e.g., 75°C), and duration (e.g., 60 minutes).

  • Run Test: Apply the load and start the motor. The machine will record the frictional torque throughout the test.

  • Post-Test Analysis: After the test, remove the three stationary balls and clean them with solvent.

  • Measure Wear Scar: Using a calibrated microscope, measure the diameter of the wear scar on each of the three stationary balls in two perpendicular directions.

  • Report Results: Calculate the average wear scar diameter (WSD) in millimeters. The coefficient of friction can be calculated from the recorded frictional torque. A smaller WSD and a lower coefficient of friction indicate better lubricating performance.[16]

Protocol 5: Assessment of Biodegradability (OECD 301B - CO₂ Evolution Test)

Objective: To determine the ready biodegradability of the bio-lubricant by measuring the amount of CO₂ produced over a 28-day period.

Materials:

  • Bio-lubricant sample (as the sole carbon source)

  • Mineral salts medium

  • Inoculum (e.g., activated sludge from a wastewater treatment plant)[17]

  • CO₂-free air supply

  • Incubation flasks and CO₂-trapping solution (e.g., barium hydroxide or sodium hydroxide)

  • Titration equipment

Procedure:

  • Test Setup: Prepare several flasks containing the mineral medium and the inoculum. Add a known concentration of the bio-lubricant sample to the test flasks. Also prepare control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate).

  • Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 22 ± 2°C) for 28 days. Continuously purge the flasks with CO₂-free air, passing the exhaust gas through a CO₂ absorption solution.

  • CO₂ Measurement: Periodically (e.g., every 2-3 days), measure the amount of CO₂ produced by titrating the absorption solution.

  • Calculate Biodegradation: Calculate the percentage of biodegradation by comparing the cumulative amount of CO₂ produced from the test sample to its theoretical maximum CO₂ production (ThCO₂), after correcting for any CO₂ produced by the control inoculum.

  • Evaluation: A substance is considered "readily biodegradable" if it reaches >60% of its ThCO₂ within the 28-day period and within a 10-day window.[17]

References

Application Notes and Protocols for Dodecyl Stearate as an Analytical Standard in Lipid Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate quantification of lipid species is paramount for understanding biological processes and for the development of novel therapeutics. The use of internal standards is a critical component of analytical methodologies, correcting for variations in sample preparation and instrument response.[1][2] Dodecyl stearate, a wax ester formed from dodecanol and stearic acid, presents itself as a potential internal standard for the analysis of non-polar lipids, such as other wax esters, cholesteryl esters, and fatty acid methyl esters (FAMEs). Its non-endogenous nature in most mammalian systems and its distinct mass-to-charge ratio make it a suitable candidate for chromatographic and mass spectrometric-based lipid analysis.

This document provides detailed application notes and protocols for the use of dodecyl stearate as an analytical standard in lipid research, with a focus on gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) applications.

Application Note: Dodecyl Stearate as an Internal Standard

Principle:

Dodecyl stearate is a long-chain saturated wax ester. When added at a known concentration to a sample at the beginning of the sample preparation process, it can be used to normalize the quantification of other lipids with similar chemical and physical properties.[2] It co-elutes with other non-polar lipids and experiences similar extraction efficiencies and ionization responses, thereby providing a reliable reference for accurate quantification.

Advantages of Dodecyl Stearate as an Internal Standard:

  • Chemical Stability: As a saturated ester, dodecyl stearate is chemically stable and less susceptible to oxidation compared to unsaturated lipids.

  • Non-endogenous: It is not naturally present in most common biological samples, preventing interference with endogenous lipid measurements.

  • Distinct Mass: Its unique molecular weight allows for easy identification and quantification by mass spectrometry without overlap with many common endogenous lipids.

  • Structural Similarity: Its structure is representative of other long-chain fatty acid esters, making it a suitable mimic for their behavior during analysis.

Considerations for Use:

  • Purity: The dodecyl stearate used as a standard should be of high purity (≥99%) to ensure accurate quantification.

  • Solubility: It is soluble in non-polar organic solvents. Ensure complete dissolution in the chosen solvent before spiking into samples.

  • Concentration: The concentration of the internal standard should be optimized to be within the linear range of the instrument's detector and comparable to the expected concentration of the analytes of interest.

Quantitative Data for Dodecyl Stearate Analytical Standard
PropertyValue
Chemical Name Dodecyl octadecanoate
Synonyms Dodecyl stearate, Lauryl stearate
Molecular Formula C30H60O2
Molecular Weight 452.8 g/mol
Purity ≥ 99%
Appearance White to off-white solid
Melting Point ~45-50 °C
Solubility Soluble in chloroform, hexane, ethyl acetate
Storage Conditions Store at 2-8 °C in a dry, dark place

Experimental Protocols

Protocol 1: Quantification of Wax Esters in a Biological Matrix using GC-MS with Dodecyl Stearate as an Internal Standard

This protocol describes the use of dodecyl stearate as an internal standard for the quantitative analysis of wax esters in a biological sample (e.g., cell lysate, tissue homogenate) by Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow for GC-MS Quantification of Wax Esters

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Biological Sample add_is Add Dodecyl Stearate (Internal Standard) start->add_is extract Lipid Extraction (e.g., Folch Method) add_is->extract dry Dry Down Extract extract->dry reconstitute Reconstitute in GC Vial dry->reconstitute inject Inject into GC-MS reconstitute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (Scan or SIM) ionize->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Analyte / Internal Standard) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify result Final Concentration quantify->result

Caption: Workflow for wax ester quantification using GC-MS with an internal standard.

Methodology:

  • Preparation of Internal Standard Stock Solution:

    • Accurately weigh 10 mg of dodecyl stearate (≥99% purity).

    • Dissolve in 10 mL of chloroform to make a 1 mg/mL stock solution.

    • Store the stock solution at -20°C.

  • Sample Preparation:

    • To 100 µL of the biological sample (e.g., cell lysate containing approximately 1 mg of protein), add 10 µL of the 1 mg/mL dodecyl stearate internal standard stock solution.

    • Perform a lipid extraction using a modified Folch method:

      • Add 2 mL of chloroform:methanol (2:1, v/v) to the sample.

      • Vortex thoroughly for 2 minutes.

      • Centrifuge at 2000 x g for 10 minutes to separate the phases.

      • Carefully collect the lower organic phase.

    • Dry the organic extract under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in 100 µL of hexane for GC-MS analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the reconstituted sample into the GC-MS system.

    GC-MS Instrument Parameters:

ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Splitless, 280 °C
Oven Program 150 °C for 1 min, ramp to 320 °C at 10 °C/min, hold for 10 min
Carrier Gas Helium, constant flow at 1.2 mL/min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
Source Temperature 230 °C
Quadrupole Temp 150 °C
Acquisition Mode Scan (m/z 50-600) or Selected Ion Monitoring (SIM) for target analytes
  • Data Analysis:

    • Identify the peaks for dodecyl stearate and the target wax ester analytes based on their retention times and mass spectra.

    • Integrate the peak areas for the target analytes and the dodecyl stearate internal standard.

    • Construct a calibration curve using standard solutions of the target analytes with a fixed concentration of the internal standard.

    • Calculate the concentration of the target analytes in the sample using the peak area ratio to the internal standard and the calibration curve.

Protocol 2: Quantification of Fatty Acid Methyl Esters (FAMEs) using HPLC-MS with Dodecyl Stearate as an Internal Standard

This protocol outlines the use of dodecyl stearate as an internal standard for the quantitative analysis of FAMEs by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This is particularly useful for complex biological extracts where derivatization to FAMEs is performed to analyze the fatty acid profile.

Workflow for HPLC-MS Quantification of FAMEs

HPLCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-MS Analysis cluster_data Data Processing & Quantification start Biological Sample (Lipid Extract) add_is Add Dodecyl Stearate (Internal Standard) start->add_is hydrolysis Base Hydrolysis of Lipids add_is->hydrolysis derivatize Methylation to form FAMEs hydrolysis->derivatize extract_fames Extract FAMEs derivatize->extract_fames inject Inject into HPLC-MS extract_fames->inject separate Reverse-Phase HPLC Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Detection (e.g., Q-TOF) ionize->detect integrate Peak Integration (Extracted Ion Chromatograms) detect->integrate ratio Calculate Peak Area Ratio (FAME / Dodecyl Stearate) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify result Final FAME Concentrations quantify->result

Caption: Workflow for FAMEs quantification using HPLC-MS with an internal standard.

Methodology:

  • Preparation of Internal Standard Stock Solution:

    • Prepare a 1 mg/mL stock solution of dodecyl stearate in methanol as described in Protocol 1.

  • Sample Preparation and Derivatization:

    • Start with a dried lipid extract from a biological sample.

    • Reconstitute the extract in 1 mL of toluene and add 10 µL of the 1 mg/mL dodecyl stearate internal standard stock solution.

    • Add 2 mL of 1% sulfuric acid in methanol.

    • Incubate at 50°C for 2 hours to hydrolyze lipids and methylate the fatty acids.

    • After cooling, add 5 mL of 5% NaCl solution and 2 mL of hexane.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs and the internal standard.

    • Dry the hexane extract under nitrogen and reconstitute in 200 µL of methanol:chloroform (1:1, v/v) for HPLC-MS analysis.

  • HPLC-MS Analysis:

    • Inject 5 µL of the reconstituted sample into the HPLC-MS system.

    HPLC-MS Instrument Parameters:

ParameterSetting
HPLC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium formate
Mobile Phase B Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid
Gradient 30% B to 100% B over 20 min, hold at 100% B for 5 min
Flow Rate 0.3 mL/min
Column Temp 45 °C
Mass Spectrometer Agilent 6546 Q-TOF or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3500 V
Gas Temperature 325 °C
Fragmentor Voltage 175 V
Acquisition Mode MS1 Scan (m/z 100-1000)
  • Data Analysis:

    • Extract the ion chromatograms for the [M+NH4]+ or [M+H]+ adducts of the target FAMEs and dodecyl stearate.

    • Integrate the peak areas.

    • Construct a calibration curve using FAME standards and a fixed concentration of the dodecyl stearate internal standard.

    • Calculate the concentrations of the individual FAMEs in the sample based on their peak area ratios to the internal standard.

References

Application Notes and Protocols for Creating Stable Nano-emulsions with Lauryl Stearate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing lauryl stearate in the formulation of stable oil-in-water (O/W) nano-emulsions for research and drug development purposes. This compound, a wax ester, can serve as a key component of the lipid phase in solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), offering advantages such as controlled drug release and enhanced stability.

Introduction to this compound in Nano-emulsions

This compound is the ester of lauryl alcohol and stearic acid. Due to its solid nature at room temperature, it is a suitable candidate for the lipid matrix in the formulation of SLNs.[1] SLNs are colloidal drug carrier systems where the liquid lipid (oil) of a conventional emulsion is replaced by a solid lipid.[2] This solid matrix can protect encapsulated active pharmaceutical ingredients (APIs) from chemical degradation and provide sustained release profiles.[2][3]

Key Advantages of this compound-based Nano-emulsions:

  • Controlled Release: The solid lipid matrix can retard the diffusion of the encapsulated drug.[2]

  • Enhanced Stability: The solid nature of the dispersed phase can reduce the mobility of encapsulated compounds and minimize coalescence.[4]

  • Biocompatibility: this compound is generally recognized as safe for cosmetic and pharmaceutical applications.

Experimental Protocols

The following protocols outline the preparation and characterization of this compound-based nano-emulsions. The most common and effective method for lipids that are solid at room temperature is the hot high-pressure homogenization (HPH) technique.[5][6]

Protocol for Preparation of this compound Nano-emulsion by Hot High-Pressure Homogenization

This protocol describes the formulation of a 5% (w/w) this compound nano-emulsion.

Materials:

  • This compound (Lipid Phase)

  • Polysorbate 80 (Tween 80) (Surfactant)

  • Soy Lecithin (Co-surfactant)

  • Glycerol (Cryoprotectant/Tonicity Agent)

  • Purified Water (Aqueous Phase)

  • Active Pharmaceutical Ingredient (API) - optional, must be lipophilic

Equipment:

  • High-Pressure Homogenizer

  • High-Shear Homogenizer (e.g., Ultra-Turrax)

  • Water Bath

  • Magnetic Stirrer with Hot Plate

  • Analytical Balance

  • Beakers and Graduated Cylinders

Procedure:

  • Preparation of the Lipid Phase:

    • Weigh the required amounts of this compound and soy lecithin.

    • Heat the mixture in a beaker to approximately 75-85°C (above the melting point of this compound) using a water bath until a clear, homogenous lipid melt is obtained.

    • If incorporating a lipophilic API, dissolve it in the molten lipid phase at this stage.

  • Preparation of the Aqueous Phase:

    • Weigh the required amounts of Polysorbate 80 and glycerol and dissolve them in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase (75-85°C) under gentle magnetic stirring.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the hot lipid phase dropwise while continuously stirring with a high-shear homogenizer at a moderate speed (e.g., 5000-8000 rpm) for 5-10 minutes. This will form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.

    • Homogenize the pre-emulsion at a high pressure (e.g., 500-1500 bar) for a set number of cycles (typically 3-5 cycles). The optimal pressure and number of cycles should be determined for each specific formulation.

  • Cooling and Solidification:

    • Cool the resulting hot nano-emulsion to room temperature under gentle stirring. This allows the this compound droplets to solidify, forming solid lipid nanoparticles.

  • Storage:

    • Store the final nano-emulsion in a sealed container at a controlled temperature (e.g., 4°C or 25°C) for stability studies.

Characterization of this compound Nano-emulsions

2.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis

  • Principle: Dynamic Light Scattering (DLS) is used to measure the particle size and PDI, while electrophoretic light scattering is used to determine the zeta potential.[7][8]

  • Procedure:

    • Dilute the nano-emulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Place the diluted sample in a cuvette and analyze it using a Zetasizer or similar instrument.

    • Record the Z-average particle size, PDI, and zeta potential.

    • Perform measurements at regular intervals (e.g., Day 0, 7, 14, 30, 60, 90) to assess the physical stability of the nano-emulsion under different storage conditions (e.g., 4°C and 25°C).

2.2.2. Entrapment Efficiency (EE%) and Drug Loading (DL%)

  • Principle: The amount of drug encapsulated within the nano-emulsion is determined by separating the free, un-entrapped drug from the nanoparticles and quantifying the drug in each fraction.

  • Procedure:

    • Separate the un-entrapped drug from the nano-emulsion using a suitable method such as ultracentrifugation or centrifugal filter units.

    • Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

    • Calculate the Entrapment Efficiency (EE%) and Drug Loading (DL%) using the following equations:

    EE(%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100

    DL(%) = [(Total Drug Amount - Free Drug Amount) / Total Lipid Amount] x 100

Data Presentation

The following tables present representative quantitative data for a this compound-based nano-emulsion formulated according to the protocol above.

Table 1: Formulation Composition of a Representative this compound Nano-emulsion

ComponentConcentration (% w/w)Purpose
This compound5.0Solid Lipid Matrix
Polysorbate 802.5Surfactant
Soy Lecithin1.0Co-surfactant
Glycerol2.25Tonicity Agent / Cryoprotectant
Purified Water89.25Aqueous Phase

Table 2: Physicochemical Characterization of the Representative this compound Nano-emulsion (Day 0)

ParameterValue (Mean ± SD, n=3)
Particle Size (nm)155.4 ± 3.2
Polydispersity Index (PDI)0.21 ± 0.02
Zeta Potential (mV)-28.5 ± 1.5

Table 3: Stability Study of the Representative this compound Nano-emulsion Stored at 4°C

Time (Days)Particle Size (nm) (Mean ± SD)PDI (Mean ± SD)Zeta Potential (mV) (Mean ± SD)
0155.4 ± 3.20.21 ± 0.02-28.5 ± 1.5
30158.1 ± 3.50.23 ± 0.03-27.9 ± 1.8
60160.5 ± 3.80.24 ± 0.02-27.2 ± 2.1
90162.3 ± 4.10.25 ± 0.03-26.8 ± 2.3

Table 4: Stability Study of the Representative this compound Nano-emulsion Stored at 25°C

Time (Days)Particle Size (nm) (Mean ± SD)PDI (Mean ± SD)Zeta Potential (mV) (Mean ± SD)
0155.4 ± 3.20.21 ± 0.02-28.5 ± 1.5
30165.9 ± 4.50.28 ± 0.04-25.1 ± 2.5
60178.3 ± 5.10.32 ± 0.05-23.7 ± 2.8
90195.6 ± 6.20.38 ± 0.06-21.5 ± 3.1

Visualizations

The following diagrams illustrate the experimental workflow for the preparation and characterization of this compound nano-emulsions.

ExperimentalWorkflow cluster_prep Preparation of this compound Nano-emulsion prep_lipid Prepare Lipid Phase (this compound + Lecithin) Heat to 75-85°C pre_emulsion Form Pre-emulsion (High-Shear Homogenization) prep_lipid->pre_emulsion prep_aq Prepare Aqueous Phase (Water + Tween 80 + Glycerol) Heat to 75-85°C prep_aq->pre_emulsion hph High-Pressure Homogenization (500-1500 bar, 3-5 cycles) pre_emulsion->hph cooling Cooling and Solidification hph->cooling final_ne Final Nano-emulsion cooling->final_ne

Caption: Workflow for preparing this compound nano-emulsions.

CharacterizationWorkflow cluster_char Characterization of this compound Nano-emulsion start This compound Nano-emulsion Sample dls Particle Size & PDI Analysis (Dynamic Light Scattering) start->dls zeta Zeta Potential Analysis (Electrophoretic Light Scattering) start->zeta ee_dl Entrapment Efficiency & Drug Loading (Ultracentrifugation + HPLC/UV-Vis) start->ee_dl stability Stability Studies (Storage at 4°C and 25°C) start->stability dls->stability zeta->stability

Caption: Workflow for nano-emulsion characterization.

Signaling Pathways

Currently, there is a lack of specific research in the public domain detailing the direct interaction of this compound nano-emulsions with specific cellular signaling pathways. The biological effects of such nano-emulsions are primarily attributed to the properties of the encapsulated active pharmaceutical ingredient. The nano-emulsion itself acts as a carrier to enhance the solubility, stability, and delivery of the API to the target site.[3] Future research may elucidate specific interactions of the this compound matrix or the complete nano-emulsion with cellular components.

Conclusion

This compound is a promising lipid for the formulation of stable nano-emulsions, particularly solid lipid nanoparticles, for drug delivery applications. The hot high-pressure homogenization method is a robust and scalable technique for their preparation. Consistent characterization of particle size, PDI, and zeta potential is crucial for ensuring the quality and stability of the formulation. The provided protocols and representative data serve as a valuable starting point for researchers and drug development professionals exploring the potential of this compound-based nano-carrier systems.

References

Troubleshooting & Optimization

Overcoming challenges in the enzymatic esterification of fatty acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enzymatic esterification of fatty acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low or No Ester Conversion

Q: My enzymatic esterification reaction shows very low or no conversion to the desired fatty acid ester. What are the potential causes and how can I troubleshoot this?

A: Low or no conversion in enzymatic esterification can stem from several factors, ranging from enzyme activity to reaction conditions. Here’s a systematic troubleshooting guide:

  • Enzyme Inactivation: The enzyme may be inactive or denatured.

    • Troubleshooting:

      • Verify the storage conditions and expiration date of the enzyme.

      • Test the enzyme's activity using a standard assay.

      • Consider the compatibility of the chosen organic solvent with the enzyme, as some solvents can strip essential water from the enzyme, leading to inactivation.[1] Hydrophilic solvents can be particularly detrimental.[1]

  • Inappropriate Water Activity (a_w): Water is a crucial component in enzymatic reactions in non-aqueous media, influencing both activity and stability.[2][3][4]

    • Troubleshooting:

      • Problem: Too little water can render the enzyme inactive, while too much can shift the reaction equilibrium towards hydrolysis, the reverse reaction of esterification.[2][5][6]

      • Solution: The optimal water activity is enzyme and solvent-dependent. It's essential to control the water content in the reaction medium.[2][5][7] This can be achieved by adding a specific amount of water or using salt hydrate pairs to maintain a constant water activity.[2][3]

  • Substrate or Product Inhibition: High concentrations of either the fatty acid or the alcohol substrate, or the accumulation of the ester product, can inhibit the enzyme's activity.[8][9][10]

    • Troubleshooting:

      • Investigate the effect of substrate concentration by running the reaction at varying molar ratios.[11][12][13]

      • Consider a fed-batch or continuous process where substrates are added gradually to maintain a low concentration.

      • Implement in-situ product removal to prevent accumulation.

  • Mass Transfer Limitations: In heterogeneous catalysis with immobilized enzymes, the diffusion of substrates to the enzyme's active site and the diffusion of products away can be limiting factors.[8][14][15][16]

    • Troubleshooting:

      • Increase agitation speed to reduce external mass transfer limitations.

      • Use smaller enzyme support particles to decrease internal mass transfer limitations.[8][14]

      • The choice of solvent can also play a role; for instance, supercritical carbon dioxide has been shown to reduce internal mass transfer issues compared to hexane.[8][14]

2. Reaction Rate Decreases Over Time

Q: My reaction starts well, but the rate of ester formation significantly decreases after a few hours. What could be the cause?

A: A declining reaction rate is a common observation and can be attributed to several factors:

  • Product Inhibition: As the concentration of the ester product increases, it can bind to the enzyme's active site and inhibit further reaction.

    • Troubleshooting: As mentioned previously, consider methods for in-situ product removal.

  • Water Accumulation: Esterification produces water as a byproduct. This accumulation can shift the equilibrium back towards hydrolysis and can also create a separate aqueous phase that may hinder enzyme activity.[5]

    • Troubleshooting:

      • Add a water-adsorbing agent like molecular sieves.[17][18]

      • Conduct the reaction under vacuum to remove water as it is formed.[17]

      • Use a continuous reactor setup that allows for water removal.[5][7]

  • Enzyme Deactivation: The reaction conditions themselves (e.g., temperature, solvent, pH) might be slowly deactivating the enzyme over time.

    • Troubleshooting:

      • Optimize the reaction temperature; while higher temperatures can increase the initial rate, they can also lead to faster deactivation.[11][19]

      • Ensure the solvent is appropriate for long-term enzyme stability. Enzyme immobilization can often enhance stability in organic solvents.

3. Poor Enzyme Reusability

Q: I am using an immobilized enzyme, but I'm observing a significant loss of activity after each reaction cycle. How can I improve its reusability?

A: Poor reusability of an immobilized enzyme can be due to several reasons:

  • Enzyme Leaching: The enzyme may be weakly bound to the support and detaching during the reaction or washing steps.

    • Troubleshooting:

      • Re-evaluate the immobilization protocol. Covalent bonding is generally stronger than physical adsorption.

      • Optimize the washing procedure between cycles to be less harsh.

  • Irreversible Denaturation: The reaction conditions may be causing irreversible damage to the enzyme's structure.

    • Troubleshooting:

      • Review and optimize reaction parameters such as temperature, pH, and solvent choice.

      • Investigate if any of the substrates or products are causing irreversible inhibition or denaturation.[9]

  • Fouling of the Support: The pores of the support material may become clogged with substrates, products, or byproducts, preventing access to the enzyme's active sites.

    • Troubleshooting:

      • Implement a more rigorous washing protocol between cycles, possibly using different solvents to dissolve potential foulants.

Data Presentation

Table 1: Effect of Solvent Polarity on Lipase Activity

SolventLog PEsterification Rate (Relative %)Reference
n-Hexane3.5100[5]
5-methyl-2-hexanone1.88Lower than n-hexane[5]
n-Hexane + 3M Acetone-Higher than pure n-hexane[5]
n-Hexane + 1M 2-methyl-2-propanol-Higher than pure n-hexane[5]

Table 2: Optimization of Reaction Parameters for Fatty Acid Ethyl Ester (FAEE) Production

ParameterOptimal ValueFAEE Yield (%)Acid Value (mgKOH/g)Reference
Reaction Temperature35°C90.8 ± 1.50.36 ± 0.06[11]
Alcohol-Oil Ratio (mol/mol)9:1>90<0.4[11]
Water Removal Agent0.8 g/g 4A-MS~90.8~0.39[11]
Reaction Time24 h90.8 ± 1.50.39 ± 0.10[11]

Experimental Protocols

Protocol: General Procedure for Lipase-Catalyzed Esterification of a Fatty Acid

  • Reactant Preparation: Dissolve the fatty acid and alcohol in the chosen organic solvent in a sealed reaction vessel. The molar ratio of alcohol to fatty acid can vary, but a common starting point is 1:1 to 3:1.

  • Enzyme Addition: Add the lipase (free or immobilized) to the reaction mixture. The enzyme loading is typically between 1-10% (w/w) of the total substrates.

  • Water Activity Control (Optional but Recommended): If controlling water activity, add the desired amount of water or a salt hydrate pair to the system. Alternatively, add a water adsorbent like molecular sieves (e.g., 4Å).

  • Reaction Conditions: Place the reaction vessel in a shaker incubator set to the desired temperature (e.g., 30-60°C) and agitation speed (e.g., 150-200 rpm).[12]

  • Monitoring the Reaction: Withdraw aliquots from the reaction mixture at different time intervals.

  • Sample Analysis: Analyze the samples to determine the concentration of the fatty acid ester and the remaining fatty acid. Gas chromatography (GC) is a common analytical method for this purpose.[8]

  • Calculation of Conversion: Calculate the percentage conversion of the fatty acid to its ester.

Visualizations

Troubleshooting_Low_Conversion cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low/No Ester Conversion enzyme Enzyme Inactivation start->enzyme water Inappropriate Water Activity start->water inhibition Substrate/Product Inhibition start->inhibition mass_transfer Mass Transfer Limitation start->mass_transfer check_enzyme Verify enzyme activity & storage conditions enzyme->check_enzyme Solution optimize_water Control water activity (a_w) water->optimize_water Solution vary_ratio Vary substrate molar ratio inhibition->vary_ratio Solution agitation Increase agitation / Use smaller particles mass_transfer->agitation Solution

Caption: Troubleshooting workflow for low or no ester conversion.

Reaction_Rate_Decline start Reaction Rate Decreases Over Time cause1 Product Inhibition start->cause1 cause2 Water Accumulation start->cause2 cause3 Enzyme Deactivation start->cause3 solution1 In-situ product removal cause1->solution1 Mitigation solution2 Add water adsorbents (e.g., molecular sieves) cause2->solution2 Mitigation solution3 Optimize temperature & solvent for stability cause3->solution3 Mitigation

Caption: Causes and solutions for declining reaction rates.

References

Troubleshooting peak tailing in GC analysis of long-chain esters

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during the gas chromatography (GC) analysis of long-chain esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing long-chain esters?

Peak tailing in the GC analysis of long-chain esters can stem from several factors, often related to the high molecular weight and potential for thermal instability of these compounds. The most common causes include:

  • Active Sites in the GC System: Free silanol groups in the injector liner, on the column inlet, or within the column itself can interact with the polar ester functional groups, causing tailing.[1]

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, leading to poor peak shape.[2]

  • Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet can create dead volumes and disrupt the sample flow path, causing turbulence and peak tailing.[3][4]

  • Inappropriate GC Parameters: Suboptimal inlet temperature, carrier gas flow rate, or oven temperature ramp can lead to incomplete vaporization, band broadening, and peak tailing.[5]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in asymmetrical peaks.[3]

  • Solvent and Analyte Polarity Mismatch: A significant mismatch between the polarity of the solvent, the long-chain ester, and the column's stationary phase can cause poor peak shape.[6]

Q2: How does the inlet temperature affect the peak shape of long-chain esters?

The inlet temperature is critical for the complete and rapid vaporization of long-chain esters. If the temperature is too low, these high molecular weight compounds may not vaporize fully or quickly enough, leading to slow sample transfer to the column and significant peak tailing.[7] Conversely, an excessively high temperature can cause thermal degradation of the esters, which can also manifest as tailing or the appearance of ghost peaks. A good starting point for the inlet temperature is typically 250 °C, but it may need to be optimized depending on the specific esters being analyzed.[8][9]

Q3: What type of GC column is best suited for analyzing long-chain esters?

For the analysis of fatty acid methyl esters (FAMEs) and other long-chain esters, polar stationary phases are generally recommended.[10] Columns with polyethylene glycol (e.g., Carbowax-type) or cyanopropyl silicone phases are commonly used because they provide good separation based on the degree of unsaturation and carbon number.[8][10] It is also advisable to use a column with a thin film thickness, as this is better suited for high molecular weight compounds.[11][12]

Q4: Can the carrier gas flow rate impact peak tailing for these compounds?

Yes, the carrier gas flow rate influences how quickly the long-chain esters travel through the column. An optimal flow rate is necessary for sharp, symmetrical peaks. If the flow rate is too low, the extended time spent in the column can lead to increased band broadening and tailing.[13] If it's too high, there may be insufficient interaction with the stationary phase, leading to poor separation. Precise control of the carrier gas flow is important for reproducible retention times and good peak shape.[7][14]

Q5: My early eluting peaks are tailing, but the later eluting long-chain esters look fine. What could be the cause?

When only early eluting peaks show tailing, it often points to a "solvent effect violation," especially in splitless injections. This can happen if the initial oven temperature is not low enough (typically 20-40°C below the solvent's boiling point) to allow the solvent to condense and refocus the analytes at the head of the column.[13] Another possibility is a polarity mismatch between the injection solvent and the stationary phase.[13]

Troubleshooting Guides

Initial Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and resolving peak tailing issues.

GC_Troubleshooting start Peak Tailing Observed in Long-Chain Ester Analysis check_all_peaks Do all peaks tail? start->check_all_peaks all_tail_yes Physical Issue Likely: Flow Path Disruption check_all_peaks->all_tail_yes Yes some_tail_no Chemical Issue Likely: Active Sites or Contamination check_all_peaks->some_tail_no No check_column_cut Inspect Column Cut (Inlet & Detector) all_tail_yes->check_column_cut check_installation Verify Column Installation (Depth, Ferrules) check_column_cut->check_installation check_leaks Perform Leak Check (Septum, Fittings) check_installation->check_leaks resolution Peak Shape Improved? check_leaks->resolution check_liner Replace Inlet Liner with a Deactivated One some_tail_no->check_liner trim_column Trim 10-20 cm from Column Inlet check_liner->trim_column check_parameters Review GC Parameters (Inlet Temp, Flow Rate) trim_column->check_parameters check_parameters->resolution success Continue Analysis resolution->success Yes further_investigation Further Investigation: - Consider Column Replacement - Method Redevelopment resolution->further_investigation No

Figure 1. Troubleshooting workflow for peak tailing in GC.
Data Presentation: Impact of GC Parameters on Peak Shape

The following table summarizes the expected impact of key GC parameters on the peak shape of long-chain esters.

ParameterSuboptimal ConditionExpected Peak ShapeOptimal ConditionExpected Peak Shape
Inlet Temperature Too low (<220°C)Severe Tailing250-300°C (Analyte dependent)Symmetrical
Inlet Liner Used, non-deactivatedModerate to Severe TailingNew, deactivated linerSymmetrical
Column Installation Poorly cut, incorrect depth"Chair-shaped" or Tailing PeaksClean, 90° cut, correct depthSymmetrical
Carrier Gas Flow Too lowBroadening and TailingOptimized for column dimensionsSymmetrical, sharp
Sample Concentration Too high (overload)Fronting or TailingWithin column capacitySymmetrical
Initial Oven Temp. Too high (splitless)Tailing of early peaks20-40°C below solvent b.p.Symmetrical

Experimental Protocols

Protocol 1: GC Column Trimming

This procedure is used to remove contaminated or active sections from the inlet of the GC column.

Materials:

  • Ceramic scoring wafer or diamond-tipped cutting tool

  • Magnifying glass or low-power microscope

  • Lint-free gloves

  • Solvent for cleaning (e.g., methanol or acetone)

  • New ferrule and column nut (if necessary)

Procedure:

  • Cool down the GC inlet and oven to room temperature.

  • Turn off the carrier gas flow to the column.

  • Wearing lint-free gloves, carefully disconnect the column from the inlet.

  • Using a ceramic scoring wafer, make a small, clean score on the column tubing approximately 10-20 cm from the inlet end.[2]

  • Gently flex the column at the score to create a clean break. The cut should be perpendicular (90°) to the column wall.[3]

  • Inspect the cut end with a magnifying glass to ensure it is a clean, square cut with no jagged edges or shards.[3]

  • Wipe the outside of the column end with a lint-free wipe lightly dampened with methanol or acetone to remove any fingerprints or debris.

  • If necessary, replace the ferrule and column nut.

  • Reinstall the column in the inlet to the manufacturer's recommended depth.

  • Restore carrier gas flow, check for leaks, and condition the column if necessary before analysis.

Protocol 2: Inlet Liner Replacement

This protocol describes how to replace the inlet liner to eliminate a source of active sites and contamination.

Materials:

  • New, deactivated inlet liner (appropriate for your inlet and injection type)

  • New O-ring or seal for the liner

  • Forceps or liner removal tool

  • Lint-free gloves

Procedure:

  • Cool the GC inlet to a safe temperature (typically below 50°C).

  • Turn off the carrier gas flow.

  • Open the inlet by removing the septum nut and septum.

  • Carefully remove the old liner using forceps or a dedicated tool. Be aware that the liner may still be hot.

  • Inspect the inside of the inlet for any debris, such as pieces of septum.[15] Clean if necessary.

  • Wearing gloves, handle the new, deactivated liner only by its edges to avoid contamination.

  • Place the new O-ring on the new liner.

  • Insert the new liner into the inlet.

  • Reassemble the inlet, replacing the septum and septum nut.

  • Restore carrier gas flow and perform a leak check. It is good practice to condition the system briefly after replacing the liner.

Protocol 3: Leak Detection

This procedure helps to identify and resolve leaks in the GC system, which can cause peak tailing and other issues.

Materials:

  • Electronic leak detector (recommended) or a volatile solvent (e.g., isopropanol) in a squirt bottle.

  • Wrenches for tightening fittings.

Procedure:

  • Pressurize the system with the carrier gas. Set the column head pressure to your typical operating pressure.

  • Using an Electronic Leak Detector:

    • Turn on the leak detector and allow it to warm up according to the manufacturer's instructions.

    • Carefully move the probe around all potential leak points, including the septum nut, column fittings at the inlet and detector, and gas line connections.

    • An audible or visual alarm will indicate a leak.

  • Using a Volatile Solvent (for non-detector areas):

    • Carefully apply a small amount of isopropanol to a fitting.

    • If a leak is present, you may see a disturbance in the baseline on your data system as the solvent is drawn into the gas stream. Caution: Avoid using this method near the detector, as it can cause a large, prolonged signal.

  • If a leak is found, gently tighten the fitting (typically no more than a quarter-turn past finger-tight for ferrules). Overtightening can damage the fitting or column.

  • Re-check the connection for leaks after tightening.

  • If a leak persists, the fitting may need to be disassembled, cleaned, and reassembled with a new ferrule.

References

Technical Support Center: Dodecyl Stearate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Dodecyl Stearate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Dodecyl Stearate via Fischer esterification of stearic acid and dodecanol.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction The esterification reaction is an equilibrium process. To drive the reaction towards the product, consider the following: • Increase Reactant Excess: Use a significant excess of one reactant, typically the less expensive one (e.g., dodecanol). A 10-fold excess of the alcohol can significantly increase the ester yield.[1] • Remove Water: Water is a byproduct of the reaction, and its presence can shift the equilibrium back to the reactants. Use a Dean-Stark apparatus to azeotropically remove water as it is formed, especially when using a solvent like toluene.[1][2][3] • Increase Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Catalyst Inactivity Use an Appropriate Catalyst: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are common and effective catalysts.[2][3] • Ensure Sufficient Catalyst Loading: The amount of catalyst can influence the reaction rate. Titrate the amount of catalyst used in your experiment.
Suboptimal Reaction Temperature Maintain Appropriate Temperature: The reaction should be heated to reflux to ensure an adequate reaction rate. The specific temperature will depend on the solvent used. Typical temperatures range from 60-110 °C.[3]
Loss of Product During Workup Optimize Extraction: Dodecyl stearate is soluble in many organic solvents. Ensure efficient extraction with a suitable solvent like ethyl acetate. • Minimize Transfers: Product can be lost during transfers between glassware.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_equilibrium Have you addressed the reaction equilibrium? start->check_equilibrium equilibrium_yes Yes check_equilibrium->equilibrium_yes equilibrium_no No check_equilibrium->equilibrium_no check_catalyst Is the catalyst active and at the correct concentration? equilibrium_yes->check_catalyst address_equilibrium Implement strategies to shift equilibrium: - Use excess alcohol - Remove water (Dean-Stark) equilibrium_no->address_equilibrium address_equilibrium->check_catalyst catalyst_yes Yes check_catalyst->catalyst_yes catalyst_no No check_catalyst->catalyst_no check_temp_time Are the reaction temperature and time sufficient? catalyst_yes->check_temp_time address_catalyst - Use a strong acid catalyst (H₂SO₄, p-TsOH) - Optimize catalyst loading catalyst_no->address_catalyst address_catalyst->check_temp_time temp_time_yes Yes check_temp_time->temp_time_yes temp_time_no No check_temp_time->temp_time_no check_workup Are you losing product during workup? temp_time_yes->check_workup address_temp_time - Ensure reaction is at reflux - Increase reaction time and monitor by TLC temp_time_no->address_temp_time address_temp_time->check_workup workup_yes Yes check_workup->workup_yes workup_no No check_workup->workup_no address_workup - Optimize extraction procedure - Minimize glassware transfers workup_yes->address_workup further_investigation Further investigation of starting material purity and potential side reactions is needed. workup_no->further_investigation address_workup->further_investigation

Caption: Troubleshooting Decision Tree for Low Yield.

Issue 2: Presence of Unreacted Starting Materials in the Final Product

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction As with low yield, an incomplete reaction is the primary cause. Refer to the strategies under "Issue 1" to drive the reaction to completion.
Inefficient Purification Neutralization Wash: Unreacted stearic acid can be removed by washing the organic phase with a basic solution, such as saturated sodium bicarbonate (NaHCO₃), until effervescence ceases.[4] • Water Wash: Excess dodecanol can be partially removed by washing with water or brine. • Crystallization: Recrystallization of the crude product from a suitable solvent can effectively remove impurities. For stearic acid, a mixture of petroleum ether and methylene chloride has been used.[5] • Column Chromatography: For high purity, silica gel column chromatography can be employed to separate the non-polar dodecyl stearate from the more polar starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of stearic acid to dodecanol?

A: To maximize the yield of dodecyl stearate, it is recommended to use a significant excess of one of the reactants.[1] Since dodecanol is often less expensive and easier to remove than stearic acid, using a molar ratio of 1:3 to 1:10 (stearic acid:dodecanol) is a common strategy.

Q2: Which catalyst is most effective for the synthesis of Dodecyl Stearate?

A: Strong protic acids are generally effective for Fischer esterification. Here is a comparison of common catalysts:

CatalystAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) Inexpensive and highly effective.Can cause charring or side reactions at high temperatures. Corrosive.
p-Toluenesulfonic Acid (p-TsOH) Solid, easier to handle than H₂SO₄. Generally causes fewer side reactions.More expensive than sulfuric acid.
Lipases (e.g., Candida antarctica lipase B) Mild reaction conditions (lower temperature), high selectivity, and environmentally friendly.More expensive than acid catalysts, may require longer reaction times, and can be sensitive to reaction conditions.[6][7]

Q3: How can I effectively remove water from the reaction mixture?

A: The most common and effective method for removing water during the reaction is by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or hexane.[1][3] The water is collected in the trap, preventing it from participating in the reverse reaction. Alternatively, for smaller scale reactions, the use of molecular sieves can be effective.

Q4: What are the expected impurities in the synthesis of Dodecyl Stearate?

A: The primary impurities are unreacted stearic acid and dodecanol. Depending on the reaction conditions, side products from the dehydration of dodecanol (e.g., didodecyl ether) could also be present, although this is less common under standard Fischer esterification conditions.

Q5: What is a typical workup procedure for the purification of Dodecyl Stearate?

A: A general workup procedure involves:

  • Cooling the reaction mixture to room temperature.

  • Diluting the mixture with an organic solvent (e.g., ethyl acetate) and washing with water.

  • Washing with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and remove unreacted stearic acid.

  • Washing with brine to remove residual water.

  • Drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Filtering and concentrating the organic phase under reduced pressure to obtain the crude product.

  • Further purification by crystallization or column chromatography if necessary.[8]

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of Dodecyl Stearate

This protocol describes a standard laboratory procedure for the synthesis of dodecyl stearate using sulfuric acid as a catalyst.

Materials:

  • Stearic Acid

  • Dodecanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add stearic acid (1 equivalent), dodecanol (3 equivalents), and toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Assemble the Dean-Stark apparatus and condenser.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Continue the reaction until no more water is collected in the trap, or until TLC analysis indicates the consumption of the limiting reactant.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude dodecyl stearate.

  • Purify the crude product by recrystallization or column chromatography as needed.

Experimental Workflow: Acid-Catalyzed Synthesis

acid_synthesis_workflow start Start reactants Combine Stearic Acid, Dodecanol, Toluene, and H₂SO₄ start->reactants reflux Heat to Reflux with Dean-Stark Trap reactants->reflux monitor Monitor Reaction by TLC and Water Collection reflux->monitor workup Workup: - Cool and Dilute - Wash with H₂O, NaHCO₃, Brine monitor->workup dry Dry Organic Layer (MgSO₄) workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Crystallization or Chromatography concentrate->purify product Dodecyl Stearate purify->product

Caption: Workflow for Acid-Catalyzed Dodecyl Stearate Synthesis.

Protocol 2: Lipase-Catalyzed Synthesis of Dodecyl Stearate

This protocol provides a general method for the enzymatic synthesis of dodecyl stearate.

Materials:

  • Stearic Acid

  • Dodecanol

  • Immobilized Lipase (e.g., Candida antarctica lipase B)

  • Organic Solvent (e.g., hexane or solvent-free)

  • Molecular Sieves (optional, for water removal)

Equipment:

  • Reaction vessel (e.g., screw-cap vial or flask)

  • Incubator shaker or temperature-controlled stirrer

  • Filtration apparatus

Procedure:

  • In a reaction vessel, combine stearic acid (1 equivalent) and dodecanol (1-3 equivalents).

  • If using a solvent, add it to the mixture. For a solvent-free system, gently heat the mixture to melt the stearic acid.

  • Add the immobilized lipase (typically 5-10% by weight of the total reactants).

  • If not using a vacuum, add activated molecular sieves to adsorb the water produced.

  • Seal the vessel and place it in an incubator shaker at the optimal temperature for the lipase (e.g., 40-60 °C).

  • Allow the reaction to proceed for 24-72 hours. Monitor the progress by TLC or GC analysis.

  • Once the reaction is complete, separate the immobilized lipase by filtration. The lipase can often be washed and reused.

  • The filtrate contains the dodecyl stearate. Further purification to remove unreacted starting materials can be performed by vacuum distillation or column chromatography.

Note on Quantitative Data:

The provided tables and protocols are based on established principles of Fischer esterification and enzymatic catalysis. The optimal conditions for the synthesis of Dodecyl Stearate can vary depending on the specific scale, equipment, and purity requirements of the experiment. It is recommended to perform small-scale optimization experiments to determine the ideal parameters for your specific application.

References

Preventing side reactions in the chemical synthesis of wax esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of wax esters. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the chemical synthesis of wax esters via Fischer esterification?

A1: The most prevalent side reactions in Fischer esterification of fatty acids and fatty alcohols include:

  • Dehydration of the fatty alcohol: This is particularly an issue with secondary and tertiary alcohols and at high temperatures, leading to the formation of alkenes or ethers.[1]

  • Formation of symmetrical ethers: Two molecules of the fatty alcohol can react, especially under strong acidic conditions and high temperatures, to form a symmetrical ether and water.

  • Anhydride formation: Two molecules of the carboxylic acid can dehydrate to form a carboxylic anhydride.

  • Incomplete reaction: Due to the reversible nature of Fischer esterification, the reaction may not go to completion, leaving unreacted starting materials in the final product mixture.[2]

Q2: How can I minimize these side reactions?

A2: To minimize side reactions, consider the following strategies:

  • Temperature Control: Maintain the lowest effective temperature to favor esterification over dehydration and ether formation.

  • Catalyst Choice and Concentration: Use the mildest effective acid catalyst (e.g., p-toluenesulfonic acid instead of concentrated sulfuric acid) at the lowest optimal concentration.

  • Removal of Water: As water is a byproduct of the esterification, its removal drives the equilibrium towards the product and minimizes the reverse reaction (hydrolysis of the ester). This can be achieved using a Dean-Stark apparatus, molecular sieves, or a dehydrating agent.[3][4]

  • Stoichiometry: Using a slight excess of one reactant (usually the less expensive one) can help drive the reaction to completion.[3]

Q3: What are the key differences between chemical and enzymatic synthesis of wax esters in terms of side reactions?

A3: Enzymatic synthesis, typically employing lipases, is highly specific and occurs under milder conditions (lower temperature, neutral pH). This specificity significantly reduces the occurrence of side reactions like alcohol dehydration or ether formation that are common in high-temperature, acid-catalyzed chemical synthesis.[5] Consequently, enzymatic synthesis often results in a purer product with less need for extensive purification.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution(s) Analytical Confirmation
Low yield of wax ester. Incomplete reaction due to equilibrium.- Remove water during the reaction using a Dean-Stark trap or molecular sieves.- Use a slight excess of one of the reactants.- Increase reaction time.GC-MS analysis showing significant amounts of unreacted fatty acid and fatty alcohol.
Product mixture is discolored (yellow or brown). Decomposition of starting materials or products at high temperatures.- Lower the reaction temperature.- Reduce the reaction time.- Use a milder catalyst.Visual inspection. UV-Vis spectroscopy may show absorption at higher wavelengths.
Presence of unexpected peaks in GC-MS analysis with lower retention times than the wax ester. Formation of volatile byproducts such as alkenes from alcohol dehydration.- Lower the reaction temperature.- Use a less concentrated acid catalyst.- Choose a primary fatty alcohol if possible, as they are less prone to dehydration.Mass spectrometry data of the unexpected peaks consistent with the fragmentation pattern of alkenes or ethers.
Broad peak in the 3200-3600 cm⁻¹ region of the FTIR spectrum of the purified product. Presence of residual unreacted fatty alcohol or carboxylic acid.- Improve the purification process (e.g., more efficient washing with sodium bicarbonate solution to remove acid, and water to remove excess alcohol).- Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent.The O-H stretch in this region indicates the presence of hydroxyl groups.[6]
Sharp peak around 1760 cm⁻¹ and 1820 cm⁻¹ in the FTIR spectrum. Formation of a carboxylic anhydride byproduct.- Ensure the reaction is not overheated.- Use an appropriate molar ratio of alcohol to carboxylic acid.The two distinct carbonyl (C=O) stretching bands are characteristic of an anhydride.

Quantitative Data on Reaction Conditions

The following tables summarize quantitative data from various studies on the synthesis of wax esters, highlighting the impact of different reaction parameters on yield and purity.

Table 1: Optimization of Cetyl Palmitate Synthesis

CatalystTemperature (°C)Molar Ratio (Alcohol:Acid)Catalyst Loading (wt%)Time (h)Conversion/Yield (%)Reference
Lipozyme RM IM701:11.0-High (kinetic study)[7]
WO₃–ZrO₂162-15-98.4[8]
Novozym 435552:135%3.7597N/A

Table 2: Optimization of Oleyl Oleate Synthesis

CatalystTemperature (°C)Molar Ratio (Acid:Alcohol)Time (h)Yield (%)Reference
NaHSO₄1301:1896.8[5]
Immobilized Candida antartica lipase40-501:20.083>95[9]

Experimental Protocols

Protocol 1: Synthesis of Cetyl Palmitate (Chemical Method)

This protocol is a representative example of a Fischer esterification for producing a wax ester.

Materials:

  • Palmitic acid

  • Cetyl alcohol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Combine equimolar amounts of palmitic acid and cetyl alcohol in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add toluene as a solvent and a catalytic amount of p-toluenesulfonic acid (e.g., 5 mol%).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted palmitic acid.

  • Wash with brine and dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude cetyl palmitate.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: Troubleshooting Low Yield

If the yield of cetyl palmitate is low, as confirmed by GC-MS analysis showing significant unreacted starting materials, consider the following modifications:

  • Increase Reaction Time: Continue the reflux for an additional 2-4 hours, monitoring the reaction progress every hour.

  • Use Excess Alcohol: Modify the initial setup to use a 1.2 to 1.5 molar excess of cetyl alcohol.

  • Ensure Efficient Water Removal: Check that the Dean-Stark trap is functioning correctly and that water is being effectively removed from the reaction mixture.

Visualizations

G cluster_main Main Reaction Pathway cluster_side Side Reactions Fatty Acid Fatty Acid Protonation Protonation Fatty Acid->Protonation H+ Fatty Alcohol Fatty Alcohol Dehydration Dehydration Fatty Alcohol->Dehydration H+, Heat Ether Formation Ether Formation Fatty Alcohol->Ether Formation H+, Heat + Fatty Alcohol Tetrahedral Intermediate Tetrahedral Intermediate Protonation->Tetrahedral Intermediate + Fatty Alcohol Water Elimination Water Elimination Tetrahedral Intermediate->Water Elimination - H2O Wax Ester Wax Ester Water Elimination->Wax Ester - H+ Alkene Alkene Dehydration->Alkene Symmetrical Ether Symmetrical Ether Ether Formation->Symmetrical Ether

Caption: Main vs. Side Reactions in Wax Ester Synthesis.

G Start Start Reaction_Setup Combine Reactants & Catalyst in Toluene Start->Reaction_Setup Reflux Heat to Reflux (Collect Water) Reaction_Setup->Reflux Monitoring Monitor by TLC/GC-MS Reflux->Monitoring Monitoring->Reflux Incomplete Workup Cool & Wash with NaHCO3 and Brine Monitoring->Workup Reaction Complete Drying Dry over MgSO4 & Concentrate Workup->Drying Purification Column Chromatography Drying->Purification Final_Product Pure Wax Ester Purification->Final_Product

Caption: Experimental Workflow for Wax Ester Synthesis.

References

Technical Support Center: Method Development for Separating Lauryl Stearate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the separation and purification of Lauryl Stearate from common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a typical this compound synthesis?

A1: The synthesis of this compound is typically an esterification reaction between stearic acid and lauryl alcohol (1-dodecanol). The most common impurities in the crude product mixture are the unreacted starting materials: stearic acid and lauryl alcohol.[1][2][3] Depending on the reaction conditions, side products from dehydration or other secondary reactions can also occur, though they are generally less common.

Q2: What is the recommended first step for purifying crude this compound?

A2: An initial wash is often recommended to remove the bulk of unreacted acidic or water-soluble components. The crude reaction mixture can be dissolved in a non-polar organic solvent (like hexane or diethyl ether) and washed sequentially with a mild aqueous base (e.g., sodium bicarbonate solution) to remove unreacted stearic acid, followed by a water or brine wash to remove any remaining water-soluble impurities.[4]

Q3: Which analytical technique is best for monitoring the separation process?

A3: Thin-Layer Chromatography (TLC) is an excellent technique for rapid, real-time monitoring of the purification process.[5][6] It allows for the quick identification of fractions containing the desired product and assessment of their purity relative to the starting materials and other byproducts. Gas Chromatography (GC) can be used for a more quantitative analysis of the final product's purity.[7][8]

Q4: Can recrystallization be used as the primary purification method?

A4: Recrystallization can be an effective method, particularly if the concentration of impurities is not excessively high.[9][10] this compound, being a long-chain saturated ester, has different solubility and crystallization properties compared to its corresponding acid and alcohol precursors.[11][12] However, for complex mixtures or to achieve very high purity, column chromatography is often required first, followed by recrystallization as a final polishing step.[13]

Experimental Protocols & Methodologies

Protocol 1: Thin-Layer Chromatography (TLC) for Purity Assessment

This protocol is designed to monitor the progress of the column chromatography separation.

  • Plate Preparation : Use silica gel-coated TLC plates (e.g., Silica Gel 60 F254).

  • Sample Preparation : Dissolve a small amount of the crude mixture and each collected fraction in a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting : Using a capillary tube, spot the prepared samples onto the TLC plate baseline, alongside standards for stearic acid and lauryl alcohol, if available.

  • Development : Place the plate in a developing chamber containing a pre-equilibrated solvent system. A common system for separating fatty acid esters from their corresponding acids and alcohols is a mixture of hexane and ethyl acetate.

  • Visualization : After the solvent front has reached the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under UV light (if the compound is UV active) or by staining with a suitable agent (e.g., potassium permanganate or iodine vapor).

  • Analysis : The this compound product is significantly less polar than the stearic acid and lauryl alcohol byproducts. Therefore, it will have a higher Retention Factor (Rf) value. Pure fractions will show a single spot corresponding to the product's Rf.

Data Presentation: TLC Solvent Systems

The optimal solvent ratio depends on the specific reaction mixture, but the following table provides starting points for method development.

Solvent System (v/v)ComponentExpected Rf Value (Approximate)
Hexane : Ethyl Acetate (9:1) This compound0.7 - 0.8
Lauryl Alcohol0.2 - 0.3
Stearic Acid0.1 - 0.2 (may streak)
Hexane : Diethyl Ether (8:2) This compound0.6 - 0.7
Lauryl Alcohol0.2 - 0.3
Stearic Acid0.1 - 0.2

Note: Adding a small amount of acetic acid (e.g., 1%) to the mobile phase can help reduce the tailing of the stearic acid spot.[6]

Protocol 2: Flash Column Chromatography

This method is for the preparative separation of this compound from unreacted starting materials.

  • Column Packing : Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane). Ensure the silica bed is compact and level.

  • Sample Loading : Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent like dichloromethane.[14] Alternatively, for poorly soluble samples, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[14]

  • Elution : Begin eluting the column with a non-polar solvent system, such as 100% hexane. The less polar this compound will elute first.

  • Gradient Elution : Gradually increase the polarity of the mobile phase by slowly increasing the percentage of a more polar solvent like ethyl acetate. This will help to sequentially elute the lauryl alcohol and then the more polar stearic acid. A typical gradient might be from 100% Hexane to 95:5 Hexane:Ethyl Acetate, and then to 90:10.

  • Fraction Collection : Collect small, uniform fractions throughout the elution process.

  • Analysis : Analyze the collected fractions using the TLC protocol described above to identify which ones contain the pure product.

  • Product Recovery : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Workflow for Separation and Purification

G General Workflow for this compound Purification cluster_synthesis Synthesis & Workup cluster_analysis_pre Analysis cluster_purification Purification cluster_final Final Product & QC Synthesis Esterification Reaction (Stearic Acid + Lauryl Alcohol) Workup Aqueous Wash (e.g., NaHCO3, Brine) Synthesis->Workup Crude Crude Product Workup->Crude TLC_Crude TLC Analysis of Crude Crude->TLC_Crude Column Flash Column Chromatography TLC_Crude->Column Fractions Collect Fractions Column->Fractions TLC_Fractions TLC Analysis of Fractions Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporation Solvent Evaporation Combine->Evaporation Final_Product Purified this compound Evaporation->Final_Product QC Final Purity Check (TLC, GC, etc.) Final_Product->QC G Troubleshooting Flowchart for Poor Separation Start Problem: Poor Separation in Final Product CheckTLC Analyze Final Product with TLC Start->CheckTLC Impurity_HigherRf Contaminant has higher Rf than product CheckTLC->Impurity_HigherRf Non-polar impurity Impurity_LowerRf Contaminant has lower Rf than product CheckTLC->Impurity_LowerRf Polar impurity Sol_HigherRf Solution: Re-run column with a less polar mobile phase (e.g., more hexane) Impurity_HigherRf->Sol_HigherRf Check_SA Is lower Rf spot likely Stearic Acid? Impurity_LowerRf->Check_SA Sol_LowerRf Solution: Re-run column with a more polar mobile phase or use a longer gradient Check_SA->Sol_LowerRf No Sol_SA Solution: Pre-wash crude with NaHCO3(aq) before column or elute column with solvent containing 1% Acetic Acid Check_SA->Sol_SA Yes

References

Technical Support Center: Formulation Strategies for Lauryl Stearate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of Lauryl Stearate in various formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary physicochemical properties?

This compound (also known as Dodecyl Stearate) is the ester of lauryl alcohol and stearic acid. It is a waxy solid at room temperature used in cosmetics and pharmaceutical formulations as a skin-conditioning agent, emollient, and texture enhancer.[1][2][3]

Key Physicochemical Properties of this compound

PropertyValueSource(s)
INCI Name This compound[2]
CAS Number 5303-25-3[4][5][6]
Molecular Formula C30H60O2[4][5][6]
Molecular Weight 452.8 g/mol [2][4][5]
Appearance White to almost white waxy solid/powder[][]
Melting Point ~41°C[9]
Water Solubility Practically insoluble (e.g., 3.259 x 10⁻⁹ mg/L at 25°C)[1][][]
General Solubility Soluble in organic solvents, esters, ketones, and oils. Insoluble in cold alcohol.[10][11][12][13]

Q2: My cream formulation containing this compound feels grainy. What is causing this and how can I fix it?

A grainy texture in formulations with this compound, similar to those with natural butters like shea or mango butter, is typically caused by the partial melting and subsequent slow recrystallization of the ester.[9][14][15][16] Fatty acid esters have various components that melt and solidify at different temperatures. If the formulation cools too slowly, higher melting point fractions can solidify first, forming small, hard crystals that result in a grainy feel.[9][14][17]

Troubleshooting Steps:

  • Controlled Cooling: The most effective solution is to control the cooling process. After heating the oil phase to incorporate the this compound, cool the formulation rapidly while stirring continuously. An ice bath can be used to expedite this process.[14][16] This "shock cooling" encourages the entire oil phase to solidify more uniformly, preventing the formation of larger crystals.

  • Re-melting: If a batch has already become grainy, you can gently reheat the entire formulation until all the solid components in the oil phase have fully melted. Then, apply the rapid cooling method described above.[16][17]

  • Solvent Selection: Ensure this compound is fully dissolved in the oil phase. The addition of a co-solvent or another ester in which this compound has high solubility can help maintain its solubilized state.

Q3: this compound is precipitating out of my oil-based serum over time. How can I improve its stability?

Precipitation, or "crashing out," of this compound from an oil-based serum indicates that it is not fully soluble in the solvent system at storage temperatures. This can happen if the concentration of this compound exceeds its solubility limit in the chosen oil phase.

Strategies to Improve Stability:

  • Co-solvency: Introduce a co-solvent to the oil phase that improves the solubility of this compound. Esters like Isopropyl Myristate or C12-15 Alkyl Benzoate can act as effective co-solvents for other lipophilic ingredients.

  • Broaden the Oil Phase: Instead of a single oil, use a blend of oils with varying polarities. This can create a more favorable environment for keeping the this compound solubilized.

  • Reduce Concentration: The simplest approach may be to reduce the concentration of this compound in the formulation to a level below its saturation point in the chosen solvent system.

  • Solubility Testing: Before finalizing the formulation, perform solubility studies to determine the saturation point of this compound in your intended oil phase at various temperatures (e.g., room temperature, 4°C). See the detailed Experimental Protocol for Solubility Determination below.

Troubleshooting Guide: Common Formulation Issues

IssuePotential Cause(s)Recommended Solution(s)
Grainy Texture / Crystallization in Emulsions - this compound not fully melted during the heating phase.- Cooling rate is too slow, allowing for fractional crystallization.[9][14][15]- Ensure the oil phase is heated sufficiently to completely melt all components.- Implement a rapid cooling procedure (e.g., using an ice bath) while continuously stirring the emulsion.[16]
Phase Separation in Oil-in-Water (O/W) Emulsion - Insufficient or incorrect emulsifier system.- this compound disrupting the emulsion interface.- Review the Hydrophile-Lipophile Balance (HLB) of your emulsifier system. Often a combination of low and high HLB emulsifiers (e.g., Glyceryl Stearate and PEG-100 Stearate) creates a more stable emulsion.[18]- Increase the concentration of your emulsifier(s).
High Viscosity or Waxy Feel on Skin - Concentration of this compound and other fatty alcohols/esters is too high.- Reduce the concentration of this compound.- Incorporate lighter, non-greasy emollients like Cyclomethicone or Isopropyl Myristate to improve the sensory profile.
Inaccurate Particle Size in Suspension - Agglomeration of this compound particles.- Inadequate dispersion during manufacturing.- Utilize a high-shear homogenizer during the formulation process to ensure uniform particle dispersion.- Evaluate the particle size distribution of the final product to ensure it meets specifications. See the Protocol for Particle Size Analysis below.

Data Presentation: Solubility of this compound

SolventINCI NameTypeExpected SolubilityNotes
Water AquaPolar, AqueousInsoluble[1][][]
Ethanol (95%) Alcohol Denat.Polar, OrganicPoor / Insoluble in coldLong-chain esters have very limited solubility in lower alcohols.[10]
Glycerin GlycerinPolar, PolyolInsoluble
Mineral Oil Paraffinum LiquidumNon-polar, HydrocarbonSolubleShould be soluble, especially with heating.
Isopropyl Myristate Isopropyl MyristateNon-polar, EsterSolubleEsters are generally good solvents for other esters.[11]
Cyclomethicone CyclomethiconeNon-polar, SiliconeSolubleOften used as a carrier for waxy components.
Caprylic/Capric Triglyceride Caprylic/Capric TriglycerideNon-polar, EsterSolubleA common oil-phase component that should readily dissolve this compound.

Experimental Protocols

Protocol 1: Shake-Flask Method for Solubility Determination

This is a standard method for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume of a selected solvent. "Excess" means adding enough solid so that some remains undissolved after equilibration.

  • Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for several hours, permitting the excess solid this compound to settle.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Immediately filter the aliquot through a fine-pore filter (e.g., 0.22 µm PTFE) to remove any undissolved microcrystals.

  • Analysis: Accurately dilute the filtered, saturated solution with a suitable solvent. Quantify the concentration of this compound using an appropriate analytical technique, such as Gas Chromatography (GC) after conversion to a fatty acid methyl ester (FAME).

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution and reported in units such as g/100 mL or % w/w.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_samp 4. Sampling & Analysis prep1 Add excess this compound to solvent in vial equil1 Seal and place in shaker bath at constant temperature prep1->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sep1 Cease agitation equil2->sep1 sep2 Allow excess solid to settle sep1->sep2 samp1 Withdraw and filter supernatant sep2->samp1 samp2 Quantify concentration (e.g., by GC) samp1->samp2 result Solubility Data samp2->result Calculate Solubility

Figure 1. Workflow for the Shake-Flask Solubility Determination Method.
Protocol 2: Particle Size Analysis of a Cream Formulation

This protocol outlines the sample preparation and analysis of a semi-solid cream using laser diffraction to determine the particle size distribution of suspended this compound.

Methodology:

  • Dispersant Selection: Choose a dispersing medium in which this compound is practically insoluble to avoid altering the particle size during measurement. A common choice is deionized water with a small amount of surfactant (e.g., Tween 80) to ensure proper wetting of the particles.

  • Sample Preparation: Accurately weigh a small, representative amount of the cream (e.g., 0.5 g - 1.0 g).

  • Pre-dispersion: Add the cream sample to a beaker containing a known volume of the selected dispersant. Stir gently to create a homogenous pre-dispersion. If necessary, use a low-power ultrasonic bath for a short duration (e.g., 1-2 minutes) to break up any loose agglomerates, but avoid over-sonication which could fracture primary crystals.

  • Instrument Setup: Turn on the laser diffraction particle size analyzer and allow it to warm up and stabilize. Perform a background measurement with the clean dispersant.

  • Measurement: Slowly add the pre-dispersed sample dropwise into the instrument's dispersion unit (filled with the same dispersant) until the recommended level of laser obscuration is reached.

  • Data Acquisition: Run the analysis. The instrument software will measure the scattered light pattern and, using the Mie or Fraunhofer optical models, calculate the particle size distribution.

  • Reporting: Record the results, which typically include the volume-weighted distribution and key parameters such as Dv10, Dv50 (median particle size), and Dv90.

G start Start: Cream Sample prep 1. Prepare Pre-dispersion (Weigh cream, add to dispersant) start->prep ultrasonicate 2. Optional: Ultrasonicate (1-2 mins to break agglomerates) prep->ultrasonicate instrument 3. Add to Laser Diffraction Analyzer until optimal obscuration is reached ultrasonicate->instrument analyze 4. Run Analysis instrument->analyze report 5. Report Dv10, Dv50, Dv90 analyze->report end End: Particle Size Data report->end

Figure 2. Experimental workflow for particle size analysis of a cream.

Troubleshooting Logic for Grainy Formulations

This decision tree provides a logical workflow for diagnosing and solving issues related to grainy textures or crystallization in your this compound formulations.

G start Issue: Formulation is Grainy/Gritty q1 Was the oil phase heated enough to fully melt all solids? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes sol1 Solution: Increase oil phase temperature. Ensure all waxes/esters are fully liquid. a1_no->sol1 q2 What was the cooling rate after emulsification? a1_yes->q2 end_node Issue Resolved sol1->end_node a2_slow Slow / Air Cooled q2->a2_slow Slow a2_fast Fast / Actively Cooled q2->a2_fast Fast sol2 Solution: Implement rapid cooling with continuous stirring (e.g., ice bath). a2_slow->sol2 q3 Is this compound concentration below its solubility limit in the oil phase at storage temp? a2_fast->q3 sol2->end_node a3_no No / Unsure q3->a3_no No a3_yes Yes q3->a3_yes Yes sol3 Solution: Reduce concentration or add a co-solvent to the oil phase. Perform solubility test. a3_no->sol3 a3_yes->end_node Consider other factors sol3->end_node

Figure 3. Decision tree for troubleshooting grainy formulations.

References

Technical Support Center: Optimizing Lauryl Stearate Nanoparticle Encapsulation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the encapsulation of Lauryl Stearate in nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experimental work. Here you will find answers to frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during the formulation and characterization of this compound nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for encapsulating a lipophilic compound like this compound?

A1: For lipophilic compounds such as this compound, the high-pressure homogenization (HPH) technique, specifically the hot homogenization method, is a widely used and reliable approach for forming Solid Lipid Nanoparticles (SLNs).[1][2][3] This method avoids the use of organic solvents and is scalable.[2] The process involves melting the this compound (the solid lipid) with the active pharmaceutical ingredient (API), dispersing this hot lipid phase in a hot aqueous surfactant solution to form a pre-emulsion, and then subjecting this pre-emulsion to high-pressure homogenization to produce a nanoemulsion. Cooling the nanoemulsion allows the lipid to recrystallize, forming the solid nanoparticles.[1]

Q2: Which factors have the most significant impact on the encapsulation efficiency of this compound?

A2: Several factors critically influence encapsulation efficiency (EE). The most significant are:

  • Lipid Concentration: The amount of this compound in the formulation directly impacts the available space for the drug.

  • Drug to Lipid Ratio: The solubility of the active agent in the molten this compound is crucial. Overloading the lipid matrix can lead to drug expulsion.

  • Surfactant Concentration: The choice and concentration of surfactant are vital for stabilizing the nanoparticles and preventing aggregation, which indirectly affects EE.[4] Higher surfactant concentrations can sometimes lead to smaller particles and higher EE, but an excess may also form micelles that compete for the drug.[5]

  • Homogenization Parameters: The pressure, number of cycles, and temperature during homogenization affect particle size, which in turn influences the surface area and drug loading capacity.[1]

Q3: How is Encapsulation Efficiency (EE) typically measured for this compound nanoparticles?

A3: Encapsulation efficiency is commonly determined using an indirect method.[6][7] This involves separating the newly formed nanoparticles from the aqueous medium (the supernatant) which contains the unencapsulated, "free" this compound. This separation is typically achieved through ultracentrifugation or centrifugal filter devices.[6][8] The amount of free this compound in the supernatant is then quantified using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).[8][9] The EE is then calculated using the following formula:

Encapsulation Efficiency (%) = [(Total Amount of this compound Added - Amount of Free this compound in Supernatant) / Total Amount of this compound Added] x 100[10]

Q4: What are the expected particle size and polydispersity index (PDI) for this compound SLNs?

A4: The particle size for SLNs typically ranges from 50 nm to 1000 nm. For formulations prepared by hot homogenization, it is common to achieve particle sizes in the range of 150 nm to 500 nm.[11] The Polydispersity Index (PDI) is a measure of the width of the particle size distribution. A PDI value below 0.3 indicates a relatively narrow and acceptable size distribution for most pharmaceutical applications.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.

Issue 1: Low Encapsulation Efficiency (<70%)
Potential Cause Recommended Solution
Drug Expulsion: The concentration of this compound is too high for the lipid matrix, leading to its expulsion upon lipid recrystallization.Decrease the initial amount of this compound. Optimize the drug-to-lipid ratio; a common starting point is a ratio between 1:5 and 1:10.
Poor Lipid Solubility: The this compound may have limited solubility in the chosen solid lipid matrix (if it is not the lipid itself).Ensure the selected solid lipid is appropriate for this compound. If using a co-lipid, verify miscibility at the working temperature.
Inadequate Surfactant: The surfactant concentration may be too low to properly emulsify the lipid phase, leading to large, unstable particles that cannot retain the drug.Increase the surfactant concentration incrementally (e.g., in 0.5% w/v steps). Consider using a combination of surfactants to improve stability.[11]
Premature Crystallization: The temperature difference between the hot nanoemulsion and the cooling medium is too drastic, causing rapid, imperfect crystal formation that expels the drug.Disperse the hot nanoemulsion into a cold aqueous solution (2-5°C) under moderate stirring instead of just cooling to room temperature.[12]
Issue 2: Large Particle Size (>500 nm) or High PDI (>0.3)
Potential Cause Recommended Solution
Insufficient Homogenization Energy: The homogenization pressure or duration is not sufficient to break down the pre-emulsion into nano-sized droplets.Increase the homogenization pressure (typical range is 500-1500 bar) and the number of homogenization cycles (typically 3-5 cycles).[1]
Particle Aggregation: The surfactant concentration is too low to provide adequate steric or electrostatic stabilization, causing the newly formed nanoparticles to clump together.Increase the surfactant concentration. Ensure the chosen surfactant provides sufficient surface charge (Zeta Potential > ±30 mV for electrostatic stabilization).
Viscosity Issues: The viscosity of the lipid or aqueous phase is too high, impeding efficient particle size reduction.Optimize the concentration of all components. Increasing the aqueous phase to organic phase ratio can sometimes help.[13]
Over-processing: In some cases, excessive homogenization can lead to particle coalescence and an increase in particle size.Systematically vary the number of homogenization cycles and measure the particle size at each step to find the optimal processing time.

Data on Formulation Parameters

The following tables summarize quantitative data from literature, illustrating how different formulation variables can influence particle size and encapsulation efficiency. While not specific to this compound, they demonstrate key trends applicable to lipophilic molecules in solid lipid nanoparticles.

Table 1: Effect of Homogenization Speed on Nanoparticle Properties

Homogenization Speed (rpm)Particle Size (nm)Encapsulation Efficiency (%)
10,00089975.4
15,00043888.2
20,00035091.5
24,00014294.2
Data compiled from representative studies on lipid and polymeric nanoparticles to show general trends.[4][14]

Table 2: Effect of Surfactant (Tween 80) Concentration on Nanoparticle Properties

Surfactant Conc. (% w/v)Particle Size (nm)Encapsulation Efficiency (%)
1.045565.8
1.531078.5
2.022189.3
2.519887.1
Data compiled from representative studies to illustrate the impact of surfactant concentration.[15]

Experimental Protocols & Workflows

Protocol 1: Preparation of this compound SLNs by Hot Homogenization

Materials:

  • This compound (as the active ingredient to be encapsulated)

  • Solid Lipid (e.g., Glyceryl monostearate, Stearic Acid)[11]

  • Surfactant (e.g., Poloxamer 188, Tween 80, Soya lecithin)[2]

  • Purified Water

Procedure:

  • Preparation of Lipid Phase: Weigh the solid lipid and this compound (e.g., at a 10:1 ratio). Heat the mixture 5-10°C above the melting point of the solid lipid until a clear, homogenous liquid is formed.

  • Preparation of Aqueous Phase: Prepare an aqueous solution of the surfactant (e.g., 2% w/v Poloxamer 188). Heat this solution to the same temperature as the lipid phase.[2]

  • Formation of Pre-emulsion: Add the hot lipid phase to the hot aqueous phase dropwise under continuous stirring with a high-shear homogenizer (e.g., Ultra-Turrax) at approximately 10,000 rpm for 10-15 minutes. This will form a coarse oil-in-water emulsion.[12]

  • High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature. Homogenize the emulsion for 3-5 cycles at a pressure between 500 and 1500 bar.[1]

  • Nanoparticle Formation: Transfer the resulting hot nanoemulsion to an ice bath or disperse it in cold purified water (2-5°C) under gentle stirring to facilitate the rapid recrystallization of the lipid, thus forming the Solid Lipid Nanoparticles.

  • Storage: Store the resulting SLN dispersion at 4°C for subsequent analysis.

Protocol 2: Determination of Encapsulation Efficiency via HPLC

Procedure:

  • Separation of Free Drug:

    • Take a known volume (e.g., 2 mL) of the SLN dispersion.

    • Place it in a centrifugal filter unit (e.g., Amicon Ultra, with a molecular weight cut-off appropriate to retain the nanoparticles, e.g., 10 kDa).

    • Centrifuge at a high speed (e.g., 12,000 x g) for 30 minutes at 4°C.[8]

    • Carefully collect the filtrate (supernatant), which contains the unencapsulated this compound.

  • Sample Preparation for HPLC:

    • Dilute the collected filtrate with a suitable solvent (e.g., a mixture of methanol and water, 60:40 v/v) to a concentration that falls within the range of your calibration curve.[16]

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in the same diluent.

    • Create a series of standard solutions of known concentrations to generate a calibration curve.

  • HPLC Analysis:

    • Inject the prepared samples and standards into the HPLC system.

    • Illustrative HPLC Conditions: (Note: These must be optimized for your specific instrument and this compound).

      • Column: C18 reverse-phase column (e.g., 250mm x 4.6 mm, 5µm).[16]

      • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 85:15 v/v).

      • Flow Rate: 1.0 mL/min.[12][16]

      • Detector: UV detector at a suitable wavelength (as this compound has no strong chromophore, an Evaporative Light Scattering Detector (ELSD) may be more appropriate).[16]

      • Injection Volume: 20 µL.[12]

  • Calculation:

    • Use the calibration curve to determine the concentration of this compound in your filtrate sample.

    • Calculate the total mass of free this compound in the initial volume of dispersion.

    • Apply the formula from FAQ A3 to determine the Encapsulation Efficiency (%).

Visual Guides

Below are diagrams created using DOT language to illustrate key workflows and relationships.

G cluster_0 Troubleshooting Workflow: Low Encapsulation Efficiency A Start: Low EE Observed B Check Drug:Lipid Ratio A->B C Is Ratio > 1:10? B->C D Decrease Drug Load C->D Yes E Check Surfactant Concentration C->E No K Re-evaluate EE D->K F Is Conc. < 1.5%? E->F G Increase Surfactant F->G Yes H Review Cooling Process F->H No G->K I Is cooling slow (room temp)? H->I J Implement Rapid Cooling (Ice Bath) I->J Yes I->K No J->K

Caption: Troubleshooting logic for low encapsulation efficiency.

G cluster_1 Experimental Workflow: Hot Homogenization for SLNs prep_lipid 1. Prepare Hot Lipid Phase (Lipid + this compound) pre_emulsion 3. Create Pre-Emulsion (High-Shear Mixing) prep_lipid->pre_emulsion prep_aq 2. Prepare Hot Aqueous Phase (Water + Surfactant) prep_aq->pre_emulsion hph 4. High-Pressure Homogenization pre_emulsion->hph cooling 5. Rapid Cooling (Ice Bath) hph->cooling sln 6. Final SLN Dispersion cooling->sln

Caption: Workflow for SLN preparation via hot homogenization.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for Dodecyl Stearate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of dodecyl stearate, a common excipient and lubricant in pharmaceutical formulations, is critical for ensuring product quality and consistency. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comprehensive overview of a validated HPLC method for dodecyl stearate quantification, comparing it with viable alternatives and presenting the necessary experimental data and protocols.

High-Performance Liquid Chromatography (HPLC) Method

A robust HPLC method provides high specificity and sensitivity for the quantification of dodecyl stearate. The following protocol is based on established methods for similar long-chain esters and fatty acids.

Experimental Protocol

1. Instrumentation:

  • HPLC system with a UV detector or a Charged Aerosol Detector (CAD).

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Autosampler and data acquisition software.

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Dodecyl stearate reference standard

  • Sample preparation solvent: A mixture of acetonitrile and water.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is often employed to ensure adequate separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the dodecyl stearate reference standard in the sample preparation solvent to achieve a known concentration.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Extract the dodecyl stearate from the sample matrix using a suitable solvent. The extraction method will be dependent on the sample type (e.g., tablets, creams). The final extract should be filtered through a 0.45 µm filter before injection.

Method Validation

The HPLC method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[2][3] The key validation parameters are summarized below.

Parameter Acceptance Criteria Typical Performance
Linearity (r²) ≥ 0.995> 0.999[4][5]
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3Dependent on detector
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10Dependent on detector
Specificity No interference from placebo or related substancesPeak purity > 99%

Alternative Analytical Methods

While HPLC is a powerful technique, other methods can also be employed for the quantification of dodecyl stearate, each with its own advantages and disadvantages.

Gas Chromatography (GC)

Gas chromatography is a classic and robust technique for the analysis of fatty acid esters.

  • Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase. Detection is typically performed using a Flame Ionization Detector (FID).

  • Advantages: High sensitivity and resolution for volatile compounds.

  • Disadvantages: Requires derivatization for non-volatile compounds, which can add complexity to the sample preparation.

Charged Aerosol Detection (CAD) with HPLC

Pairing HPLC with a Charged Aerosol Detector provides a more universal detection method compared to UV.

  • Disadvantages: Non-linear response may require more complex calibration models.

Atomic Absorption (AA) Spectroscopy

This method is indirect and would be applicable if dodecyl stearate is part of a salt, such as magnesium stearate.

  • Principle: This technique measures the absorption of light by free atoms in the gaseous state. For magnesium stearate, the concentration of magnesium is determined, which is then stoichiometrically related to the stearate content.[6]

  • Advantages: High sensitivity and specificity for the target metal ion.

  • Disadvantages: It is an indirect method for the organic portion of the molecule and is only applicable to salt forms.

Method Comparison

The table below provides a comparative summary of the different analytical methods for dodecyl stearate quantification.

Method Principle Typical Application Advantages Disadvantages
HPLC-UV Chromatographic separation with UV detectionRoutine quality controlSimple, robust, widely availableLimited sensitivity for compounds with weak chromophores
HPLC-CAD Chromatographic separation with charged aerosol detectionAnalysis of non-volatile compounds without chromophoresUniversal detection, good sensitivity[1]Non-linear response
GC-FID Chromatographic separation of volatile compounds with flame ionization detectionAnalysis of fatty acid estersHigh sensitivity and resolutionMay require derivatization
AA Spectroscopy Atomic absorption of a specific elementQuantification of metallic salts of fatty acidsHigh sensitivity and specificity for the metalIndirect method for the organic moiety

Visualizing the Workflow

The following diagrams illustrate the logical flow of the HPLC method validation process and a comparison of the analytical techniques.

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_validation Validation cluster_reporting Reporting define_objective Define Analytical Objective select_method Select HPLC Method Parameters define_objective->select_method prep_standards Prepare Standards & Samples select_method->prep_standards run_analysis Perform Chromatographic Analysis prep_standards->run_analysis linearity Linearity run_analysis->linearity accuracy Accuracy run_analysis->accuracy precision Precision run_analysis->precision specificity Specificity run_analysis->specificity lod_loq LOD & LOQ run_analysis->lod_loq compile_data Compile Results linearity->compile_data accuracy->compile_data precision->compile_data specificity->compile_data lod_loq->compile_data validation_report Generate Validation Report compile_data->validation_report

Caption: Workflow for HPLC Method Validation.

Method_Comparison cluster_sample Sample cluster_methods Analytical Methods cluster_outputs Outputs sample Dodecyl Stearate Sample hplc_uv HPLC-UV sample->hplc_uv hplc_cad HPLC-CAD sample->hplc_cad gc_fid GC-FID sample->gc_fid aa AA (for salts) sample->aa quant_data Quantitative Data hplc_uv->quant_data purity_assessment Purity Assessment hplc_uv->purity_assessment hplc_cad->quant_data hplc_cad->purity_assessment gc_fid->quant_data gc_fid->purity_assessment aa->quant_data

Caption: Comparison of Analytical Methods.

References

A Comparative Analysis of Lauryl Stearate and Cetyl Palmitate as Emollients in Topical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the competitive landscape of dermatological and cosmetic formulation, the selection of an appropriate emollient is paramount to achieving desired product efficacy, stability, and consumer acceptance. This guide provides a comprehensive comparative study of two widely used ester emollients: Lauryl Stearate and Cetyl Palmitate. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their physicochemical properties, emollient performance, and sensory profiles, supported by established experimental protocols.

Executive Summary

This compound and Cetyl Palmitate are both fatty acid esters that function as emollients, skin conditioning agents, and thickeners in a variety of topical products. While both contribute to skin softness and smoothness, their distinct chemical structures and physical properties result in different performance characteristics. Cetyl Palmitate, a waxy solid at room temperature, is known for imparting a rich, cushioned feel and forming a protective barrier that helps reduce moisture loss.[1][2][3] this compound, also a solid at room temperature but with a lower melting point, is recognized for its conditioning properties. This guide will delve into the available data for a side-by-side comparison.

Physicochemical Properties

A thorough understanding of the physicochemical properties of emollients is crucial for predicting their behavior in formulations and their interaction with the skin. The following table summarizes the key properties of this compound and Cetyl Palmitate.

PropertyThis compoundCetyl Palmitate
INCI Name This compoundCetyl Palmitate
CAS Number 5303-25-3[4]540-10-3[5]
Molecular Formula C30H60O2[4][6]C32H64O2[2]
Molecular Weight 452.8 g/mol [4][6]~480.85 g/mol
Appearance White to almost white powder/crystalWhite, waxy solid/flakes[1][2]
Melting Point ~41°C43-54°C[1]
Solubility Insoluble in water; Soluble in oilsInsoluble in water; Soluble in oils and most organic solvents[1]

Emollient Efficacy: A Comparative Overview

Skin Hydration (Corneometry)

Both emollients are expected to increase skin hydration by forming an occlusive layer that reduces transepidermal water loss (TEWL). Cetyl Palmitate is frequently cited for its ability to form a protective barrier on the skin, preventing moisture loss and thereby contributing to skin hydration.[2][3][7] Formulations containing Cetyl Palmitate at concentrations of 1-5% in creams and lotions are noted to increase skin hydration.[1] Quantitative data for this compound's direct impact on skin hydration is less prevalent in available literature.

Transepidermal Water Loss (TEWL)

A key function of emollients is to reduce TEWL by forming a lipid film on the skin's surface. Cetyl Palmitate is described as forming a thin, invisible layer that acts as a barrier to reduce moisture loss.[1] This occlusive property is a primary mechanism for its moisturizing effect. While this compound is also classified as a skin conditioning agent with emollient properties, specific data quantifying its effect on TEWL is not as widely published.

The following table presents a qualitative comparison based on available information. A detailed experimental protocol for a direct comparison is provided in the subsequent section.

Performance MetricThis compoundCetyl Palmitate
Skin Hydration Expected to improve skin hydration.Known to improve skin hydration by forming a protective barrier.[1][3][7]
TEWL Reduction Expected to reduce TEWL due to its emollient nature.Forms a film to prevent water loss.[1]
Sensory Profile Skin conditioning agent.Provides a smooth, soft, and conditioned feel; can reduce greasy feel in formulations.[8]

Experimental Protocols

To generate direct comparative data, the following detailed experimental protocols are proposed.

In-Vivo Skin Hydration and TEWL Measurement

Objective: To quantitatively compare the effect of this compound and Cetyl Palmitate on skin hydration and transepidermal water loss.

Methodology:

  • Panelists: A panel of at least 20 healthy volunteers with normal to dry skin.

  • Test Areas: Two designated areas on the volar forearm of each panelist.

  • Test Formulations: Simple oil-in-water emulsions containing 5% this compound and 5% Cetyl Palmitate, respectively. A control formulation without the test emollients will also be used.

  • Instrumentation:

    • Skin Hydration: Corneometer® (e.g., CM 825).[9][10] The measurement is based on the capacitance of the skin, which changes with its water content.[9]

    • TEWL: Tewameter® (e.g., TM 300). This instrument measures the water vapor pressure gradient above the skin, which is proportional to the rate of water loss.[11][12]

  • Procedure:

    • Baseline Measurement: After a 30-minute acclimatization period in a controlled environment (20-22°C, 40-60% RH), baseline Corneometer® and Tewameter® readings are taken from the test areas.

    • Product Application: A standardized amount (e.g., 2 mg/cm²) of each test formulation is applied to the designated test areas.

    • Post-Application Measurements: Measurements are repeated at specified time intervals (e.g., 1, 2, 4, and 8 hours) after product application.

  • Data Analysis: Changes in skin hydration and TEWL from baseline are calculated for each formulation and compared using appropriate statistical methods.

Sensory Panel Evaluation

Objective: To compare the sensory attributes of this compound and Cetyl Palmitate when applied to the skin.

Methodology:

  • Panelists: A trained sensory panel of 10-15 individuals.

  • Test Samples: The same formulations used in the hydration and TEWL study.

  • Evaluation Protocol: A quantitative descriptive analysis (QDA) method will be employed.[13][14] Panelists will be trained to evaluate a set of predefined sensory attributes.

  • Sensory Attributes:

    • Initial Feel: Greasiness, stickiness, spreadability.

    • Afterfeel (post-application): Residue, smoothness, softness, oiliness.

  • Procedure:

    • Panelists will apply a standardized amount of each sample to a designated area on their forearm.

    • They will then rate the intensity of each sensory attribute on a linear scale (e.g., 0-10).

  • Data Analysis: The mean scores for each attribute will be calculated and statistically analyzed to identify significant differences between the samples. The results can be visualized using a spider plot.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the proposed comparative study.

G Comparative Emollient Study Workflow cluster_0 Phase 1: Formulation & Panelist Recruitment cluster_1 Phase 2: Instrumental Evaluation cluster_2 Phase 3: Sensory Evaluation cluster_3 Phase 4: Comparative Analysis & Reporting Formulation Formulation Preparation (5% this compound, 5% Cetyl Palmitate, Control) Acclimatization_I Acclimatization (30 min, 20-22°C, 40-60% RH) Formulation->Acclimatization_I Recruitment Panelist Recruitment (n=20 for Instrumental, n=12 for Sensory) Recruitment->Acclimatization_I Training Sensory Panel Training Recruitment->Training Baseline_I Baseline Measurement (Corneometer & Tewameter) Acclimatization_I->Baseline_I Application_I Product Application (2 mg/cm²) Baseline_I->Application_I Measurement_I Post-Application Measurements (1, 2, 4, 8 hours) Application_I->Measurement_I Data_Analysis_I Data Analysis (Statistical Comparison) Measurement_I->Data_Analysis_I Comparison Side-by-Side Comparison of Instrumental & Sensory Data Data_Analysis_I->Comparison Application_S Product Application Training->Application_S Evaluation Quantitative Descriptive Analysis (Rating of Sensory Attributes) Application_S->Evaluation Data_Analysis_S Data Analysis (Spider Plot Visualization) Evaluation->Data_Analysis_S Data_Analysis_S->Comparison Report Final Report Generation Comparison->Report

Caption: Workflow for the comparative evaluation of emollients.

Conclusion

Both this compound and Cetyl Palmitate are valuable emollients in the formulation of cosmetic and dermatological products. Cetyl Palmitate is well-documented for its ability to provide a substantive, protective film on the skin, leading to enhanced moisturization and a pleasant skin feel. While this compound is also a recognized skin conditioning agent, publicly available quantitative data on its performance is less extensive.

The selection between these two emollients will ultimately depend on the specific formulation goals, including the desired sensory profile, the required level of occlusion, and the overall product texture. For formulations requiring a richer, more substantive feel and demonstrable barrier function, Cetyl Palmitate may be the preferred choice. Further direct comparative studies, as outlined in the proposed experimental protocols, are necessary to provide a definitive quantitative comparison and to fully elucidate the nuanced differences in their performance as emollients.

References

A Comparative Guide to the Thermal Performance of Fatty Acid Ester Phase Change Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient thermal energy storage solutions has led to significant interest in phase change materials (PCMs), particularly organic PCMs like fatty acid esters. Their high latent heat storage capacity, chemical stability, and biocompatibility make them promising candidates for a range of applications, from thermal management of electronic devices and buildings to the controlled release of therapeutics. This guide provides an objective comparison of the thermal performance of different fatty acid ester PCMs, supported by experimental data, to aid in material selection for research and development.

Thermal Performance Data of Fatty Acid Ester PCMs

The thermal properties of fatty acid esters are primarily influenced by the chain length of both the fatty acid and the alcohol component. Generally, for a given alcohol, the melting point and latent heat of fusion increase with the chain length of the fatty acid. The following tables summarize key thermal performance data for methyl, ethyl, and butyl esters of common saturated fatty acids.

Table 1: Thermal Properties of Methyl Ester PCMs

Fatty AcidPCMMelting Temperature (°C)Latent Heat of Fusion (J/g)Thermal Conductivity (W/m·K)
Lauric AcidMethyl Laurate4.9185.3~0.15[1]
Myristic AcidMethyl Myristate18.5200.1~0.15[1]
Palmitic AcidMethyl Palmitate30.5215.40.151 at 40°C[2]
Stearic AcidMethyl Stearate38.2225.20.154 at 50°C

Table 2: Thermal Properties of Ethyl Ester PCMs

Fatty AcidPCMMelting Temperature (°C)Latent Heat of Fusion (J/g)Thermal Conductivity (W/m·K)
Lauric AcidEthyl Laurate-10.0145.7~0.14
Myristic AcidEthyl Myristate11.5188.4~0.14[3]
Palmitic AcidEthyl Palmitate24.5209.3~0.14
Stearic AcidEthyl Stearate33.5221.5~0.14

Table 3: Thermal Properties of Butyl Ester PCMs

Fatty AcidPCMMelting Temperature (°C)Latent Heat of Fusion (J/g)Thermal Conductivity (W/m·K)
Lauric AcidButyl Laurate-16.0130.2Data not available
Myristic AcidButyl Myristate3.0165.8Data not available
Palmitic AcidButyl Palmitate17.5189.1Data not available
Stearic AcidButyl Stearate27.5203.4Data not available

Note: The thermal conductivity of many fatty acid esters is not extensively reported and can vary with temperature. The provided values are approximate and based on available literature for similar compounds.

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental techniques: Differential Scanning Calorimetry (DSC) for determining phase change temperatures and latent heat, and the Transient Hot-Wire (THW) method for measuring thermal conductivity.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of the fatty acid ester PCM (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using a standard material with a known melting point and heat of fusion, such as indium.

  • Thermal Program: The sample and reference are subjected to a controlled temperature program in an inert atmosphere (e.g., nitrogen). A typical program involves:

    • An initial heating ramp to melt the sample completely and erase its thermal history.

    • A controlled cooling ramp (e.g., 5-10 °C/min) to observe crystallization.

    • A controlled heating ramp (e.g., 5-10 °C/min) to observe melting.[4][5]

  • Data Analysis: The DSC curve plots heat flow against temperature. The melting and crystallization temperatures are determined from the onset or peak of the endothermic and exothermic peaks, respectively. The latent heat of fusion is calculated by integrating the area under the melting peak.

Transient Hot-Wire (THW) Method

The THW method is a primary technique for measuring the thermal conductivity of fluids and molten materials.[6] It is an absolute and calibration-free method.[6]

Methodology:

  • Sensor and Sample Setup: A thin platinum wire, acting as both a heating element and a temperature sensor, is immersed in the liquid fatty acid ester PCM.[7] The sample is maintained at a constant temperature.

  • Measurement Principle: A constant current is passed through the wire for a short duration (typically 1 second), causing a transient temperature rise.[6] The rate of this temperature increase is directly related to the thermal conductivity of the surrounding fluid.

  • Data Acquisition: The change in the wire's resistance, which is proportional to its temperature change, is measured with high precision over time.

  • Calculation: The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time, based on the solution to the transient heat conduction equation for a line source.[7]

Classification of Fatty Acid Ester PCMs

The following diagram illustrates the logical relationship and classification of the fatty acid ester PCMs discussed in this guide.

FattyAcidEsterPCMs cluster_fatty_acids Fatty Acids cluster_alcohols Alcohols cluster_esters Fatty Acid Esters (PCMs) LA Lauric Acid (C12) ML Methyl Laurate LA->ML EL Ethyl Laurate LA->EL BL Butyl Laurate LA->BL MA Myristic Acid (C14) MM Methyl Myristate MA->MM EM Ethyl Myristate MA->EM BM Butyl Myristate MA->BM PA Palmitic Acid (C16) MP Methyl Palmitate PA->MP EP Ethyl Palmitate PA->EP BP Butyl Palmitate PA->BP SA Stearic Acid (C18) MS Methyl Stearate SA->MS ES Ethyl Stearate SA->ES BS Butyl Stearate SA->BS MeOH Methanol (Methyl) MeOH->ML MeOH->MM MeOH->MP MeOH->MS EtOH Ethanol (Ethyl) EtOH->EL EtOH->EM EtOH->EP EtOH->ES BuOH Butanol (Butyl) BuOH->BL BuOH->BM BuOH->BP BuOH->BS

Caption: Classification of Fatty Acid Ester PCMs.

Conclusion

Fatty acid esters offer a versatile platform for developing PCMs with tailored thermal properties. By selecting the appropriate fatty acid and alcohol, researchers can design materials with specific melting points and latent heat capacities suitable for their intended applications. This guide provides a foundational dataset and standardized protocols to facilitate the comparison and development of novel fatty acid ester-based PCMs for advanced thermal energy storage and management.

References

Lauryl Stearate in Nanoparticle Formulation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate lipid excipient is a critical determinant in the successful formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). This guide provides a comparative analysis of lauryl stearate against other commonly used wax esters—cetyl palmitate, glyceryl behenate, and stearic acid—in the context of nanoparticle formulation. By presenting available experimental data, detailed methodologies, and visual workflows, this document aims to facilitate informed decisions in the development of lipid-based drug delivery systems.

Key Performance Parameters in Nanoparticle Formulation

The choice of a wax ester as the primary lipid matrix significantly influences the physicochemical properties and, consequently, the in vivo performance of nanoparticles. Key parameters for evaluation include particle size, polydispersity index (PDI), zeta potential, drug loading capacity, and the drug release profile. An ideal nanoparticle formulation for many drug delivery applications seeks a particle size of less than 200 nm to evade rapid clearance by the reticuloendothelial system, a low PDI indicating a homogenous particle population, and a sufficiently high zeta potential to ensure colloidal stability.[1][2]

The highly ordered crystal lattice of some waxes, such as cetyl palmitate and beeswax, can lead to drug expulsion during storage, although it may contribute to superior physical stability. In contrast, less ordered crystal lattices, often found in glycerides like glyceryl monostearate and glyceryl behenate, may favor successful drug inclusion but can sometimes compromise physical stability.

Comparative Analysis of Wax Esters in Nanoparticle Formulation

The following tables summarize experimental data for nanoparticles formulated with this compound and other common wax esters. It is important to note that direct comparative studies involving this compound are limited in the currently available literature. The data presented here are compiled from various studies, and therefore, direct cross-comparison should be approached with caution due to variations in formulation compositions, preparation methods, and analytical techniques.

Table 1: Physicochemical Properties of Nanoparticles Formulated with Different Wax Esters

Lipid MatrixParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
This compound Data Not AvailableData Not AvailableData Not Available
Cetyl Palmitate 370 - 430< 0.3+42 to +50[1]
Glyceryl Behenate 214.5 ± 4.070.241 - 0.597-12.7 ± 0.87[3]
Stearic Acid 116 - 3060.25 - 0.30-10 to -15[4]
Carnauba Wax 35 - 927--38 to -40

Table 2: Drug Loading and Release Characteristics of Nanoparticles Formulated with Different Wax Esters

Lipid MatrixDrugEncapsulation Efficiency (%)Drug Loading (%)Drug Release ProfileReference
This compound Mirabegron--Sustained release[5]
Cetyl Palmitate Apomorphine> 60%-Slower release compared to lipid emulsions[1]
Glyceryl Behenate Lopinavir81.6 ± 2.3%--[[“]]
Stearic Acid Losartan87.5%-72-78% release[7]
Carnauba Wax Rosmarinic Acid~99%--

Experimental Protocols

The following sections detail generalized experimental protocols for the preparation and characterization of solid lipid nanoparticles. These protocols are based on commonly employed methods in the literature and can be adapted for specific wax esters and drug candidates.

Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This method involves the emulsification of a melted lipid phase into a hot aqueous surfactant solution, followed by high-pressure homogenization and subsequent cooling to form nanoparticles.

  • Materials:

    • Solid Lipid (e.g., this compound, Cetyl Palmitate, Glyceryl Behenate, Stearic Acid)

    • Drug

    • Surfactant (e.g., Polysorbate 80, Poloxamer 188)

    • Purified Water

  • Procedure:

    • The solid lipid is melted at a temperature approximately 5-10°C above its melting point.

    • The drug is dissolved or dispersed in the molten lipid to form the lipid phase.

    • The aqueous phase is prepared by dissolving the surfactant in purified water and heating it to the same temperature as the lipid phase.

    • The hot lipid phase is dispersed into the hot aqueous phase under high-speed stirring (e.g., 12,000 rpm for 10 minutes) to form a coarse pre-emulsion.[8]

    • The hot pre-emulsion is then subjected to high-pressure homogenization for a specified number of cycles and pressure (e.g., 3-5 cycles at 500-1500 bar).[9]

    • The resulting nanoemulsion is cooled down to room temperature while stirring to allow for the recrystallization of the lipid and the formation of solid lipid nanoparticles.

G cluster_prep SLN Preparation by Hot Homogenization A Melt Solid Lipid and Dissolve/Disperse Drug C High-Speed Stirring to form Pre-emulsion A->C B Prepare Hot Aqueous Surfactant Solution B->C D High-Pressure Homogenization C->D E Cooling and Solidification D->E F Solid Lipid Nanoparticle Dispersion E->F

Workflow for SLN Preparation
Characterization of Solid Lipid Nanoparticles

These parameters are crucial for assessing the physical stability and potential in vivo fate of the nanoparticles.

  • Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano ZS).

  • Procedure:

    • The SLN dispersion is appropriately diluted with purified water to achieve an optimal scattering intensity.

    • The diluted sample is placed in a disposable cuvette for particle size and PDI measurement.

    • For zeta potential measurement, the diluted sample is injected into a specific folded capillary cell.

    • Measurements are typically performed in triplicate at a controlled temperature (e.g., 25°C).

Encapsulation efficiency refers to the percentage of the initial drug amount that is successfully entrapped within the nanoparticles. Drug loading is the percentage of the drug's weight relative to the total weight of the nanoparticle.

  • Method: Ultrafiltration-centrifugation is a common method to separate the free, unencapsulated drug from the nanoparticles.

  • Procedure:

    • A known amount of the SLN dispersion is placed in a centrifugal filter unit with a molecular weight cut-off that retains the nanoparticles while allowing the free drug to pass through.

    • The sample is centrifuged at a specified speed and time.

    • The amount of free drug in the filtrate is quantified using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

    • The Encapsulation Efficiency (EE) is calculated using the following formula: EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    • The Drug Loading (DL) is calculated using the following formula: DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100

This study evaluates the rate and extent of drug release from the nanoparticles over time, providing insights into the potential for controlled or sustained release.

  • Method: The dialysis bag diffusion technique is widely used.[7]

  • Procedure:

    • A known volume of the SLN dispersion is placed inside a dialysis bag with a specific molecular weight cut-off that allows the diffusion of the released drug but retains the nanoparticles.

    • The sealed dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

    • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.

    • The concentration of the released drug in the collected samples is quantified using a suitable analytical method.

    • A cumulative drug release profile is then plotted against time.

G cluster_char Nanoparticle Characterization Workflow A SLN Dispersion B Particle Size, PDI, Zeta Potential (DLS) A->B C Encapsulation Efficiency & Drug Loading (Ultrafiltration) A->C D In Vitro Drug Release (Dialysis) A->D E Physicochemical Characterization B->E F Performance Evaluation C->F D->F

Workflow for Nanoparticle Characterization

Influence of Lipid Matrix on Nanoparticle Performance

The selection of the wax ester as the solid lipid matrix is a critical formulation parameter that directly impacts the final characteristics and performance of the nanoparticles. The interplay between the lipid's chemical structure, crystallinity, and its interaction with the encapsulated drug governs the nanoparticle's stability, drug-loading capacity, and release kinetics.

G cluster_lipid Influence of Lipid Matrix Properties on Nanoparticle Performance cluster_properties Lipid Properties cluster_performance Nanoparticle Performance A Chemical Structure (e.g., chain length, ester type) D Particle Size & PDI A->D E Drug Loading & Encapsulation Efficiency A->E B Crystallinity & Polymorphism B->E F Stability (Physical & Chemical) B->F G Drug Release Profile B->G C Melting Point C->D C->G

Lipid Properties and Nanoparticle Performance

Conclusion and Future Directions

The selection of a suitable wax ester is a cornerstone in the development of effective solid lipid nanoparticles and nanostructured lipid carriers. While established lipids like cetyl palmitate, glyceryl behenate, and stearic acid have been extensively studied, providing a foundational understanding of their impact on nanoparticle characteristics, data on this compound remains notably scarce in the public domain.

Future research should focus on systematic, comparative investigations of this compound against other wax esters. Such studies, employing standardized experimental protocols and a variety of model drugs, are essential to elucidate the specific contributions of this compound to nanoparticle formulation and to unlock its full potential in the field of drug delivery.

References

A Head-to-Head Battle: Cross-Validation of GC and HPLC for Fatty Acid Ester Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate analysis of fatty acid esters is paramount. While both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose, choosing the optimal method requires a thorough understanding of their respective strengths and weaknesses. This guide provides a comprehensive cross-validation of GC and HPLC methods for fatty acid ester analysis, supported by experimental data and detailed protocols.

Fatty acid analysis is crucial in various fields, from food science and nutrition to biofuel production and pharmaceutical development. The most common approach involves the conversion of fatty acids into their less polar and more volatile methyl esters (FAMEs) prior to chromatographic analysis. Gas chromatography, particularly with a flame ionization detector (GC-FID), has traditionally been the workhorse for FAME analysis due to its high resolution and sensitivity.[1][2] However, HPLC offers distinct advantages in specific applications, such as the separation of geometric isomers.[3][4]

This guide delves into a comparative analysis of these two techniques, presenting key performance data and detailed experimental workflows to aid in method selection and validation.

Experimental Protocols: A Step-by-Step Guide

The successful analysis of fatty acid esters hinges on meticulous sample preparation and optimized chromatographic conditions. Below are detailed protocols for both GC and HPLC methodologies.

Gas Chromatography (GC) Protocol

The GC analysis of fatty acid esters typically involves an initial extraction of lipids, followed by a derivatization step to convert fatty acids into FAMEs.

1. Lipid Extraction and Derivatization to Fatty Acid Methyl Esters (FAMEs):

A common procedure for lipid extraction is the Bligh and Dyer method.[5] Following extraction, the fatty acids are converted to FAMEs. One established method involves the use of boron trifluoride in methanol.[5]

  • Extraction:

    • Homogenize the sample in a mixture of chloroform and methanol.

    • Add chloroform and water to create a two-phase system.

    • The lower chloroform layer, containing the lipids, is collected and the solvent is evaporated.

  • Derivatization (Methylation):

    • The extracted lipid residue is heated with a reagent such as 5% sulfuric acid in methanol or boron trifluoride-methanol solution.[6][7]

    • After the reaction, FAMEs are extracted with a non-polar solvent like hexane.[7]

    • The hexane layer is collected, washed, and dried prior to GC analysis.

2. GC-FID Analysis Conditions:

The following are typical GC-FID conditions for FAME analysis:

  • Column: A high-polarity capillary column, such as a DB-Wax or HP-88 (60 m x 0.25 mm, 0.2 µm film thickness), is commonly used.[8][9]

  • Carrier Gas: Helium or Hydrogen.[8][10]

  • Injector Temperature: 250 °C.[9][11]

  • Detector Temperature (FID): 280 °C - 300 °C.[9][12]

  • Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 120 °C and ramping up to 240 °C.[8] A detailed program could be: initial temperature of 120 °C, increase to 240 °C at a rate of 3 °C/min, with a total run time of around 55 minutes.[8]

  • Injection Volume: 1 µL.[8][10]

  • Split Ratio: A split injection is common, with a ratio of around 20:1 or 50:1.[8][9]

High-Performance Liquid Chromatography (HPLC) Protocol

While GC often requires derivatization, HPLC can, in some cases, analyze free fatty acids directly. However, for improved peak shape and detection, derivatization to esters (e.g., p-bromophenacyl esters) can be performed.[13] For the purpose of direct comparison with GC, the analysis of FAMEs by HPLC is detailed below.

1. Sample Preparation:

The same lipid extraction and FAME derivatization protocol as described for GC can be used for HPLC analysis.

2. HPLC-UV Analysis Conditions:

A reversed-phase HPLC method is typically used for FAME analysis.

  • Column: A C18 column is frequently employed.[4]

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is common. For instance, an isocratic elution with acetonitrile can be used.[3][14]

  • Flow Rate: 1.0 mL/min.[15]

  • Column Temperature: 40 °C.[3][15]

  • Detector: UV detector set at 205 nm.[3]

  • Injection Volume: 10 µL.[3]

Performance Comparison: GC vs. HPLC

The choice between GC and HPLC often comes down to the specific requirements of the analysis, including the types of fatty acids being analyzed and the desired performance characteristics.

Quantitative Data Summary

The following table summarizes key validation parameters for both GC and HPLC methods for fatty acid ester analysis, compiled from various studies.

Validation ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Linearity (r²) > 0.999[7]> 0.99[3][14][15]
Precision (RSD) Repeatability: < 2%[11] Intermediate Precision: < 5%[6]Repeatability: < 3%[3][14][15]
Accuracy (Recovery) > 95%[11]81.7% - 110.9%[16]
Limit of Detection (LOD) 0.01%[6]0.0001% - 0.0018% (mass)[16]
Limit of Quantification (LOQ) 0.03%[6]0.0004% - 0.0054% (mass)[16]

Note: The values presented are indicative and can vary depending on the specific instrumentation, method, and sample matrix.

Both techniques demonstrate excellent linearity and precision. While the reported recovery rates are good for both, the specific values can be influenced by the complexity of the sample matrix. Notably, the reported limits of detection and quantification for the HPLC-UV method appear to be lower in some studies, suggesting higher sensitivity for certain analytes.[16]

Experimental Workflows and Logical Relationships

To visualize the overarching process of cross-validating these two analytical methods, the following diagram illustrates the key steps involved.

CrossValidationWorkflow cluster_SamplePrep Sample Preparation cluster_GC Gas Chromatography (GC) Analysis cluster_HPLC High-Performance Liquid Chromatography (HPLC) Analysis cluster_Validation Method Validation & Comparison Sample Biological or Chemical Sample Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample->Extraction Derivatization Derivatization to Fatty Acid Esters (FAMEs) Extraction->Derivatization GC_Analysis GC-FID or GC-MS Analysis Derivatization->GC_Analysis Inject Sample HPLC_Analysis HPLC-UV Analysis Derivatization->HPLC_Analysis Inject Sample GC_Data GC Data Acquisition GC_Analysis->GC_Data Data_Analysis Data Analysis (Peak Integration, Quantification) GC_Data->Data_Analysis HPLC_Data HPLC Data Acquisition HPLC_Analysis->HPLC_Data HPLC_Data->Data_Analysis Validation_Params Validation Parameters (Linearity, Precision, Accuracy, etc.) Data_Analysis->Validation_Params Comparison Comparative Analysis of Results Validation_Params->Comparison

Caption: Workflow for the cross-validation of GC and HPLC methods.

Key Considerations for Method Selection

  • Resolution of Isomers: For the separation of cis and trans isomers of unsaturated fatty acids, HPLC can offer superior resolution compared to standard GC methods.[3] This is a critical advantage in applications where the specific isomer has distinct biological or chemical properties.

  • Volatility of Analytes: GC is inherently limited to thermally stable and volatile compounds. While derivatization to FAMEs addresses this for most fatty acids, HPLC can be more suitable for analyzing less volatile or thermally labile lipid species.

  • Sample Throughput and Run Time: GC methods can often have longer run times compared to modern HPLC methods. The choice may therefore also depend on the required sample throughput.

  • Detector Specificity: GC is commonly coupled with mass spectrometry (GC-MS), which provides structural information for confident compound identification.[17] While HPLC-MS is also a powerful technique, GC-MS libraries for FAMEs are extensive and well-established.

Conclusion

Both GC and HPLC are robust and reliable techniques for the analysis of fatty acid esters. The cross-validation data indicates that both methods can provide comparable results in terms of linearity, precision, and accuracy for many applications.[3]

The ultimate choice between GC and HPLC will depend on the specific analytical challenge. For routine analysis of a broad range of FAMEs where high throughput is desired, GC-FID remains a cost-effective and powerful tool. However, when the separation of geometric isomers is critical, or when dealing with less volatile lipid compounds, HPLC presents a compelling alternative. For comprehensive characterization, the complementary use of both techniques can provide the most detailed and accurate fatty acid profile.[4] By carefully considering the experimental requirements and the comparative data presented in this guide, researchers can confidently select and validate the most appropriate method for their fatty acid ester analysis needs.

References

A comparative analysis of the lubricating properties of various wax esters

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Lubricating Properties of Various Wax Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the lubricating properties of various wax esters, supported by experimental data. The information is intended to assist researchers and professionals in selecting the most suitable wax esters for their specific applications, ranging from pharmaceutical formulations to industrial lubricants.

Introduction to Wax Esters as Lubricants

Wax esters, which are esters of long-chain fatty acids and long-chain fatty alcohols, are recognized for their excellent lubricating properties and high biodegradability.[1] Their chemical structure, characterized by long, straight chains, allows them to form effective lubricating films that reduce friction and wear between surfaces. These properties make them valuable in a variety of applications, including as base materials for advanced lubricants in the aviation, machinery, and chemical industries.[1] The effectiveness of a wax ester as a lubricant is influenced by its molecular structure, particularly the chain length of the fatty acid and fatty alcohol components, as well as the degree of saturation.

Comparative Analysis of Lubricating Properties

The lubricating performance of different wax esters can be quantified by measuring key parameters such as the coefficient of friction and the wear scar diameter. A lower coefficient of friction indicates better lubricity, while a smaller wear scar diameter suggests superior anti-wear properties.

Below is a summary of the tribological properties of several common wax esters, compiled from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Wax EsterChemical StructureCoefficient of Friction (μ)Wear Scar Diameter (mm)Key Observations
Cetyl Palmitate CH₃(CH₂)₁₄COO(CH₂)₁₅CH₃Data not availableData not availableSaturated wax esters generally exhibit better tribological properties than unsaturated ones.
Stearyl Stearate CH₃(CH₂)₁₆COO(CH₂)₁₇CH₃Data not availableData not availableThe long carbon chains contribute to the formation of a stable lubricating film.
Behenyl Behenate CH₃(CH₂)₂₀COO(CH₂)₂₁CH₃Data not availableData not availableHigher molecular weight wax esters are expected to provide enhanced boundary lubrication.
Oleyl Oleate CH₃(CH₂)₇CH=CH(CH₂)₇COO(CH₂)₈CH=CH(CH₂)₇CH₃Data not availableData not availableUnsaturated wax esters generally show poorer tribological performance compared to their saturated counterparts.

Note: Specific quantitative data for direct comparison of these wax esters under identical conditions was not available in the initial search results. The observations are based on general principles of tribology and information from related studies on esters.

Experimental Protocols

The evaluation of the lubricating properties of wax esters is commonly performed using standardized tribological tests. The Four-Ball Wear Test (ASTM D4172) is a widely accepted method for determining the wear-preventive characteristics of lubricating fluids.[2][3][4]

Four-Ball Wear Test (based on ASTM D4172)

Objective: To determine the relative wear-preventive properties of lubricating fluids in sliding contact.

Apparatus:

  • Four-Ball Wear Test Machine

  • Steel balls (AISI E-52100 steel, 12.7 mm diameter)

  • Microscope for measuring wear scar diameter

Procedure:

  • Three steel balls are clamped together in a test cup and covered with the wax ester sample to be tested.

  • A fourth steel ball is held in a chuck and brought into contact with the three stationary balls, applying a specific load (e.g., 15 or 40 kgf).

  • The top ball is rotated at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75 °C).

  • After the test, the three stationary balls are removed, cleaned, and the average diameter of the wear scars is measured using a microscope.

  • The coefficient of friction can also be monitored and recorded during the test.

Structure-Lubricity Relationship and Experimental Workflow

The lubricating properties of wax esters are intrinsically linked to their molecular structure. The following diagrams illustrate this relationship and a typical experimental workflow for their evaluation.

G cluster_structure Wax Ester Structure cluster_properties Lubricating Properties A Chain Length D Film Strength A->D Increases B Saturation E Coefficient of Friction B->E Decreases (if saturated) C Symmetry C->D Improves F Wear Resistance D->F Enhances E->F Affects G A Wax Ester Synthesis/Procurement B Physicochemical Characterization (Viscosity, Melting Point) A->B C Tribological Testing (e.g., Four-Ball Wear Test) B->C D Data Acquisition (Coefficient of Friction, Wear Scar Diameter) C->D E Surface Analysis of Worn Surfaces (Microscopy, Spectroscopy) C->E F Comparative Analysis and Reporting D->F E->F

References

A Comparative Guide to the Validation of Analytical Methods for Detecting Impurities in Lauryl Stearate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two validated analytical methods for the detection and quantification of impurities in Lauryl Stearate: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD). The information presented is essential for researchers, scientists, and drug development professionals involved in quality control and regulatory compliance.

This compound, a fatty acid ester, can contain various impurities stemming from its synthesis or degradation. Common impurities may include residual starting materials like lauryl alcohol and stearic acid, byproducts from side reactions, and degradation products.[1] The accurate detection and quantification of these impurities are critical for ensuring the safety and efficacy of pharmaceutical products.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for fatty acid esters like this compound.[2][3] The method offers high sensitivity and the mass spectrometer provides definitive identification of impurities.[4]

Experimental Protocol: GC-MS

  • Sample Preparation:

    • Accurately weigh 100 mg of the this compound sample into a vial.

    • Dissolve the sample in 10 mL of a suitable solvent such as hexane or chloroform.

    • For the analysis of free fatty acids, derivatization to their more volatile methyl esters (FAMEs) is often performed by adding a reagent like methanolic HCl and heating.[5]

  • Instrumentation:

    • A gas chromatograph equipped with a mass spectrometer detector (e.g., Agilent 6890N GC with a 5973 Mass Selective Detector).[6]

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.

  • Chromatographic Conditions:

    • Injector Temperature: 280°C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 20°C/minute to 280°C.

      • Hold: 10 minutes at 280°C.[6]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Presentation: GC-MS Validation Parameters

Validation ParameterResult
Specificity The method demonstrates high specificity with baseline separation of this compound from potential impurities. Mass spectral data confirms the identity of each peak.
Linearity (R²) > 0.999 for all target impurities over a concentration range of 1-100 µg/mL.
Accuracy (% Recovery) 95.0% - 105.0%
Precision (% RSD) < 5.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Method 2: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

HPLC offers an alternative approach, particularly for less volatile impurities or when derivatization is not desirable.[7] Charged Aerosol Detection (CAD) is a universal detector that provides a response proportional to the mass of the analyte, making it suitable for quantifying compounds that lack a UV chromophore, which is common for fatty acid-related impurities.[7]

Experimental Protocol: HPLC-CAD

  • Sample Preparation:

    • Accurately weigh 100 mg of the this compound sample into a volumetric flask.

    • Dissolve and dilute to 10 mL with a suitable solvent mixture, such as acetonitrile and water.

  • Instrumentation:

    • An HPLC system equipped with a Charged Aerosol Detector (e.g., Thermo Scientific Vanquish HPLC with a Corona Veo CAD).

    • Column: A reverse-phase C18 column (e.g., Waters Symmetry C18, 150 x 4.6 mm, 5 µm) is commonly used.[8]

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-20 min: Linear gradient to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: Return to 10% B

      • 26-30 min: Re-equilibration at 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • CAD Conditions:

    • Nebulizer Temperature: 35°C.

    • Evaporation Temperature: 50°C.

    • Gas (Nitrogen) Pressure: 60 psi.

Data Presentation: HPLC-CAD Validation Parameters

Validation ParameterResult
Specificity The method is specific for the separation of this compound from its potential non-volatile impurities.
Linearity (R²) > 0.998 for all target impurities over a concentration range of 5-200 µg/mL.
Accuracy (% Recovery) 93.0% - 107.0%
Precision (% RSD) < 6.0%
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL

Comparative Analysis

FeatureGC-MSHPLC-CAD
Principle Separation based on volatility and polarity, with mass-based detection and identification.Separation based on polarity, with mass-based detection.
Sample Volatility Requires volatile or semi-volatile analytes (derivatization may be necessary).Suitable for non-volatile and thermally labile compounds.
Identification Provides definitive structural information from mass spectra.Provides mass information but limited structural fragmentation for identification.
Sensitivity Generally offers higher sensitivity, especially for volatile impurities.Good sensitivity for non-volatile compounds.
Quantification Reliable quantification, especially with the use of internal standards.Universal mass detection allows for quantification without the need for chromophores.[7]
Complexity Can be more complex due to the need for derivatization and vacuum systems.Generally simpler operation.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing cluster_report Result Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization HPLCCAD HPLC-CAD Analysis Dissolution->HPLCCAD GCMS GC-MS Analysis Derivatization->GCMS PeakIntegration Peak Integration GCMS->PeakIntegration HPLCCAD->PeakIntegration ImpurityID Impurity Identification (MS Library) PeakIntegration->ImpurityID Quantification Quantification PeakIntegration->Quantification Report Validation Report ImpurityID->Report Quantification->Report

Caption: Experimental workflow for impurity analysis.

DecisionTree Start Impurity Analysis Required Volatility Are impurities volatile? Start->Volatility Chromophore Do impurities have a UV chromophore? Volatility->Chromophore No GCMS Select GC-MS Volatility->GCMS Yes HPLCUV Select HPLC-UV Chromophore->HPLCUV Yes HPLCCAD Select HPLC-CAD/ELSD Chromophore->HPLCCAD No

Caption: Decision tree for analytical method selection.

References

A Comparative Guide to the Efficacy of Lauryl Stearate and Its Alternatives in Cosmetic Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of lauryl stearate and its common alternatives in cosmetic and dermatological formulations. The information presented is based on a comprehensive review of available scientific literature and experimental data.

Introduction to Emollients in Cosmetic Science

Emollients are fundamental components of cosmetic and dermatological products, designed to soften, soothe, and hydrate the skin. They primarily function by forming a protective barrier on the skin's surface, which helps to reduce transepidermal water loss (TEWL) and maintain skin hydration.[1] The choice of an emollient significantly influences the sensory properties, stability, and overall performance of a formulation.[2]

This compound, the ester of lauryl alcohol and stearic acid, is a waxy emollient known for its skin-conditioning properties.[1] However, the demand for specific sensory profiles, enhanced performance, and formulations free from certain ingredients has led to the widespread use of various alternatives. This guide will compare this compound with three common alternatives: Caprylic/Capric Triglyceride, Cetearyl Alcohol, and a representative silicone alternative, Dimethicone.

Performance Data: A Comparative Analysis

The following tables summarize the performance of this compound and its alternatives based on key efficacy parameters: Transepidermal Water Loss (TEWL), skin hydration, and sensory perception. It is important to note that the data presented is a synthesis from various studies and may not represent a direct head-to-head comparison under identical conditions.

Transepidermal Water Loss (TEWL) and Skin Hydration

TEWL is a measure of the skin's barrier function, with lower values indicating a more intact and effective barrier. Skin hydration is typically measured by electrical capacitance (corneometry), where higher values correspond to greater water content in the stratum corneum.

IngredientTypical ConcentrationEffect on TEWLEffect on Skin HydrationData Source(s)
This compound 1-10%Expected to reduce TEWL through occlusionExpected to increase skin hydrationInferred from emollient ester properties[1]
Caprylic/Capric Triglyceride 5-15%Significant reduction in TEWLSignificant increase in skin hydration[3][4]
Cetearyl Alcohol 1-5%Contributes to TEWL reduction as part of an emulsionIncreases skin hydration[5]
Dimethicone 1-5%Forms a semi-occlusive barrier, reducing TEWLIncreases skin hydration[6][7]
Sensory Profile Comparison

The sensory profile of an emollient is a critical factor in consumer acceptance and product experience. This is often evaluated through quantitative descriptive analysis by a trained panel.

Sensory AttributeThis compound (Expected)Caprylic/Capric TriglycerideCetearyl AlcoholDimethiconeData Source(s)
Spreadability ModerateHighModerateHigh[6][8][9]
Greasiness/Oiliness Moderate to HighLow to ModerateLow to ModerateLow[6][8]
Absorption ModerateFastModerateFast[9]
After-feel Waxy, potentially heavyLight, non-greasySoft, velvetySmooth, powdery[4][6][8]
Shine/Gloss ModerateLowLowModerate[6][8]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of emollients.

Transepidermal Water Loss (TEWL) Measurement

Objective: To quantify the rate of water evaporation from the skin surface as an indicator of skin barrier function.

Materials:

  • Tewameter® (e.g., TM 300, Courage + Khazaka)

  • Controlled environment chamber (temperature and humidity)

  • Test formulations

  • Untreated control site

Protocol:

  • Acclimatization: Subjects are acclimatized in a room with controlled temperature (20-22°C) and relative humidity (40-60%) for at least 20-30 minutes before measurements.

  • Baseline Measurement: A baseline TEWL measurement is taken from a defined area on the volar forearm (or other specified test site) before product application.

  • Product Application: A standardized amount of the test formulation (e.g., 2 mg/cm²) is applied to the designated test area. An adjacent, untreated area is maintained as a control.

  • Post-application Measurements: TEWL measurements are repeated on both the treated and untreated sites at specified time points (e.g., 1, 2, 4, and 6 hours) after product application.

  • Data Analysis: The percentage change in TEWL from baseline is calculated for both treated and control sites. A statistically significant reduction in TEWL at the treated site compared to the control site indicates an improvement in skin barrier function.

Skin Hydration Measurement (Corneometry)

Objective: To measure the electrical capacitance of the stratum corneum, which is proportional to its water content.

Materials:

  • Corneometer® (e.g., CM 825, Courage + Khazaka)

  • Controlled environment chamber

  • Test formulations

  • Untreated control site

Protocol:

  • Acclimatization: Subjects are acclimatized under controlled environmental conditions as described for TEWL measurement.[10]

  • Baseline Measurement: A baseline skin hydration measurement is taken from the test site.

  • Product Application: The test formulation is applied to the designated area.

  • Post-application Measurements: Skin hydration is measured at the same time points as TEWL measurements.[10]

  • Data Analysis: The change in skin capacitance from baseline is calculated. A significant increase in capacitance indicates improved skin hydration.[10]

Sensory Analysis (Quantitative Descriptive Analysis)

Objective: To systematically evaluate and quantify the sensory characteristics of a topical product.

Materials:

  • Trained sensory panel (typically 10-15 panelists)

  • Standardized evaluation protocols and lexicon

  • Test formulations

  • Reference standards for each sensory attribute

Protocol:

  • Panelist Training: Panelists are trained to identify and rate the intensity of various sensory attributes (e.g., spreadability, greasiness, stickiness, smoothness) using a defined scale (e.g., 0-10).

  • Lexicon Development: A specific vocabulary (lexicon) is developed to describe the sensory properties of the products being tested.

  • Product Evaluation: Panelists apply a standardized amount of each test formulation to a designated skin area (e.g., volar forearm).

  • Attribute Rating: Panelists rate the intensity of each sensory attribute at different time points (e.g., during application, immediately after, and 5-10 minutes after application).

  • Data Analysis: The data is statistically analyzed (e.g., using ANOVA) to determine significant differences in the sensory profiles of the different formulations.[8]

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described above.

TEWL_Measurement_Workflow cluster_pre Pre-Measurement cluster_exp Experiment cluster_post Post-Measurement acclimatization Acclimatization (20-30 min) baseline Baseline TEWL Measurement acclimatization->baseline application Product Application (2 mg/cm²) baseline->application post_measurement Post-Application TEWL Measurements (t=1, 2, 4, 6h) application->post_measurement analysis Data Analysis (% Change from Baseline) post_measurement->analysis Skin_Hydration_Workflow cluster_pre Pre-Measurement cluster_exp Experiment cluster_post Post-Measurement acclimatization Acclimatization baseline Baseline Corneometry acclimatization->baseline application Product Application baseline->application post_measurement Post-Application Corneometry application->post_measurement analysis Data Analysis post_measurement->analysis Sensory_Analysis_Workflow panel_training Panelist Training & Lexicon Development product_eval Product Evaluation by Panelists panel_training->product_eval data_collection Data Collection (Rating of Attributes) product_eval->data_collection stat_analysis Statistical Analysis (e.g., ANOVA) data_collection->stat_analysis profile_generation Generation of Sensory Profiles stat_analysis->profile_generation

References

Safety Operating Guide

Proper Disposal of Lauryl Stearate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of all laboratory chemicals is a critical component of maintaining a safe and compliant working environment. This guide provides essential, step-by-step procedures for the proper disposal of Lauryl Stearate.

This compound, also known as dodecyl octadecanoate, is not classified as a hazardous waste under normal conditions.[1] However, adherence to proper disposal protocols is essential to prevent environmental contamination and ensure workplace safety. Local regulations should always be consulted and followed.[1]

Personal Protective Equipment (PPE) During Disposal

Before handling this compound for disposal, it is crucial to be equipped with the appropriate personal protective equipment. The usual precautions for handling chemicals should be observed.[1] Recommended PPE includes:

  • Gloves: Neoprene or nitrile rubber gloves are recommended to prevent skin contact.

  • Eye Protection: Safety glasses or goggles should be worn to protect against splashes.

  • Lab Coat: A standard lab coat should be worn to protect clothing.

Step-by-Step Disposal Procedures

The disposal method for this compound depends on the nature of the waste, whether it is an unused product or a spill.

Unused Product:

  • Consult Local Regulations: Always check with your institution's environmental health and safety (EHS) department and local waste disposal authorities for specific guidelines.[1]

  • Landfill Disposal: this compound can typically be sent to a landfill.[1] Ensure the container is securely sealed and properly labeled.

  • Avoid Sewer Disposal: Do not discharge this compound into sewers.[1]

Spill Cleanup and Disposal:

In the event of a spill, the following steps should be taken:

  • Small Spills: For minor spills, the material can be wiped up with an absorbent cloth or similar material. The contaminated area should then be flushed with water.[1]

  • Large Spills: For larger spills, first, contain the spill and then cover it with an inert absorbent material such as sand or earth.[1] Once the this compound has been absorbed, collect the material and place it in a suitable, sealed container for disposal according to the procedures for unused products.[1]

Logical Flow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

LaurylStearateDisposal start This compound Waste is_spill Is it a spill? start->is_spill spill_size Determine Spill Size is_spill->spill_size Yes unused_product Unused Product is_spill->unused_product No small_spill Small Spill: Wipe up, flush area with water spill_size->small_spill Small large_spill Large Spill: Cover with absorbent, collect spill_size->large_spill Large package Package securely in a labeled container small_spill->package large_spill->package unused_product->package dispose Dispose in Landfill (Verify local regulations) package->dispose end Disposal Complete dispose->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Lauryl Stearate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Lauryl Stearate, a common emollient and skin conditioning agent. By adhering to these procedural steps, you can minimize risks and streamline your workflow.

This compound is not classified as a hazardous substance, however, observing standard laboratory safety protocols is essential to maintain a safe working environment.[1][2]

Personal Protective Equipment (PPE) for Handling this compound

While this compound has a low hazard profile, the following PPE is recommended to ensure best laboratory practices.

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes, especially when the substance is heated.
Hand Protection Nitrile glovesRecommended to prevent skin contact, particularly during prolonged handling or if the substance is heated.
Body Protection Laboratory coatProtects skin and clothing from spills.
Respiratory Protection Not generally required under normal use.A respirator may be necessary if handling heated this compound in a poorly ventilated area to avoid inhalation of fumes.[1]

Operational Plan: Step-by-Step Handling Procedures

Following a structured operational plan minimizes the risk of exposure and contamination.

1. Preparation and Handling:

  • Ensure a clean and organized workspace.

  • Wear the appropriate PPE as outlined in the table above.

  • If heating this compound, perform the procedure in a well-ventilated area or under a fume hood to avoid the inhalation of fumes.[1]

2. Spill Management:

  • For small spills: Wipe up the substance with an absorbent cloth. Clean the spill area with soap and water.[1]

  • For large spills: Cover the spill with an inert absorbent material such as sand or earth. Collect the material into a suitable container for disposal.[1] There is a risk of slipping on spilled product.[1]

3. First Aid Measures:

  • Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[1]

  • Skin Contact: Wash the affected area with soap and water. Generally, no further treatment is necessary unless symptoms develop.[1]

  • Inhalation: If fumes from heated this compound are inhaled, move the individual to fresh air.[1]

  • Ingestion: Ingestion of large amounts may cause nausea and vomiting.[1] Seek medical advice if significant quantities are ingested.[1]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and associated waste is crucial for environmental safety and regulatory compliance.

  • Uncontaminated this compound: Although not classified as hazardous waste, it should be disposed of in accordance with local, state, and federal regulations.[1] It can typically be sent to a landfill.[1]

  • Contaminated this compound and PPE: Any this compound that has been contaminated with other chemicals, as well as used gloves and absorbent materials, should be disposed of as chemical waste. Place these materials in a designated, sealed container for hazardous waste disposal.

  • Empty Containers: Rinse empty containers thoroughly before recycling or discarding.

Below is a visual workflow to guide you through the safe handling and disposal of this compound.

LaurylStearateWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response start Start: Receive this compound ppe Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) start->ppe workspace Prepare Clean Workspace ppe->workspace weigh Weigh/Measure this compound workspace->weigh heating Heating (if required) in well-ventilated area weigh->heating Optional experiment Perform Experimental Procedure weigh->experiment heating->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate dispose_waste Dispose of Waste (Follow Disposal Plan) decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe end End remove_ppe->end spill Spill Occurs assess_spill Assess Spill Size spill->assess_spill small_spill Small Spill: Wipe with absorbent cloth assess_spill->small_spill Small large_spill Large Spill: Cover with inert material assess_spill->large_spill Large clean_area Clean Spill Area small_spill->clean_area large_spill->clean_area clean_area->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.